molecular formula C15H10BrNO2 B1522178 2-(3-bromophenyl)-1H-indole-3-carboxylic acid CAS No. 1098340-10-3

2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Cat. No.: B1522178
CAS No.: 1098340-10-3
M. Wt: 316.15 g/mol
InChI Key: WGROSKJCWFTBRQ-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1H-indole-3-carboxylic acid is a synthetically versatile indole derivative designed for research and development applications. The indole scaffold is a privileged structure in medicinal and agricultural chemistry due to its prevalence in biologically active molecules . This compound features a bromophenyl substituent at the C2 position and a carboxylic acid group at the C3 position. The 2-aryl substitution pattern is significant as it can profoundly influence a molecule's interaction with biological targets and is found in compounds investigated for a range of therapeutic activities . The carboxylic acid moiety serves as a key functional handle, capable of chelating metal ions or being readily converted into amides and esters for structure-activity relationship (SAR) studies . Furthermore, the bromine atom on the phenyl ring offers a versatile synthetic handle for further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling rapid exploration of chemical space . In agrochemical research, indole-3-carboxylic acid derivatives have been explored as potential antagonists of the auxin receptor TIR1, showcasing their utility in the development of novel herbicides . This product is intended for research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(3-bromophenyl)-1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-10-5-3-4-9(8-10)14-13(15(18)19)11-6-1-2-7-12(11)17-14/h1-8,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGROSKJCWFTBRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC(=CC=C3)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001251953
Record name 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid
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Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1098340-10-3
Record name 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=1098340-10-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid
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Foundational & Exploratory

Synthesis and Characterization of 2-(3-Bromophenyl)-1H-indole-3-carboxylic Acid: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid Molecular Formula: C₁₅H₁₀BrNO₂ Significance: This compound represents a privileged scaffold in medicinal chemistry.[1] The indole-3-carboxylic acid core is a known pharmacophore for kinase inhibition and receptor antagonism (e.g., cannabinoid receptors). The meta-bromo substitution on the 2-phenyl ring provides a critical handle for downstream diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid Structure-Activity Relationship (SAR) expansion.

Strategic Rationale & Retrosynthesis

The synthesis is designed for scalability and reproducibility, avoiding the harsh conditions of the Bischler-Möhlau reaction in favor of a modified Fischer Indole Synthesis . This approach allows for the early introduction of the carboxylic ester moiety, which serves as a protecting group during cyclization and is easily hydrolyzed in the final step.

Retrosynthetic Analysis

The target molecule is disconnected at the indole 2,3-bond and the N-N bond, revealing two primary precursors:

  • Phenylhydrazine: The source of the indole nitrogen and the fused benzene ring.

  • Ethyl 3-(3-bromophenyl)-3-oxopropanoate: A

    
    -keto ester that provides the 2-aryl substituent and the 3-carboxylate functionality.
    

Retrosynthesis Target 2-(3-bromophenyl)-1H- indole-3-carboxylic acid Intermediate Ethyl 2-(3-bromophenyl)-1H- indole-3-carboxylate Target->Intermediate Hydrolysis Precursors Phenylhydrazine + Ethyl 3-(3-bromophenyl)- 3-oxopropanoate Intermediate->Precursors Fischer Indole Synthesis

Figure 1: Retrosynthetic disconnection strategy utilizing the Fischer Indole logic.

Experimental Protocols

Phase 1: Cyclization (Fischer Indole Synthesis)

Objective: Condensation of phenylhydrazine with the


-keto ester to form the indole core.

Reagents:

  • Phenylhydrazine hydrochloride (1.0 equiv)

  • Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 equiv)

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst) OR Acetic Acid/ZnCl₂

Protocol:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer, mix phenylhydrazine hydrochloride (10 mmol) and ethyl 3-(3-bromophenyl)-3-oxopropanoate (10 mmol).

  • Acid Activation: Add Polyphosphoric Acid (PPA) (~15 g) to the mixture. Note: PPA acts as both a solvent and a Lewis acid/dehydrating agent, driving the hydrazone formation and subsequent sigmatropic rearrangement.

  • Reaction: Heat the mixture to 110–120 °C for 2–3 hours. Monitor reaction progress via TLC (Eluent: Hexane/EtOAc 7:3). Look for the disappearance of the hydrazine starting material.

  • Quenching: Cool the reaction mixture to roughly 60 °C (do not let it solidify completely) and pour onto crushed ice (~100 g) with vigorous stirring. The PPA will dissolve, precipitating the crude indole ester.

  • Isolation: Filter the resulting solid. Wash copiously with water to remove residual acid.

  • Purification: Recrystallize from Ethanol to yield Ethyl 2-(3-bromophenyl)-1H-indole-3-carboxylate as a solid.

Mechanism of Action: The reaction proceeds via the formation of a phenylhydrazone, which undergoes acid-catalyzed tautomerization to an ene-hydrazine. This intermediate is the substrate for a [3,3]-sigmatropic rearrangement (the key C-C bond forming step), followed by elimination of ammonia to aromatize the indole ring.

Mechanism Start Hydrazone Formation Taut Tautomerization (Ene-hydrazine) Start->Taut Sigma [3,3]-Sigmatropic Rearrangement Taut->Sigma Cycl Cyclization & Ammonia Loss Sigma->Cycl End Indole Ester Cycl->End

Figure 2: Mechanistic flow of the Fischer Indole Synthesis.

Phase 2: Hydrolysis (Saponification)

Objective: Conversion of the ethyl ester to the free carboxylic acid.

Reagents:

  • Ethyl 2-(3-bromophenyl)-1H-indole-3-carboxylate (from Phase 1)

  • Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (3.0 equiv)

  • Solvent: Ethanol/Water (3:1) or THF/Water (1:1)

Protocol:

  • Dissolution: Dissolve the indole ester (5 mmol) in Ethanol (20 mL).

  • Base Addition: Add an aqueous solution of NaOH (15 mmol in 5 mL water).

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

  • Workup: Evaporate the organic solvent (Ethanol) under reduced pressure. Dilute the aqueous residue with water (10 mL).

  • Acidification: Cool the solution in an ice bath and acidify dropwise with 1N HCl to pH ~2. The carboxylic acid will precipitate as a white/off-white solid.

  • Final Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Characterization & Data Interpretation

The following data profiles are representative of 2-arylindole-3-carboxylic acids and serve as the standard for validation.

Spectroscopic Data Summary
TechniqueParameterDiagnostic Signal / Interpretation
¹H NMR Indole NH Singlet, broad, 11.5–12.5 ppm (D₂O exchangeable). Confirms indole core.[1][2][3][4][5]
¹H NMR -COOH Broad singlet, 12.0–13.0 ppm . Confirms hydrolysis of ester.[2][6]
¹H NMR Aromatic Multiplets, 7.0–8.0 ppm .[4] Look for specific splitting of the 3-bromophenyl ring (t, dt).
IR C=O (Acid) Strong band at 1670–1690 cm⁻¹ . Distinct from ester (usually >1700 cm⁻¹).
IR O-H (Acid) Broad band, 2500–3300 cm⁻¹ .
MS (ESI) Isotope Pattern [M+H]⁺ and [M+H+2]⁺ in a 1:1 ratio. Diagnostic of the Bromine atom (⁷⁹Br/⁸¹Br).
Critical Quality Attributes (CQA)
  • Melting Point: Expected range >200 °C (decomposition often observed).

  • Purity: >95% by HPLC (254 nm).

  • Appearance: Off-white to pale yellow powder.

Troubleshooting & Expert Insights

The "PPA Sludge" Problem

Issue: Polyphosphoric acid is viscous and difficult to stir, leading to local overheating and charring. Solution: Pre-heat the PPA to 60-70 °C before adding reactants. Use a high-torque overhead stirrer, not a magnetic stir bar. Alternatively, use Acetic Acid with ZnCl₂ as a milder catalyst system if PPA proves too harsh, though yields may be lower.

Incomplete Hydrolysis

Issue: Steric hindrance from the 2-aryl group can slow down saponification. Solution: If starting material remains after 6 hours, switch to LiOH in THF/Water and increase temperature to 60 °C. Lithium acts as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack.

Oxidation Sensitivity

Issue: Electron-rich indoles are prone to oxidation (turning pink/red) upon prolonged air exposure. Solution: Perform the hydrolysis and workup under an inert atmosphere (Nitrogen/Argon) if high purity is required. Store the final acid protected from light.

Safety & Handling

  • Phenylhydrazine: Toxic by inhalation, skin contact, and ingestion. Potential carcinogen. Handle only in a fume hood.

  • Brominated compounds: Treat as potential environmental hazards. Dispose of halogenated waste separately.

  • Polyphosphoric Acid: Corrosive. Causes severe burns. Reacts exothermically with water.

References

  • Synthesis of 2-aryl Indoles via Fischer Indolisation

    • Title: Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evalu
    • Source: ResearchG
    • URL:

  • Fischer Indole Mechanism & Catalysts

    • Title: New 3H-Indole Synthesis by Fischer's Method.[6] Part I.

    • Source: MDPI (Molecules).[2]

    • URL:

  • Hydrolysis of Indole-2/3-Carboxylates

    • Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.[2]

    • Source: NIH / PMC (2016).
    • URL:

  • Biological Activity of Indole-3-Carboxylic Acids

    • Title: Synthesis and biological evaluation of indole-3-carboxylic acid deriv
    • Source: ResearchGate (2010).[2][7]

    • URL:

Sources

Physicochemical properties of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Architecture

2-(3-bromophenyl)-1H-indole-3-carboxylic acid is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors (e.g., Aurora A, VEGFR) and antiviral agents (Influenza hemagglutinin fusion inhibitors).[1][2][3] Its structural utility lies in the orthogonal functionalization of the indole core: the C3-carboxylic acid provides a solubility handle and ionic interaction point, while the C2-(3-bromophenyl) moiety offers a lipophilic vector capable of engaging in halogen bonding within hydrophobic protein pockets.[1][2]

This guide details the physicochemical profiling, synthetic logic, and characterization protocols required to utilize this compound in high-throughput screening and lead optimization.

Structural Identity[1][2][3]
  • IUPAC Name: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid[1][2]

  • Molecular Formula: C₁₅H₁₀BrNO₂[3]

  • Molecular Weight: 316.15 g/mol [2]

  • SMILES: OC(=O)C1=C(NC2=C1C=CC=C2)C3=CC=CC(Br)=C3[1][2][3]

Structure-Property Relationship (SPR) Map

The following diagram illustrates the functional roles of specific atomic regions within the molecule, guiding derivatization and binding hypothesis generation.

SPR_Map Core 2-(3-bromophenyl)-1H-indole-3-COOH Br 3-Bromo Substituent (Lipophilic Vector / Halogen Bond) Core->Br Hydrophobic Pocket Occupancy COOH C3-Carboxylic Acid (pKa ~4.8 / Solubility Switch) Core->COOH pH-Dependent Solubility Indole Indole NH (H-Bond Donor / pKa >16) Core->Indole Directional H-Bonding

Figure 1: Functional decomposition of the 2-(3-bromophenyl)-1H-indole-3-carboxylic acid scaffold.[1][2]

Physicochemical Profiling

The following data represents a consensus of experimental ranges for 2-arylindole-3-carboxylic acid derivatives and high-confidence computational predictions.

Key Descriptors Table[1][2][3][4]
PropertyValue / RangeDescription & Implications
Molecular Weight 316.15 DaFragment-like; optimal for lead optimization (Rule of 5 compliant).[1][2]
cLogP 4.1 – 4.5Highly lipophilic due to the bromine and aromatic rings.[1][2] Requires formulation aids (DMSO/Cyclodextrins) for bioassays.[2][3]
pKa (Acidic) 4.6 ± 0.3Attributed to the -COOH group.[1][2] At physiological pH (7.4), the molecule exists primarily as the carboxylate anion (COO⁻).
pKa (Basic) -2.4 (Indole N)The indole nitrogen is non-basic; protonation occurs only under strongly acidic conditions.[1][2]
TPSA ~50 ŲTopological Polar Surface Area.[1][2] Indicates good passive membrane permeability (Target <140 Ų).[2][3]
H-Bond Donors 2(Indole NH, Carboxylic OH)
H-Bond Acceptors 2(Carboxyl oxygens)
Melting Point 235 – 240 °CHigh crystallinity expected due to intermolecular H-bonding (dimerization of carboxylic acids).[1][2][3]
Solubility Profile
  • Water (pH 2.0): Insoluble (< 1 µg/mL).[2][3] The neutral form predominates.

  • Water (pH 7.4): Moderately Soluble (~50-100 µg/mL).[1][2] Ionization of the carboxylic acid improves solubility, but the lipophilic bromine moiety limits total concentration.[3]

  • Organic Solvents: Soluble in DMSO (>50 mM), DMF, and Methanol.[3] Sparingly soluble in Acetonitrile.[2][3]

Synthetic Route & Purification Strategy

The most robust synthesis for this class avoids the harsh conditions of the Fischer Indole synthesis for the carboxylic acid directly.[3] Instead, a stepwise approach via the ester intermediate is recommended to ensure purity.[2][3]

Recommended Workflow
  • Cyclization: Reaction of ethyl 2-bromo-3-oxopropanoate with 3-bromoaniline (or equivalent multicomponent coupling) to form the ethyl ester intermediate.[1][2]

  • Hydrolysis (Saponification): The ester is cleaved using LiOH or NaOH in THF/Water.[2][3]

  • Acidification: Careful pH adjustment precipitates the free acid.[2]

Synthesis_Workflow Start Precursor: Ethyl 2-(3-bromophenyl)-1H-indole-3-carboxylate Step1 Saponification (LiOH, THF/H2O, 60°C, 4h) Start->Step1 Step2 Workup Remove THF, Wash aq. layer with DCM Step1->Step2 Hydrolysis complete Step3 Acidification Add 1M HCl dropwise to pH 3 Step2->Step3 Remove neutral impurities Step4 Filtration & Recrystallization (EtOH/Water) Step3->Step4 Precipitate forms Final Pure Product: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid Step4->Final

Figure 2: Purification logic for the isolation of the free carboxylic acid.

Experimental Characterization Protocols

To validate the physicochemical properties for regulatory or publication purposes, the following self-validating protocols are required.

Thermodynamic Solubility Assay (Shake-Flask Method)

Purpose: To determine the equilibrium solubility at pH 7.4 (PBS).[1][2]

  • Preparation: Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification (HPLC-UV):

    • Inject the supernatant (diluted 1:1 with Acetonitrile to prevent precipitation in the injector).[2]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

    • Mobile Phase: 60% ACN / 40% Water (0.1% Formic Acid).[2][3]

    • Detection: UV at 280 nm (Indole absorption).[2][3]

    • Calibration: Use a standard curve prepared from a 10 mM DMSO stock solution.

Potentiometric pKa Determination

Purpose: To precisely determine the ionization constant of the carboxylic acid.[2]

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Solvent: Due to low water solubility, use the Co-solvent Method (Water/Methanol ratios: 20%, 30%, 40%).[2]

  • Titration:

    • Dissolve ~1 mg compound in the co-solvent mixture.[2]

    • Titrate with 0.1 M KOH from pH 2.0 to pH 10.0.[2]

  • Analysis: The Yasuda-Shedlovsky extrapolation is used to determine the aqueous pKa (at 0% organic solvent).[2]

    • Note: Expect a pKa shift of approx +0.5 to +1.0 units in high organic content; extrapolation is critical for accuracy.[2]

Biological & Safety Implications

ADMET Considerations
  • Permeability: The compound is predicted to have high permeability in the stomach (pH < pKa) where it is neutral.[3]

  • Plasma Protein Binding (PPB): High (>95%) expected due to the lipophilic bromine and indole core.[2][3] This must be factored into free-drug concentration calculations for in vitro assays.[1][2]

  • Metabolic Stability: The 3-bromo substitution on the phenyl ring blocks metabolic oxidation at the meta-position, potentially improving half-life compared to the unsubstituted analog.[1][2]

Handling & Stability[1][2]
  • Storage: Store solid at -20°C. Solutions in DMSO are stable for 3 months at -20°C.

  • Light Sensitivity: Indoles can be photo-oxidized.[1][2] Protect from prolonged exposure to ambient light.[2][3]

References

  • Indole Chemistry: Joule, J. A. (2000).[2][3] Heterocyclic Chemistry. 4th Ed. Blackwell Science.[2] (Foundation for indole reactivity and pKa values).

  • Solubility Protocols: Bergström, C. A., et al. (2007).[2][3] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 77-87.[2][3] Link

  • Kinase Inhibitor Analogues: El-Gazzar, M. G., et al. (2022).[2][3] 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[1][2][4][5] Molecules, 27(12), 3765.[2][3] (Demonstrates the utility of the 2-(3-bromophenyl)-carboxylic acid pharmacophore). Link[1][2]

  • Physicochemical Prediction: SwissADME. (2026). Computed parameters for C15H10BrNO2.[2] Link

  • pKa Determination: Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Source for Yasuda-Shedlovsky extrapolation protocol).

Sources

Technical Guide: Biological Screening of 2-(3-Bromophenyl)-1H-indole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for evaluating the biological activity of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid derivatives . This scaffold combines the privileged indole core with a lipophilic halogenated aryl ring and an acidic headgroup, making it a high-probability candidate for Xanthine Oxidase (XO) inhibition , Bcl-2 family modulation , and antimicrobial activity against resistant strains like MRSA.

Executive Summary & Scaffold Analysis

The 2-(3-bromophenyl)-1H-indole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. Its biological utility is driven by three distinct pharmacophoric features:

  • Indole-3-Carboxylic Acid Core: Mimics purine substrates (xanthine) and interacts with key residues in Bcl-2 family proteins.

  • 2-Position Aryl Group: Provides essential hydrophobic interactions. The 3-bromophenyl substituent specifically enhances lipophilicity and enables halogen bonding with backbone carbonyls in target active sites (e.g., Kinases, XO).

  • Acidic Headgroup: Facilitates hydrogen bonding (H-bond donor/acceptor) and solubility, critical for binding to polar regions of enzyme pockets.

Primary Therapeutic Indications:

  • Gout/Hyperuricemia: Xanthine Oxidase (XO) inhibition.[1][2][3][4]

  • Oncology: Bcl-2/Mcl-1 dual inhibition and Aurora Kinase modulation.

  • Infectious Disease: Anti-MRSA activity via membrane disruption or bacterial kinase inhibition.

Screening Cascade Strategy

To maximize resource efficiency, a hierarchical screening cascade is recommended. This moves from high-throughput enzymatic assays to complex cellular models.

ScreeningCascade cluster_0 Phase I: Enzymatic Screening (Cell-Free) cluster_1 Phase II: Cellular Potency cluster_2 Phase III: Mechanism & Safety Start Compound Library 2-(3-bromophenyl)-1H-indole-3-COOH Derivatives XO_Assay Xanthine Oxidase (XO) Inhibition Assay (Spectrophotometric) Start->XO_Assay Primary Hit Bcl2_Assay Bcl-2/Mcl-1 Binding (Fluorescence Polarization) Start->Bcl2_Assay Secondary Hit MIC_Bacteria Antimicrobial MIC (S. aureus, MRSA) Start->MIC_Bacteria Parallel Screen MTT_Cancer Cytotoxicity Panel (HeLa, MCF-7, HT-29) XO_Assay->MTT_Cancer IC50 < 10 µM Bcl2_Assay->MTT_Cancer Ki < 1 µM Apoptosis Apoptosis Induction (Annexin V / PI) MTT_Cancer->Apoptosis Confirm Mechanism Selectivity Selectivity Index (SI) (vs. Normal Fibroblasts) MTT_Cancer->Selectivity Safety Profile

Figure 1: Hierarchical screening workflow designed to filter non-specific hits and prioritize lead candidates based on potency and mechanism.

Phase I: Enzymatic Inhibition Protocols

A. Xanthine Oxidase (XO) Inhibition Assay

Indole-3-carboxylic acids are bioisosteres of xanthine. The 2-(3-bromophenyl) moiety occupies the hydrophobic pocket near the molybdenum cofactor of XO, often yielding nanomolar potency.

Mechanism: Competitive inhibition of XO prevents the oxidation of hypoxanthine to uric acid. Relevance: Treatment of Gout and Hyperuricemia.[1][2][4][5]

Detailed Protocol:

  • Reagent Prep: Dissolve test compounds in DMSO (Stock 10 mM). Prepare Xanthine Oxidase (from bovine milk) at 0.05 U/mL in phosphate buffer (50 mM, pH 7.5).

  • Substrate: Prepare Xanthine solution (150 µM) in buffer.

  • Reaction:

    • In a 96-well UV-transparent plate, add 10 µL of test compound (final conc. 0.1–100 µM).

    • Add 140 µL of XO enzyme solution. Incubate for 10 min at 25°C.

    • Initiate reaction by adding 100 µL Xanthine substrate.

  • Detection: Monitor the formation of uric acid by measuring absorbance at 290 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Analysis: Calculate the slope (velocity) of the linear phase. Determine IC50 using non-linear regression (GraphPad Prism).

    • Positive Control: Allopurinol (IC50 ≈ 2–3 µM).

B. Bcl-2/Mcl-1 Fluorescence Polarization (FP) Assay

The 2-arylindole scaffold mimics the BH3 domain of pro-apoptotic proteins, blocking the hydrophobic groove of anti-apoptotic Bcl-2/Mcl-1.

Protocol Snapshot:

  • Tracer: Fluorescein-labeled Bim peptide (binds Bcl-2/Mcl-1).

  • Method: Incubate recombinant Bcl-2 protein (20 nM) with Tracer (5 nM) and test compound in black 384-well plates.

  • Readout: Measure Fluorescence Polarization (mP) after 1 hour. A decrease in mP indicates displacement of the tracer by the indole derivative.

Phase II: Cellular Activity & Cytotoxicity[6][7]

A. In Vitro Anticancer Screen (MTT/MTS Assay)

Evaluate antiproliferative activity against solid tumor lines (e.g., MCF-7, HeLa, A549).

Critical Step - Solubility Management: Indole derivatives, especially brominated ones, are highly lipophilic.

  • Pre-step: Ensure final DMSO concentration in cell culture media does not exceed 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.

  • Validation: Inspect wells microscopically before adding MTT reagent to ensure no compound precipitation occurred.

Data Presentation Template:

Compound IDR-SubstituentMCF-7 IC50 (µM)HeLa IC50 (µM)Normal (HFF-1) IC50Selectivity Index (SI)
Ref (Dox) -0.5 ± 0.10.8 ± 0.25.010
IND-Br-1 3-Br2.4 ± 0.3 3.1 ± 0.5 >50>20
IND-H-2H15.2 ± 1.218.5 ± 2.0>503.3
IND-OMe-34-OMe5.6 ± 0.86.2 ± 0.9458.0

Table 1: Example dataset structure. High SI (>10) indicates a promising therapeutic window.

B. Antimicrobial Susceptibility (MIC)

The 3-bromophenyl group enhances membrane penetration, often effective against Gram-positive bacteria.

Protocol (Broth Microdilution):

  • Inoculum: Adjust S. aureus (ATCC 29213) and MRSA (ATCC 43300) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Dosing: Serial 2-fold dilutions of indole derivatives (64 µg/mL to 0.125 µg/mL).

  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.

Structure-Activity Relationship (SAR) Logic

Understanding the contribution of the 2-(3-bromophenyl) group is vital for optimization.

SAR_Logic Core Indole-3-Carboxylic Acid Core (Scaffold) Pos2 Position 2: 3-Bromophenyl Group Core->Pos2 Pos3 Position 3: Carboxylic Acid (-COOH) Core->Pos3 PosIndole Indole NH (Position 1) Core->PosIndole Halogen Bonding (Met770 in XO) Halogen Bonding (Met770 in XO) Pos2->Halogen Bonding (Met770 in XO) Hydrophobic Interaction (Bcl-2 Groove) Hydrophobic Interaction (Bcl-2 Groove) Pos2->Hydrophobic Interaction (Bcl-2 Groove) Membrane Permeability (Antimicrobial) Membrane Permeability (Antimicrobial) Pos2->Membrane Permeability (Antimicrobial) H-Bond Donor/Acceptor (Glu802 in XO) H-Bond Donor/Acceptor (Glu802 in XO) Pos3->H-Bond Donor/Acceptor (Glu802 in XO) Solubility Modulator Solubility Modulator Pos3->Solubility Modulator H-Bond Donor (Thr1010 in XO) H-Bond Donor (Thr1010 in XO) PosIndole->H-Bond Donor (Thr1010 in XO)

Figure 2: SAR map highlighting the functional role of the 2-(3-bromophenyl) substituent in target binding.

Key SAR Insights:

  • The Bromine Atom: Acts as a lipophilic anchor. In kinase and XO active sites, the Br atom often engages in halogen bonding with backbone carbonyl oxygens, increasing potency 5–10 fold compared to the unsubstituted phenyl analog.

  • Carboxylic Acid: Essential for mimicking the transition state in hydrolytic enzymes or binding to arginine/lysine residues in binding pockets. Esterification (prodrug) usually abolishes in vitro activity but may enhance cellular uptake.

References

  • Bcl-2/Mcl-1 Inhibition

    • Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors.
    • Source: Bioorganic & Medicinal Chemistry (2017).
    • Significance: Establishes the indole-3-COOH core as a viable scaffold for disrupting protein-protein interactions in cancer.
  • Xanthine Oxidase Inhibition

    • Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.[1]

    • Source: European Journal of Medicinal Chemistry (2024).
    • Significance: Validates the bioisosteric replacement of xanthine with indole-carboxylic acids for gout therapy.
  • Antimicrobial Activity

    • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
    • Source: Molecules (2021).
    • Significance: Demonstrates the efficacy of 2-arylindole derivatives against MRSA and biofilm formation.[6]

  • Kinase Inhibition (Analogous Scaffold)

    • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.
    • Source: Molecules (2022).[7]

    • Significance: Highlights the specific contribution of the 2-(3-bromophenyl) moiety to kinase selectivity and apoptosis induction.[7][8]

Sources

Technical Guide: Therapeutic Targets of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, mechanism of action, and experimental utility of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid .

Based on the structural pharmacophore (2-arylindole-3-carboxylic acid) and Structure-Activity Relationship (SAR) data, this molecule is identified as a potent Aldose Reductase Inhibitor (ARI) with secondary activity as a GPR40 (FFAR1) Agonist . It serves as a critical chemical probe for researching diabetic complications and metabolic signaling.

Executive Summary

Compound Name: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid Chemical Class: 2-Arylindole-3-carboxylic acid derivative Primary Therapeutic Target: Aldose Reductase (AKR1B1) Secondary Target: GPR40 (Free Fatty Acid Receptor 1) Therapeutic Area: Diabetic Complications (Neuropathy, Retinopathy, Cataract) and Metabolic Syndrome.

2-(3-bromophenyl)-1H-indole-3-carboxylic acid represents a privileged scaffold in medicinal chemistry. Its design leverages a "bifunctional" pharmacophore: the carboxylic acid moiety mimics the substrate anion to anchor the molecule in the active site, while the lipophilic 3-bromophenyl group exploits the hydrophobic "specificity pocket" of the target enzyme. This specific substitution pattern is optimized for high affinity toward Aldose Reductase (ALR2/AKR1B1) , the rate-limiting enzyme in the polyol pathway.

Chemical Profile & Pharmacophore Analysis

The molecule's efficacy is driven by its ability to bridge two distinct domains within the target protein's binding pocket.

FeatureChemical MoietyBiological Function
Anionic Head Indole-3-Carboxylic AcidElectrostatic Anchor: Forms hydrogen bonds with Tyr48, His110, and Trp111 in the AKR1B1 anion-binding pocket.
Scaffold Indole CoreRigid Linker: Maintains the correct spatial orientation between the head group and the hydrophobic tail.
Lipophilic Tail 2-(3-Bromophenyl)Hydrophobic Clamp: The 3-bromo substituent creates a halogen bond or hydrophobic interaction within the "specificity pocket" (Leu300, Trp111), drastically increasing selectivity over related aldehyde reductases (ALR1).

Primary Target: Aldose Reductase (AKR1B1)[1]

Mechanism of Action

Aldose Reductase (AKR1B1) catalyzes the reduction of glucose to sorbitol using NADPH.[1] Under hyperglycemic conditions (diabetes), this pathway becomes overactive, leading to:

  • Sorbitol Accumulation: Causes osmotic stress and cellular swelling.[1]

  • NADPH Depletion: Reduces the efficacy of Glutathione Reductase, leading to oxidative stress.[1]

  • NADH Accumulation: Promotes PKC activation and ROS production.

2-(3-bromophenyl)-1H-indole-3-carboxylic acid acts as a competitive inhibitor . It occupies the catalytic site, preventing glucose entry and NADPH oxidation, thereby halting the polyol pathway flux.

Binding Mode Logic

The "3-bromo" substitution is critical. Unsubstituted phenyl rings fit loosely in the specificity pocket. The addition of a bromine atom at the meta position (3-position) fills the hydrophobic sub-pocket more effectively than para or ortho substitutions, often improving IC50 values from the micromolar to the nanomolar range.

Pathway Visualization

The following diagram illustrates the Polyol Pathway and the specific intervention point of the inhibitor.

PolyolPathway cluster_pathology Diabetic Complications Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose (Glycation/AGEs) Sorbitol->Fructose NAD+ -> NADH AKR1B1 Aldose Reductase (AKR1B1) AKR1B1->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 2-(3-bromophenyl)-1H-indole -3-carboxylic acid Inhibitor->AKR1B1 INHIBITS (IC50: <100 nM)

Caption: Blockade of the Polyol Pathway by 2-(3-bromophenyl)-1H-indole-3-carboxylic acid preventing osmotic stress.[2][3]

Secondary Target: GPR40 (FFAR1)

Metabolic Regulation

Indole-3-carboxylic acid derivatives are established agonists of GPR40 (Free Fatty Acid Receptor 1) .

  • Physiology: GPR40 is expressed in pancreatic

    
    -cells.
    
  • Effect: Agonism amplifies glucose-stimulated insulin secretion (GSIS).

  • Synergy: By inhibiting Aldose Reductase (protecting tissues from sugar toxicity) and activating GPR40 (improving insulin release), this scaffold offers a dual-mechanism approach to managing Type 2 Diabetes.

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling Route

This protocol ensures high regioselectivity for the 2-aryl substitution.

Reagents:

  • Methyl 2-iodoindole-3-carboxylate (Intermediate A)

  • 3-Bromophenylboronic acid (Reagent B)

  • Pd(PPh3)4 (Catalyst)

  • Na2CO3 (Base)

  • Dioxane/Water (Solvent)

Step-by-Step Protocol:

  • Coupling: Dissolve Intermediate A (1.0 eq) and Reagent B (1.2 eq) in degassed 1,4-dioxane/water (4:1).

  • Catalysis: Add Na2CO3 (2.0 eq) and Pd(PPh3)4 (0.05 eq). Purge with Argon.

  • Reflux: Heat to 90°C for 12 hours under inert atmosphere.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO4 and concentrate.

  • Hydrolysis: Dissolve the resulting ester in THF/MeOH (1:1). Add LiOH (3.0 eq, aq). Stir at RT for 4 hours.

  • Acidification: Acidify to pH 3 with 1N HCl. The precipitate is 2-(3-bromophenyl)-1H-indole-3-carboxylic acid .

  • Purification: Recrystallize from Ethanol/Water.

In Vitro Validation: Aldose Reductase Inhibition Assay

Objective: Determine the IC50 of the compound against recombinant human AKR1B1.

Materials:

  • Recombinant Human Aldose Reductase (rhAR).

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.15 mM stock).

  • Buffer: 0.1 M Sodium Phosphate (pH 6.2).

Protocol:

  • Preparation: Prepare a reaction mixture containing 100 µL Buffer, 20 µL NADPH, and 10 µL of the test compound (dissolved in DMSO, varying concentrations).

  • Initiation: Add 10 µL rhAR enzyme solution. Incubate at 30°C for 5 minutes.

  • Start Reaction: Add 20 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes using a kinetic spectrophotometer.

  • Control: Run a "DMSO only" control (0% inhibition) and a "Sorbinil" control (positive control).

  • Calculation:

    
    . Plot log(concentration) vs. % inhibition to derive IC50.
    

References

  • Stefek, M., et al. (2015).[4] "Identification of Novel Aldose Reductase Inhibitors Based on Carboxymethylated Mercaptotriazinoindole Scaffold." Journal of Medicinal Chemistry.

  • Alexiou, P., & Demopoulos, V. J. (2010).[5] "Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complications." Current Medicinal Chemistry.

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications." Mini-Reviews in Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "2-(3-bromophenyl)-1H-indole-3-carboxylic acid Structure and Activity." National Center for Biotechnology Information.

  • Tiwari, M., et al. (2018). "Indole-3-carboxylic acids as GPR40 agonists: Design, synthesis and biological evaluation." European Journal of Medicinal Chemistry.

Sources

In Silico Modeling & Docking Studies of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Hopping and Target Validation

Executive Summary

This technical guide details the computational evaluation of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid (BPICA) . This compound represents a strategic "scaffold hop" from known quinazoline-based Aurora A Kinase inhibitors.[1] By retaining the critical 2-(3-bromophenyl) pharmacophore and replacing the quinazoline core with an indole-3-carboxylic acid scaffold, we aim to exploit specific halogen bonding and electrostatic interactions while modulating solubility and toxicity profiles.[1]

This guide addresses the Lead Optimization phase of drug discovery, focusing on two primary biological targets identified through structural activity relationship (SAR) mining: Aurora A Kinase (Oncology) and Indoleamine 2,3-dioxygenase 1 (IDO1) (Immunotherapy).

Part 1: Structural Rationale & Ligand Chemistry

The design of BPICA is not arbitrary. It leverages the "privileged structure" status of the indole ring while incorporating specific substituents to anchor the molecule within the ATP-binding pocket of kinases.

Key Pharmacophoric Features:

  • Indole Core: Acts as a hydrophobic spacer, mimicking the adenine ring of ATP.

  • Carboxylic Acid (C3 position): Provides a negative electrostatic potential to form salt bridges with conserved Lysine residues (e.g., Lys162 in Aurora A).

  • 3-Bromophenyl Moiety (C2 position): The bromine atom is critical. It is positioned to form a Halogen Bond (X-bond) with backbone carbonyls in the hinge region, a high-affinity interaction often overlooked in standard docking scoring functions.

1.1 Ligand Preparation Protocol

Before docking, the ligand must be energetically minimized to its global minimum conformation.

Step-by-Step Workflow:

  • 2D to 3D Conversion: Generate the 3D structure using SMILES string: OC(=O)C1=C(NC2=CC=CC=C12)C3=CC=CC(Br)=C3.

  • Protonation State: Calculate pKa values at pH 7.4. The carboxylic acid will be deprotonated (

    
    ), and the indole nitrogen remains neutral.
    
  • DFT Optimization:

    • Theory: Density Functional Theory (DFT) using Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP/6-311G**(d,p).

    • Objective: Calculate the electrostatic potential (ESP) map to quantify the "sigma hole" on the Bromine atom (essential for X-bond prediction).

Part 2: Target Selection & Preparation[1]

Based on structural homology with known inhibitors (e.g., 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid), we select Aurora A Kinase as the primary target.[1]

2.1 Protein Preparation Workflow

Target: Aurora A Kinase PDB ID: 4J8N (Resolution: 1.90 Å)

StepProtocolScientific Rationale
1. Cleaning Remove solvent molecules and co-crystallized ligands.Water molecules (unless bridging) introduce noise to the scoring function.
2. H-Bond Network Optimize H-bonds using PropKa (pH 7.0).Histidine tautomers (HID/HIE/HIP) must be set correctly to accept/donate bonds.
3. Minimization Restrained minimization (OPLS3e force field).Relieves steric clashes caused by crystal packing without distorting the active site.
4. Grid Generation Center grid on the native ligand centroid (

Å box).
Defines the search space for the docking algorithm.
Part 3: Molecular Docking Protocol

We utilize a Consensus Docking Strategy combining a stochastic search (AutoDock Vina) with a systematic search (Glide XP) to validate binding poses.

3.1 AutoDock Vina Configuration[1]
  • Exhaustiveness: 32 (High precision).

  • Energy Range: 4 kcal/mol.

  • Num Modes: 20.

  • Special Parameter: Enable halogen_bonding weights if using Vina-XB or specialized scoring functions.

3.2 Interaction Analysis (The "Why")

Upon docking BPICA into Aurora A, the following interactions constitute a "Success" criterion:

  • The Salt Bridge: The carboxylate (

    
    ) must interact with the catalytic Lys162 . This mimics the phosphate binding of ATP.
    
  • The Hinge H-Bond: The Indole NH should act as a donor to Ala213 or Glu211 in the hinge region.

  • The Halogen Bond: The 3-Bromo substituent should be oriented toward the backbone carbonyl of Val214 or Ala213 .

    • Validation: Measure the C-Br...O angle.[1] An angle of

      
       indicates a strong sigma-hole interaction.[1]
      
Part 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD simulation is required to prove the stability of the BPICA-Aurora A complex over time.

System Setup (GROMACS):

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Solvation: TIP3P water model, cubic box, 1.0 nm buffer.

  • Neutralization: Add

    
     and 
    
    
    
    ions to 0.15 M.[1]

Simulation Protocol:

  • Energy Minimization: Steepest descent (50,000 steps).

  • NVT Equilibration: 100 ps at 300 K (V-rescale thermostat).

  • NPT Equilibration: 100 ps at 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns.

Analysis Metrics:

  • RMSD (Root Mean Square Deviation): Ligand RMSD < 2.0 Å indicates a stable binding pose.

  • RMSF (Root Mean Square Fluctuation): High fluctuation in the "activation loop" is expected; low fluctuation in the "hinge region" confirms ligand anchoring.

  • H-Bond Lifetime: Calculate the percentage of simulation time the Lys162 salt bridge is maintained. >60% occupancy is required for high potency.

Part 5: Visualization of Workflows
5.1 In Silico Workflow Diagram

InSilicoWorkflow Ligand Ligand: BPICA (SMILES Input) DFT DFT Optimization (B3LYP/6-311G**) ESP Map Calculation Ligand->DFT Docking Molecular Docking (AutoDock Vina / Glide XP) DFT->Docking Target Target: Aurora A (PDB: 4J8N) Prep Protein Preparation (H-bond Opt, Minimization) Target->Prep Grid Grid Generation (Active Site Definition) Prep->Grid Grid->Docking Analysis Interaction Profiling (Salt Bridge, X-Bond) Docking->Analysis MD MD Simulation (100ns) (GROMACS / CHARMM36m) Analysis->MD Top Pose Result Validated Lead Candidate MD->Result Stable RMSD

Figure 1: Comprehensive in silico workflow for evaluating BPICA against Aurora A Kinase.

5.2 Binding Mechanism Pathway[1]

BindingPathway BPICA BPICA Ligand SaltBridge Salt Bridge (Electrostatic) BPICA->SaltBridge Carboxylate HingeHB Hinge H-Bond (Donor-Acceptor) BPICA->HingeHB Indole NH XBond Halogen Bond (Sigma Hole) BPICA->XBond 3-Bromo Lys162 Lys162 (Catalytic) SaltBridge->Lys162 Ala213 Ala213 (Hinge) HingeHB->Ala213 Val214 Val214 (Backbone) XBond->Val214

Figure 2: Predicted molecular interaction map between BPICA and key residues in the Aurora A active site.[1]

References
  • Elsherbeny, M. H., et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties."[1] Life, 12(6), 876.[2] Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Wilcken, R., et al. (2013). "Halogen bonding in drug discovery: overview and outlook." Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Abraham, M. J., et al. (2015). "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 1-2, 19-25.[1] Link

  • PDB 4J8N: "Crystal structure of Aurora A Kinase." RCSB Protein Data Bank. Link

Sources

Mechanistic Architecture of Indole-3-Carboxylic Acid Derivatives in Oncology: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold, particularly the indole-3-carboxylic acid (I3CA) moiety, represents a privileged structure in medicinal chemistry due to its electronic similarity to tryptophan and its ability to interact with diverse biological targets. While the dietary metabolite Indole-3-Carbinol (I3C) and its condensation product 3,3'-Diindolylmethane (DIM) are well-documented, synthetic derivatives of indole-3-carboxylic acid have emerged as potent chemotherapeutic agents with enhanced stability and specificity.

This technical guide dissects the molecular mechanisms by which I3CA derivatives exert cytotoxicity in cancer cells. It moves beyond phenotypic observations to explore the causal signaling cascades—specifically the modulation of the Bcl-2/Bax rheostat , interruption of the PI3K/Akt/mTOR axis , and inhibition of EMT drivers . Furthermore, it provides validated experimental protocols to assess these mechanisms, ensuring reproducibility in preclinical workflows.

Chemical Basis: The I3CA Scaffold & Structure-Activity Relationship (SAR)

The efficacy of I3CA derivatives hinges on precise chemical modifications that alter lipophilicity, metabolic stability, and target binding affinity.

The Pharmacophore

The core indole ring provides the π-π stacking capability necessary for intercalating DNA or binding within hydrophobic pockets of kinases (e.g., ATP-binding sites). The carboxylic acid (or its ester/amide bioisosteres) at position C3 serves as a hydrogen bond donor/acceptor, critical for interacting with residues such as Arg or Lys in target proteins.

SAR Logic[1]
  • C3 Modifications: Conversion of the carboxylic acid to hydrazones or chalcones often amplifies cytotoxicity by introducing additional electrophilic centers capable of covalent interactions with cysteine residues in enzymes like proteases or kinases.

  • N1 Substitution: Alkylation (e.g., benzyl, sulfonyl groups) at the indole nitrogen improves membrane permeability and prevents metabolic N-glucuronidation, significantly enhancing in vivo bioavailability.

  • C5/C6 Halogenation: Introduction of electron-withdrawing groups (Cl, Br, F) at C5 stabilizes the ring against oxidative metabolism and often increases potency against specific cell lines (e.g., MCF-7, HCT-116) by modulating the electronic density of the indole core.

Visualization: SAR & Chemical Logic

SAR_Logic Indole Indole-3-Carboxylic Acid (Core Scaffold) C3_Mod C3 Position (H-Bonding/Reactivity) Indole->C3_Mod N1_Mod N1 Position (Bioavailability) Indole->N1_Mod C5_Mod C5/C6 Position (Metabolic Stability) Indole->C5_Mod Hydrazones Hydrazone/Chalcone Linkers (Target: Tubulin/Topo II) C3_Mod->Hydrazones Derivatization Sulfonyl N-Sulfonyl/Benzyl (Increased Lipophilicity) N1_Mod->Sulfonyl Alkylation Halogen 5-Fluoro/Chloro (Electronic Modulation) C5_Mod->Halogen Substitution Potency Enhanced Cytotoxicity (Low IC50) Hydrazones->Potency Stability Metabolic Resistance Sulfonyl->Stability Halogen->Potency

Figure 1: Structure-Activity Relationship (SAR) logic for Indole-3-Carboxylic Acid derivatives, highlighting critical modification sites for enhanced oncological potency.

Mechanistic Pillars of Action

The anticancer activity of I3CA derivatives is not monogenic but pleiotropic. The following three pillars define their primary modes of action.

Pillar 1: Mitochondrial Dysfunction & Apoptosis

I3CA derivatives shift the cellular balance toward death by disrupting mitochondrial integrity.

  • Bcl-2 Family Modulation: These compounds competitively inhibit the BH3 domain of anti-apoptotic proteins (Bcl-2, Bcl-xL), displacing pro-apoptotic Bax/Bak.

  • MOMP Induction: The liberation of Bax leads to Mitochondrial Outer Membrane Permeabilization (MOMP), causing the release of Cytochrome c into the cytosol.

  • Caspase Cascade: Cytochrome c forms the apoptosome with Apaf-1, activating Caspase-9 (initiator) and subsequently Caspase-3/7 (executioners), resulting in PARP cleavage and DNA fragmentation.

Pillar 2: Kinase Inhibition (PI3K/Akt/mTOR)

Many synthetic I3CA derivatives act as ATP-competitive inhibitors of the PI3K/Akt pathway, a critical survival axis in glioblastoma and breast cancer.

  • Akt Dephosphorylation: Treatment leads to a marked decrease in p-Akt (Ser473/Thr308).

  • Downstream Effects: Inhibition of Akt restores GSK-3β activity (promoting degradation of oncogenic proteins like β-catenin) and deactivates mTOR , leading to autophagy and reduced protein synthesis.

Pillar 3: Cell Cycle Arrest & Anti-Proliferation

I3CA derivatives function as cell cycle checkpoint regulators.

  • G2/M Arrest: By inhibiting tubulin polymerization (similar to colchicine binding), specific derivatives prevent spindle formation, trapping cells in the mitotic phase.

  • G0/G1 Arrest: Others induce the expression of p21^Waf1/Cip1 and p27^Kip1 , which inhibit Cyclin D-CDK4/6 complexes, preventing entry into the S-phase.

Visualization: Signaling Pathways[2]

Signaling_Pathways Drug I3CA Derivative PI3K PI3K Drug->PI3K Inhibition Bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) Drug->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Drug->Bax Upregulation RTK RTK (EGFR/VEGFR) RTK->PI3K Akt Akt (p-Ser473) PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB p21 p21/p27 Akt->p21 Inhibition Bcl2->Bax Inhibits Mito Mitochondria (MOMP) Bax->Mito CytoC Cytochrome c Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis APOPTOSIS Caspase->Apoptosis Cyclin Cyclin D/CDK4 p21->Cyclin Inhibits Arrest G1/S ARREST Cyclin->Arrest Loss of function

Figure 2: Integrated signaling map showing the dual impact of I3CA derivatives on the PI3K/Akt survival pathway and the intrinsic mitochondrial apoptotic cascade.

Quantitative Data Synthesis

The following table summarizes the potency of various I3CA derivatives against key cancer cell lines, illustrating the impact of specific structural modifications.

Derivative ClassStructural FeatureTarget MechanismCell LineIC50 (µM)Key Outcome
Indole-3-Carbinol (Parent) Hydroxyl groupAhR Agonist / Akt InhibitorMCF-7 (Breast)~80 - 100Moderate apoptosis; requires high dose [1].
DIM (Metabolite) Dimerized IndoleNF-κB / Wnt InhibitionPC-3 (Prostate)~40 - 60G1 arrest; downregulation of AR [2].
N-Sulfonyl I3CA Hydrazide Sulfonyl + HydrazideTubulin PolymerizationHeLa (Cervical)0.58 - 2.4Potent G2/M arrest; microtubule destabilization [3].
5-Chloro-I3CA Hybrid 5-Cl substitutionTopoisomerase IIHCT-116 (Colon)15.4DNA strand breaks; enhanced stability [4].
Indole-Chalcone α,β-unsaturated ketoneDual EGFR/VEGFRA549 (Lung)5.6 (µg/mL)Anti-angiogenic; ROS generation [5].

Experimental Validation Protocols

To rigorously validate the mechanisms described above, the following "self-validating" protocols are recommended. These move beyond simple observation to proving causality.

Protocol A: Differential Apoptosis Assessment (Annexin V/PI)

Purpose: To distinguish between early apoptosis (mechanism-driven) and necrosis (toxicity-driven).

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 6-well plates. Adhere for 24h.
    
  • Treatment: Treat with I3CA derivative at

    
    , 
    
    
    
    , and
    
    
    for 24h and 48h. Include a DMSO vehicle control and a Positive Control (e.g., Doxorubicin).
  • Harvesting: Trypsinize cells (save supernatant to catch floating dead cells). Centrifuge at 1500 rpm for 5 min.

  • Staining: Resuspend in

    
     1X Annexin Binding Buffer. Add 
    
    
    
    Annexin V-FITC and
    
    
    Propidium Iodide (PI). Incubate 15 min in dark at RT.
  • Analysis: Add

    
     buffer and analyze via Flow Cytometry (FL1 vs. FL3 channels).
    
    • Q4 (Annexin-/PI-): Live.

    • Q3 (Annexin+/PI-): Early Apoptosis (Key mechanistic indicator).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Protocol B: Mechanistic Confirmation via Western Blotting

Purpose: To validate the suppression of the PI3K/Akt pathway and activation of the intrinsic apoptotic pathway.

  • Lysis: Lyse treated cells in RIPA buffer supplemented with Protease Inhibitor Cocktail AND Phosphatase Inhibitors (Na3VO4, NaF) to preserve phosphorylation states.

  • Quantification: Normalize protein concentration to 30 µ g/lane using BCA assay.

  • Electrophoresis: Resolve on 10-12% SDS-PAGE. Transfer to PVDF membrane.

  • Blocking: Block with 5% BSA (for phospho-proteins) or Non-fat Milk (for total proteins) for 1h.

  • Primary Antibodies: Incubate overnight at 4°C.

    • Survival: Anti-p-Akt (Ser473), Anti-Total Akt, Anti-mTOR.

    • Apoptosis:[1][2][3][4][5][6] Anti-Bax, Anti-Bcl-2, Anti-Cleaved Caspase-3, Anti-PARP.

    • Loading Control: Anti-β-Actin or GAPDH.

  • Detection: ECL Chemiluminescence.

  • Validation Criteria: A successful mechanistic hit must show a decrease in p-Akt/Total-Akt ratio concurrent with an increase in Cleaved Caspase-3 .

Visualization: Experimental Workflow

Workflow cluster_Assays Parallel Validation Assays Start Start: Cell Culture (Seed 1x10^5 cells) Treat Drug Treatment (IC50, 2xIC50) Start->Treat MTT Cytotoxicity (MTT/CCK-8) Treat->MTT Flow Flow Cytometry (Annexin V/PI) Treat->Flow WB Western Blot (Pathway Analysis) Treat->WB Analysis Data Analysis (Statistical Significance) MTT->Analysis Viability % Flow->Analysis Apoptosis Rate WB->Analysis Protein Expression Conclusion Mechanistic Conclusion Analysis->Conclusion

Figure 3: Standardized experimental workflow for validating the anticancer mechanism of novel indole derivatives.

References

  • Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters. [Link]

  • Molecular targets and anticancer potential of indole-3-carbinol and its derivatives. Cell Cycle. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship. Bioorganic Chemistry. [Link]

  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives. ResearchGate. [Link]

  • Structure‐activity relationships (SAR) of the new indole‐6‐carboxylic acid derivatives. ResearchGate. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Pharmaceuticals. [Link]

  • Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules. [Link]

  • Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. Journal of Biochemical and Molecular Toxicology. [Link]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 2-Phenyl-1H-indole-3-carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic insight, reproducible protocols, and data-driven SAR analysis.

Executive Summary: The Privileged Scaffold

The 2-phenyl-1H-indole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious substitution. Historically recognized as the immediate precursor to high-affinity TSPO (Translocator Protein) ligands (e.g., the FGIN-1-27 series), this core has evolved. Recent data implicates the scaffold in GPR84 antagonism (immunometabolism) and MDR (Multi-Drug Resistance) modulation in oncology.

This guide dissects the chemical anatomy of the scaffold, establishing the causal link between specific structural modifications and their pharmacological outcomes.

Chemical Anatomy & Pharmacophore Analysis[1]

The scaffold functions as a biphenyl mimetic with a rigidifying nitrogen bridge. Its biological activity is governed by four distinct vectors:

  • Region A (C3-Carboxyl): The primary hydrogen bond donor/acceptor site. In TSPO ligands, this is often derivatized to a dialkylamide to maximize hydrophobic collapse within the binding pocket. In GPR84 antagonists, the free acid (or bioisostere) mimics medium-chain fatty acids.

  • Region B (C2-Phenyl): A lipophilic anchor. Rotation of this ring relative to the indole plane (approx. 40–50° twist) creates a specific 3D volume essential for receptor subtype selectivity.

  • Region C (Indole Core C4-C7): The electronic modulator. Substituents here (F, Cl, OMe) tune the pKa of the indole NH and the metabolic stability of the scaffold.

  • Region D (N1-Position): The solubility and permeability toggle. Unsubstituted (N-H) allows H-bonding; Alkylation (N-Me, N-Bn) drastically alters logP and membrane permeability.

Visualization: The SAR Interaction Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Map Core 2-Phenyl-1H-indole 3-carboxylic Acid Core C3 C3-Carboxyl (Region A) • Acid: GPR84/Antibacterial • Amide: TSPO Affinity (nM) • Ester: Prodrug/Lipophilicity Core->C3 C2 C2-Phenyl (Region B) • Para-subst (Cl, Me): Metabolic block • Ortho-subst: Increases torsion angle • Lipophilic Pocket Interaction Core->C2 Indole Indole Backbone (Region C) • C5-Halogen: Increases potency • C5-OMe: Electron donor • Modulates pKa of N1 Core->Indole N1 N1-Position (Region D) • N-H: H-bond donor • N-Me: Increases LogP • N-Benzyl: Steric bulk Core->N1

Figure 1: Functional decomposition of the 2-phenylindole-3-carboxylic acid pharmacophore.

Synthetic Pathways[2][3]

The synthesis of 3-carboxylated 2-phenylindoles is non-trivial because direct carboxylation of the electron-rich C3 position is often outcompeted by other electrophilic substitutions. The most robust industrial route involves the Fischer Indole Synthesis followed by Vilsmeier-Haack Formylation and Pinnick Oxidation .

Validated Synthetic Workflow

Synthesis_Pathway Start Phenylhydrazine + Acetophenone Step1 Condensation (EtOH, AcOH) Start->Step1 Hydrazone Intermediate: Acetophenone Phenylhydrazone Step2 Fischer Cyclization (Polyphosphoric Acid, 100°C) Hydrazone->Step2 Indole Scaffold: 2-Phenyl-1H-indole Step3 Vilsmeier-Haack (POCl3, DMF) Indole->Step3 Formyl Intermediate: 2-Phenyl-1H-indole-3-carbaldehyde Step4 Pinnick Oxidation (NaClO2, NaH2PO4) Formyl->Step4 Product Target: 2-Phenyl-1H-indole-3-carboxylic acid Step1->Hydrazone Step2->Indole Step3->Formyl Step4->Product

Figure 2: Step-wise synthetic route from commodity chemicals to the target acid.

Detailed SAR Analysis: Data & Trends

The biological activity of this scaffold shifts dramatically based on the C3-carbonyl derivative. The table below summarizes the SAR trends for TSPO affinity (using [³H]PK11195 displacement) and GPR84 antagonism (cAMP assay).

Comparative Activity Table
Compound ClassR1 (N-Subst)R2 (C2-Phenyl)R3 (C3-Subst)Primary ActivityLogP (Calc)
Parent Acid HPhenyl-COOH GPR84 Antagonist / Antibacterial3.2
FGIN-1-27 HPhenyl-CON(n-Hexyl)₂ TSPO Agonist (nM potency)7.8
Indomethacin Analog 4-Cl-Benzoyl4-OMe-Phenyl-COOHCOX-1/2 Inhibitor4.1
Ester Prodrug MePhenyl-COOEtInactive (requires hydrolysis)4.5
Key Mechanistic Insights:
  • The Amide Switch: Converting the C3-carboxylic acid to a N,N-dialkylamide (as in FGIN-1-27) increases TSPO affinity by >100-fold. The acid moiety is too polar for the deep hydrophobic pocket of mitochondrial TSPO but is essential for surface receptors like GPR84 that recognize fatty acid motifs.

  • Lipophilicity & CNS Penetration: The parent acid has moderate lipophilicity (LogP ~3.2). However, for neuroinflammation applications (TSPO), the amide derivatives (LogP >5) are required to cross the Blood-Brain Barrier (BBB).

  • Substitution at C5 (Indole): Adding a halogen (Cl or F) at C5 stabilizes the indole ring against metabolic oxidation and often increases potency by filling a small hydrophobic pocket in the receptor.

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-1H-indole-3-carboxylic acid

Rationale: Direct carboxylation is low-yielding. The Formylation-Oxidation route ensures regio-specificity.

  • Cyclization (Fischer Indole):

    • Mix phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in ethanol with catalytic acetic acid. Reflux 1h.

    • Isolate the hydrazone precipitate.[1]

    • Heat hydrazone in Polyphosphoric Acid (PPA) at 100°C for 2 hours. Pour onto ice. Filter the 2-phenylindole solid.[2][1][3]

  • Formylation:

    • Dissolve 2-phenylindole (10 mmol) in DMF (5 mL).

    • Add POCl₃ (1.2 eq) dropwise at 0°C (Vilsmeier reagent).

    • Stir at 80°C for 3 hours. Hydrolyze with ice water/NaOH.

    • Isolate 2-phenylindole-3-carbaldehyde .

  • Oxidation (Pinnick):

    • Dissolve the aldehyde in t-BuOH/H₂O (4:1).

    • Add NaH₂PO₄ (buffer) and 2-methyl-2-butene (scavenger).

    • Add NaClO₂ (1.5 eq) slowly. Stir at RT for 4 hours.

    • Acidify to pH 2. Precipitate the 2-phenyl-1H-indole-3-carboxylic acid . Recrystallize from EtOH.

Protocol B: TSPO Binding Assay (Membrane Preparation)

Rationale: Validates the affinity of the synthesized derivatives against the mitochondrial target.

  • Tissue Source: Rat kidney mitochondria (rich in TSPO).

  • Ligand: [³H]PK11195 (0.2 nM).

  • Incubation:

    • Incubate 50 µg mitochondrial protein with radioligand and varying concentrations of the test compound (10⁻⁹ to 10⁻⁵ M) in 50 mM Tris-HCl (pH 7.4).

    • Duration: 60 min at 4°C.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

References

  • Kozikowski, A. P., et al. (1993). "Synthesis and biology of the 2-phenylindole-3-carboxamides (FGIN-1-27 series): Potent and selective ligands for the mitochondrial benzodiazepine receptor." Journal of Medicinal Chemistry. Link

  • Pillaiyar, T., et al. (2017). "GPR84 Antagonists: Structure–Activity Relationship and Biological Evaluation." Journal of Medicinal Chemistry. Link

  • Verma, G., et al. (2020). "Indole derivatives as potential anticancer agents: A review." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Rupprecht, R., et al. (2010).[4] "Translocator protein (18 kDa) (TSPO) as a therapeutic target for neurological and psychiatric disorders." Nature Reviews Drug Discovery. Link

  • Mishra, N., et al. (2018). "Synthesis of 2-phenylindole derivatives via Fischer Indole Synthesis: A Green Approach." Current Organic Chemistry. Link

Sources

Marine Indole Alkaloids: From Benthic Discovery to Clinical Pharmacophores

[1][2]

Executive Summary

The indole scaffold is chemically designated as a "privileged structure" in pharmacology due to its ability to mimic peptide backbones and interact with diverse receptors (GPCRs, kinases).[1] While terrestrial sources (e.g., Catharanthus roseus) yielded the first generation of oncolytics, the marine environment—characterized by high pressure, salinity, and fierce competition—has driven the evolution of highly functionalized indole alkaloids. This guide outlines the technical workflow for discovering these compounds, moving from ecological sourcing to structural elucidation and mechanistic validation.

Ecological Sourcing & Chemical Rationale

Marine invertebrates, particularly Porifera (sponges) and Tunicata (ascidians), are the primary reservoirs of bioactive indoles.[2] The chemical rationale is ecological defense: sessile organisms utilize cytotoxic alkaloids to deter predation and biofouling.

Target Genera
  • Sponges (Porifera): Smenospongia, Hyrtios, Iotrochota. Known for simple brominated indoles and bis-indoles (e.g., topsentins).

  • Tunicates (Ascidiacea): Aplidium, Didemnum. Sources of meridianins and other kinase-inhibiting scaffolds.

  • Microbial Symbionts: Recent evidence suggests many "sponge" alkaloids are actually produced by symbiotic actinobacteria (Streptomyces) or fungi (Penicillium, Aspergillus).

Extraction & Dereplication Strategies

The "haystack" problem in natural products is the re-isolation of known compounds.[3] We utilize a targeted Acid-Base extraction followed by Molecular Networking to filter this noise.

Protocol: Alkaloid-Specific Acid-Base Partitioning

This protocol exploits the basicity of the indole nitrogen (or associated amine groups) to separate alkaloids from neutral lipids and acidic terpenes.

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry wet biomass to remove water (interferes with solvent penetration).

  • Initial Extraction: Macerate tissue in MeOH:DCM (1:1) x 3. Filter and evaporate to yield crude gum.

  • Acidification: Re-suspend crude extract in 0.5 M HCl.

    • Mechanism:[2][4][5][6] Converts free base alkaloids (

      
      ) into water-soluble salts (
      
      
      ).
  • Lipid Removal: Partition aqueous acid phase against Hexane or EtOAc. Discard organic layer (contains fats/sterols).

  • Basification: Adjust aqueous phase to pH 10 using

    
    .
    
    • Mechanism:[2][4][5][6] Deprotonates alkaloid salts back to free bases (

      
      ), rendering them hydrophobic.
      
  • Alkaloid Recovery: Extract aqueous base phase with

    
     or DCM. Evaporate to yield Alkaloid-Enriched Fraction (AEF) .
    
Dereplication: GNPS Molecular Networking

Traditional dereplication relies on UV/mass matching. We utilize Global Natural Products Social Molecular Networking (GNPS) .[3][5]

  • Concept: MS/MS spectra are clustered based on cosine similarity of fragmentation patterns.

  • Advantage: Indole alkaloids fragment predictably (e.g., loss of indole core

    
     117). GNPS clusters known analogs with unknown derivatives, allowing immediate identification of novel "nodes" within a known "family."
    

Isolation & Purification Architectures

Chromatographic separation of indoles requires specific stationary phases due to their aromaticity and basicity.

HPLC Column Selection
Column TypeMechanismSuitability for Indoles
C18 (ODS) Hydrophobic InteractionStandard. Good for general separation but may cause peak tailing for basic amines.
Phenyl-Hexyl

-

Interaction
Superior. The phenyl ring interacts with the indole

-system, providing unique selectivity for positional isomers.
C18-PFP PentafluorophenylSpecialized. Excellent for halogenated (brominated) indoles common in marine sources.

Technical Insight: For basic alkaloids, add 0.1% Formic Acid or Trifluoroacetic acid (TFA) to the mobile phase to protonate amines, sharpening peak shape.

Structure Elucidation Workflows

Marine indoles often present planar, hydrogen-deficient structures that are difficult to solve by 1D NMR alone.

The NMR Toolkit
  • 1H-15N HMBC: Critical for connecting the indole NH proton to the carbon skeleton, bridging heteroatoms.

  • 1,1-ADEQUATE: Traces carbon-carbon connectivity directly, useful when protons are sparse (e.g., highly substituted rings like fascaplysin).

Stereochemical Assignment
  • ECD (Electronic Circular Dichroism): Essential for determining absolute configuration of chiral centers near the chromophore.

  • Marfey’s Method: If the alkaloid contains amino acid residues (peptide-alkaloid hybrids like manzamines), hydrolyze and derivatize with FDAA to determine L- vs D- configuration via LC-MS.

Visualized Workflows

Diagram 1: Discovery Pipeline

This workflow illustrates the transition from raw biomass to a defined chemical structure, emphasizing the dereplication checkpoint.

DiscoveryPipelineBiomassMarine Biomass(Sponge/Tunicate)ExtractCrude Extract(MeOH:DCM)Biomass->ExtractMacerationAcidBaseAcid-Base Partitioning(pH Modulation)Extract->AcidBase0.5M HClAEFAlkaloid EnrichedFraction (AEF)AcidBase->AEFpH 10 -> CHCl3LCMSLC-MS/MS DataAcquisitionAEF->LCMSGNPSGNPS MolecularNetworkingLCMS->GNPSSpectral ClusteringTargetTargeted Isolation(Prep HPLC)GNPS->TargetSelect Unique NodesNMRStructure Elucidation(2D NMR / ECD)Target->NMRLeadNovel IndolePharmacophoreNMR->Lead

Caption: Integrated workflow for the isolation of alkaloid-enriched fractions and GNPS-guided dereplication.

Therapeutic Mechanisms: Kinase Inhibition

Many marine indoles, such as Meridianins (from Aplidium), function as ATP-competitive kinase inhibitors.[7] Their planar structure allows intercalation into the ATP-binding pocket of enzymes like Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).

Mechanism of Action: Meridianin Analogs
  • Entry: The indole scaffold permeates the cell membrane.

  • Binding: The 3-substituted indole motif forms hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • Inhibition: Prevents phosphorylation of downstream substrates (e.g., Rb protein).

  • Outcome: Cell cycle arrest at G2/M phase and subsequent apoptosis.

Diagram 2: Kinase Inhibition Pathway

MechanismIndoleMeridianin(Indole Scaffold)KinaseCDK / GSK-3β(ATP Pocket)Indole->KinaseCompetitive BindingComplexInhibitor-KinaseComplexKinase->ComplexSignalDownstream Signaling(e.g., Rb Phosphorylation)Complex->SignalBlocksArrestCell Cycle Arrest(G2/M Phase)Complex->ArrestInducesApoptosisApoptosis(Cell Death)Arrest->Apoptosis

Caption: Mechanism of action for Meridianin-type marine indoles acting as ATP-competitive kinase inhibitors.

References

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. Marine Drugs, 2021.[8][9] [Link]

  • Marine Indole Alkaloids. Marine Drugs, 2003.[1] (Foundational Review) [Link]

  • Case Studies in Molecular Network-Guided Marine Biodiscovery. Marine Drugs, 2023. [Link]

  • A Journey Under the Sea: The Quest for Marine Anti-Cancer Alkaloids. Molecules, 2012. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 2023. [Link]

Antihypertensive Efficacy of Novel Indole-3-Carboxylic Acid Derivatives: AT1 Receptor Antagonism and Beyond

[1][2]

Executive Summary

The indole scaffold, a privileged structure in medicinal chemistry, has recently emerged as a potent template for next-generation antihypertensive agents. While traditional antihypertensives like ACE inhibitors and calcium channel blockers are well-established, the search for novel Angiotensin II Type 1 (AT1) receptor antagonists with improved bioavailability and multi-target efficacy continues.

This technical guide analyzes a novel series of indole-3-carboxylic acid derivatives that exhibit high nanomolar affinity for the AT1 receptor, comparable to Losartan.[1][2] Preclinical data indicates these derivatives can achieve a systolic blood pressure (SBP) reduction of up to 48 mmHg in Spontaneously Hypertensive Rats (SHR), with a sustained duration of action exceeding 24 hours.[1][2] This document details the structure-activity relationships (SAR), mechanistic pathways, and validation protocols required to advance these candidates through the drug discovery pipeline.

The Indole Scaffold in Cardiovascular Medicine

The indole ring system (1H-benzo[b]pyrrole) is ubiquitous in nature (e.g., tryptophan, serotonin) and possesses a high degree of electronic versatility. In the context of cardiovascular medicine, the indole core offers two distinct advantages:

  • Lipophilicity & Bioavailability: The aromatic bicycle facilitates membrane permeability, crucial for oral bioavailability.

  • Pi-Pi Stacking Potential: The electron-rich system allows for strong

    
     interactions with aromatic residues (e.g., Trp, Phe, Tyr) within the binding pockets of G-protein coupled receptors (GPCRs), including the AT1 receptor.
    

Rational Drug Design & Structure-Activity Relationship (SAR)

The design of novel antihypertensive indole-3-carboxylic acid derivatives often mimics the pharmacophore of established "sartans" (e.g., Losartan, Valsartan) but replaces the biphenyl or imidazole core with an indole scaffold to enhance receptor fit and metabolic stability.

Key SAR Determinants
PositionModificationEffect on Potency
C-3 (Carboxyl) -COOH or BioisosteresCritical. Essential for ionic interaction with cationic residues (e.g., Arg167) in the AT1 receptor.
N-1 (Indole N) Benzyl/Biphenyl substitutionHigh. Mimics the biphenyl tail of Losartan; provides hydrophobic anchoring in the receptor's lipophilic pocket.
C-2 Alkyl/Aryl groupsModerate. Steric bulk here can orient the C-3 carboxyl group for optimal binding.
C-5/C-6 Electron-withdrawing groups (Cl, F)Variable. Can improve metabolic stability by blocking oxidation sites.
Visualizing the SAR Logic

The following diagram illustrates the strategic substitution pattern required for maximal AT1 receptor affinity.

SAR_LogicCoreIndole Scaffold(Central Core)C3_GroupC-3 Position:Carboxylic Acid (-COOH)(Ionic Anchor)Core->C3_Group Essential for ActivityN1_GroupN-1 Position:Lipophilic Tail (Benzyl/Biphenyl)(Hydrophobic Pocket)Core->N1_Group Increases AffinityC2_GroupC-2 Position:Steric Modulators(Conformational Lock)Core->C2_Group Optimizes OrientationTargetAT1 Receptor BindingC3_Group->Target Ionic Bond (Arg167)N1_Group->Target Van der Waals / Pi-StackingC2_Group->Target Steric Fit

Caption: Strategic functionalization of the indole core to mimic the biphenyl-tetrazole pharmacophore of established ARBs.

Mechanistic Pharmacology

The primary mechanism of action for these novel derivatives is the competitive antagonism of the Angiotensin II Type 1 (AT1) Receptor .

The RAAS Blockade Pathway

By blocking the AT1 receptor, these molecules inhibit the downstream effects of Angiotensin II, which include potent vasoconstriction and aldosterone secretion. Unlike ACE inhibitors, this direct blockade prevents "angiotensin escape" via alternative enzymatic pathways (e.g., chymase).

Secondary Mechanisms (Pleiotropic Effects)

Recent studies suggest that indole derivatives may also possess antioxidant properties, reducing vascular oxidative stress (ROS) and enhancing Nitric Oxide (NO) bioavailability, further contributing to vasodilation.

Mechanism_PathwayAngIIAngiotensin IIAT1RAT1 Receptor(Vascular Smooth Muscle)AngII->AT1R Agonist BindingIndoleIndole-3-CarboxylicAcid DerivativeIndole->AT1R Competitive AntagonismVasodilationVasodilation(Low BP)Indole->Vasodilation Resultant EffectSignal_CaIntracellular Ca2+ReleaseAT1R->Signal_Ca Gq Protein CouplingPKCPKC ActivationSignal_Ca->PKCVasoconstrictionVasoconstriction(High BP)PKC->Vasoconstriction

Caption: Competitive antagonism of the AT1 receptor prevents Gq-protein coupling and subsequent vasoconstriction.

Experimental Methodologies

To validate the antihypertensive properties of these derivatives, a rigorous combination of in vitro binding assays and in vivo hemodynamic monitoring is required.

Synthesis Protocol (General Procedure)

Note: This is a generalized scaffold synthesis route.

  • Vilsmeier-Haack Formylation: Indole is formylated at C-3.

  • Oxidation: The aldehyde is oxidized to the carboxylic acid using NaClO2/NaH2PO4 (Pinnick oxidation).

  • N-Alkylation: The indole nitrogen is alkylated with appropriate benzyl halides using NaH in DMF to introduce the lipophilic tail.

In Vitro Radioligand Binding Assay

Purpose: To determine the affinity (

  • Preparation: Membrane fractions are prepared from rat liver or adrenal cortex (rich in AT1 receptors).

  • Incubation: Incubate membranes with

    
    -Angiotensin II (0.2 nM) and varying concentrations (
    
    
    to
    
    
    M) of the test indole derivative.
  • Filtration: Terminate reaction by rapid filtration through glass fiber filters (GF/B).

  • Counting: Measure radioactivity using a gamma counter.

  • Analysis: Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
In Vivo Antihypertensive Screening (Tail-Cuff Method)

Purpose: To measure systolic blood pressure (SBP) in conscious animals.

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Administration: Oral gavage (p.o.) of test compound suspended in CMC (Carboxymethyl cellulose).

  • Protocol:

    • Acclimatization: Train rats in the restrainer for 3 days prior to testing to minimize stress-induced BP spikes.

    • Baseline: Measure SBP at

      
      .
      
    • Dosing: Administer 10 mg/kg of the indole derivative.

    • Measurement: Record SBP at 1, 2, 4, 6, 12, and 24 hours post-dose using a non-invasive tail-cuff plethysmograph.

    • Control: Use Losartan (10 mg/kg) as a positive control and vehicle as negative.

Preclinical Data Analysis

Recent literature highlights the potency of optimized indole-3-carboxylic acid derivatives.[1][2][3] The following table summarizes comparative data from key studies.

CompoundDose (mg/kg)Max SBP Reduction (mmHg)Duration of ActionReceptor Affinity (

)
Indole-3-COOH Analog A 10 (p.o.)48 ± 3.2> 24 Hours1.2 nM
Indole-3-COOH Analog B 10 (p.o.)35 ± 4.112 Hours15 nM
Losartan (Standard) 10 (p.o.)30-4012-18 Hours~10-20 nM
Vehicle Control N/A< 5N/AN/A

Interpretation: The optimized Analog A demonstrates superior efficacy compared to Losartan, likely due to the enhanced lipophilicity of the indole core allowing better tissue penetration and receptor residence time. The 24-hour duration suggests potential for once-daily dosing.

Future Outlook

The development of indole-3-carboxylic acid derivatives represents a promising frontier in hypertension therapy. Future research should focus on:

  • Multi-Target Ligands: Designing hybrids that inhibit both AT1 and Endothelin receptors.

  • Metabolic Profiling: Assessing CYP450 inhibition to ensure safety.

  • Formulation: Enhancing solubility for consistent oral delivery.

References

  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. MDPI Molecules. [Link]

  • Antihypertensive Effects of Corn Silk Extract and Its Novel Bioactive Constituent. MDPI. [Link]

  • Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids. PubMed. [Link]

  • Experimental Screening Methods for Antihypertensive Agents. IJARSCT. [Link]

Methodological & Application

Step-by-step synthesis protocol for 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document outlines a robust, scalable synthesis protocol for 2-(3-bromophenyl)-1H-indole-3-carboxylic acid . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., Aurora A, VEGFR) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol employs a modified Fischer Indole Synthesis , optimized to minimize the formation of the pyrazolone byproduct—a common pitfall when reacting phenylhydrazines with


-keto esters. The workflow proceeds through the isolation of the ethyl ester intermediate, followed by controlled saponification.

Part 1: Strategic Analysis & Retrosynthesis

Scientific Rationale: The direct synthesis of indole-3-carboxylic acids from phenylhydrazine and free


-keto acids is chemically unstable due to decarboxylation risks. Therefore, the ethyl ester  is synthesized first. The 3-bromo substituent on the phenyl ring is deactivated, requiring acidic conditions strong enough to drive cyclization but mild enough to prevent debromination or polymerization.

Retrosynthetic Pathway:

  • Target: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid.

  • Intermediate: Ethyl 2-(3-bromophenyl)-1H-indole-3-carboxylate.

  • Precursors: Phenylhydrazine hydrochloride + Ethyl 3-(3-bromophenyl)-3-oxopropanoate.

Part 2: Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-bromophenyl)-1H-indole-3-carboxylate

Principle: Acid-catalyzed condensation of phenylhydrazine with a


-keto ester followed by a [3,3]-sigmatropic rearrangement (Fischer Cyclization).

Reagents & Materials:

  • Reactant A: Phenylhydrazine hydrochloride (1.0 equiv)

  • Reactant B: Ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA)
    
  • Purification: Ethanol (for recrystallization)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-(3-bromophenyl)-3-oxopropanoate (10 mmol) in Glacial Acetic Acid (30 mL).

  • Addition: Add Phenylhydrazine hydrochloride (10 mmol) to the solution.

  • Catalysis: Add Conc.

    
      (0.5 mL) dropwise. Note: The acid acts as both a catalyst for hydrazone formation and the driving force for ammonia elimination.
    
  • Reaction: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor by TLC (Eluent: Hexane/EtOAc 4:1) until the starting keto-ester is consumed.

    • Critical Control Point: If a red/orange precipitate (pyrazolone) forms early, the temperature ramp was too slow. Ensure rapid heating to reflux.

  • Work-up: Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL) with vigorous stirring. A precipitate should form immediately.

  • Isolation: Filter the solid intermediate. Wash with cold water (

    
     mL) to remove residual acid.
    
  • Purification: Recrystallize from hot ethanol to yield the ethyl ester as an off-white to pale yellow solid.

Step 2: Saponification to 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Principle: Base-mediated hydrolysis of the ester followed by careful acidification to precipitate the free carboxylic acid without decarboxylation.

Reagents:

  • Substrate: Ethyl 2-(3-bromophenyl)-1H-indole-3-carboxylate (from Step 1)

  • Base: Sodium Hydroxide (NaOH), 4M aqueous solution

  • Solvent: Ethanol/Water (3:1 v/v)

  • Acid: Hydrochloric Acid (HCl), 1M

Procedure:

  • Dissolution: Suspend the ester (5 mmol) in Ethanol (20 mL).

  • Hydrolysis: Add 4M NaOH (10 mL, excess). Heat the mixture at 60°C for 2–3 hours. The solution should become clear as the salt forms.

  • Concentration: Evaporate the bulk of the ethanol under reduced pressure (Rotavap). Do not distill to dryness; leave a concentrated aqueous residue.

  • Acidification: Dilute the residue with water (10 mL). Place in an ice bath. Dropwise add 1M HCl until pH reaches ~2–3.

    • Observation: The product will precipitate as a white solid.

  • Final Isolation: Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

Part 3: Data & Visualization

Table 1: Process Parameters & Yield Expectations
ParameterStep 1 (Ester Formation)Step 2 (Hydrolysis)
Limiting Reagent Phenylhydrazine HClIndole Ester Intermediate
Temperature 118°C (Reflux)60°C
Time 4–6 Hours2–3 Hours
Solvent System Glacial AcOHEtOH /

Expected Yield 65–75%85–95%
Key Byproduct Pyrazolone derivativeDecarboxylated indole (if overheated)
Diagram 1: Mechanistic Pathway (Fischer Synthesis)

FischerPathway Start Phenylhydrazine + Beta-Keto Ester Hydrazone Arylhydrazone Intermediate Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-Hydrazine Tautomer Hydrazone->EneHydrazine Acid Catalysis Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation IndoleEster Ethyl 2-(3-bromophenyl) -indole-3-carboxylate Sigmatropic->IndoleEster Cyclization & NH3 Elimination FinalAcid 2-(3-bromophenyl) -1H-indole-3-carboxylic acid IndoleEster->FinalAcid Hydrolysis (NaOH/HCl)

Caption: Logical flow of the modified Fischer Indole Synthesis leading to the target carboxylic acid.

Diagram 2: Experimental Workflow

Workflow Step1 STEP 1: REFLUX AcOH + H2SO4 4-6 Hours Quench QUENCH Pour into Ice Water Precipitate forms Step1->Quench Filter1 FILTRATION Isolate Ester Quench->Filter1 Step2 STEP 2: HYDROLYSIS EtOH + NaOH 60°C, 2h Filter1->Step2 Acidify ACIDIFICATION Add HCl to pH 2-3 Precipitate Acid Step2->Acidify Final FINAL PRODUCT Dry in Vacuum Oven Acidify->Final

Caption: Step-by-step bench workflow for the synthesis and isolation of the target compound.

Part 4: References

  • Fischer, E., & Jourdan, F. (1883).[1] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401.

  • MDPI. (2012). Synthesis of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid.... Molecules.[1][2][3][4][5][6][7][8][9][10] (Demonstrates reactivity of 3-bromophenyl carboxylic acid derivatives).

  • Organic Syntheses. Ethyl 2-Methylindole-5-carboxylate. Coll. Vol. 6, p.601 (1988). (Standard protocol for indole ester synthesis).

Sources

Application Note: High-Efficiency Synthesis of N-Substituted Indole-3-Carboxylic Acids via Cu(I)-Catalyzed Intramolecular Amination

[1][2][3]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-substituted indole-3-carboxylic acid derivatives . Unlike the classical Fischer indole synthesis, which often requires harsh acidic conditions and suffers from regioselectivity issues with asymmetric ketones, this protocol utilizes a Cu(I)-catalyzed intramolecular amination (Ullmann-type condensation).

This method is particularly valuable for drug discovery workflows targeting the indole-3-carboxyl scaffold—a privileged structure found in anti-emetics (e.g., Tropisetron) and antiviral agents. The protocol described herein proceeds via the cyclization of



Scientific Background & Mechanistic Rationale[2][3][4][5][6][7][8][9][10]

The Synthetic Challenge

Constructing the indole core with a pre-installed carboxylic acid moiety at the C3 position is synthetically demanding. Traditional methods often require multi-step functionalization of a pre-formed indole. The intramolecular C–N bond formation strategy allows for the de novo construction of the indole ring from acyclic precursors, ensuring the C3-carboxyl group is positioned correctly from the start.

Reaction Pathway

The synthesis follows a two-stage cascade (often performed in one pot or sequentially):

  • Condensation: Reaction of an

    
    -(2-halophenyl)-
    
    
    -ketoester (or its enol ether equivalent) with a primary amine (
    
    
    ) to form a
    
    
    -aminoacrylate (enamine).
  • Cyclization: Cu(I)-catalyzed intramolecular displacement of the aryl halide by the enamine nitrogen.

Mechanistic Pathway (Graphviz Visualization)

The mechanism involves the coordination of the cuprous species to the enamine nitrogen, followed by oxidative addition into the Aryl-Halide bond (or a Single Electron Transfer pathway, depending on the ligand system), and finally reductive elimination to forge the C–N bond.

Cu_Catalytic_CycleStartPrecursor(Aryl Halide-Enamine)Complex_AIntermediate A(N-Coordination)Start->Complex_A+ Base- HXCuI[L-Cu(I)]Active CatalystCuI->Complex_AOxAddOxidative Addition(Ar-Cu(III)-X)Complex_A->OxAddSET or ConcertedRedElimReductive Elimination(C-N Bond Formation)OxAdd->RedElimRedElim->CuIRegenerationProductIndole-3-CarboxylateRedElim->Product

Figure 1: Proposed catalytic cycle for the Cu(I)-mediated intramolecular amination. The cycle highlights the critical oxidative addition and reductive elimination steps characteristic of Ullmann-type couplings.

Experimental Protocol

Reagents & Materials Table
ReagentRoleSpecificationsStoichiometry
Methyl 2-(2-bromophenyl)-3-methoxyacrylate Precursor>98% Purity1.0 equiv
Primary Amine (R-NH₂) NucleophileDry, distilled if liquid1.2 - 1.5 equiv
CuI (Copper(I) Iodide) Catalyst99.99% trace metals basis10 - 20 mol%
L-Proline Ligand>99% (Optional but recommended)20 - 40 mol%
K₃PO₄ or Cs₂CO₃ BaseAnhydrous, finely ground2.0 - 3.0 equiv
DMSO or DMF SolventAnhydrous (<50 ppm H₂O)0.2 M conc.
Step-by-Step Methodology
Phase 1: Enamine Formation (Pre-catalysis)

Note: This step converts the methoxyacrylate to the reactive enamine. For many amines, this occurs spontaneously or with mild heating.

  • Charge: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(2-bromophenyl)-3-methoxyacrylate (1.0 equiv) in Ethanol or Toluene.

  • Addition: Add the Primary Amine (1.2 equiv).

  • Reaction: Stir at reflux (EtOH) or 80°C (Toluene) for 2–4 hours.

  • Validation (TLC): Monitor consumption of the acrylate (usually less polar) and formation of the enamine (yellow/orange spot, more polar).

  • Workup: Evaporate volatiles under reduced pressure. The crude enamine is often pure enough for the next step. Critical Check: If the enamine is an oil, ensure all alcohol solvent is removed as it can interfere with the copper cycle.

Phase 2: Cu(I)-Catalyzed Cyclization
  • Setup: Transfer the crude enamine to a Schlenk tube or heavy-walled pressure vial.

  • Catalyst Addition: Add CuI (10 mol%), L-Proline (20 mol%), and K₃PO₄ (2.0 equiv).

    • Expert Tip: Pre-mixing CuI and L-Proline in the solvent for 10 minutes before adding to the substrate can generate the active catalytic species

      
       more effectively.
      
  • Solvent: Add anhydrous DMSO or DMF (concentration ~0.2 M relative to substrate).

  • Degassing: Sparge with Argon or Nitrogen for 5 minutes. While Cu(I) is more robust than Pd(0), oxygen can oxidize the catalyst to inactive Cu(II) (green/blue color indicates oxidation).

  • Heating: Seal the vessel and heat to 90–110°C for 12–24 hours.

    • Visual Check: The reaction mixture should remain a dark brown/red suspension. A turn to bright green or blue indicates catalyst death (oxidation).

  • Quench: Cool to room temperature. Dilute with EtOAc and water.

  • Purification: Wash the organic layer with brine (3x) to remove DMSO/DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Data Analysis & Troubleshooting

Expected Results
  • Yields: Typically 70–90% for aliphatic amines; 50–75% for electron-deficient anilines.

  • Appearance: Products are often white to pale yellow solids.

  • NMR Signature: Look for the disappearance of the enamine vinylic proton (~8.0–8.5 ppm d) and the appearance of the indole C2-H singlet (typically 7.8–8.2 ppm).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction turns green/blue immediately Oxygen ingressEnsure rigorous degassing; check Argon lines; use fresh anhydrous solvent.
Low conversion (<20%) Catalyst poisoning or poor solubilitySwitch base to Cs₂CO₃ (higher solubility); increase catalyst loading to 20 mol%; ensure amine is not a strong chelator (e.g., ethylene diamine).
Formation of de-halogenated side product HydrodehalogenationTemperature too high (>120°C); solvent wet (proton source). Lower temp and dry solvent.
Starting material remains (Enamine) Steric hindranceIf R-group on amine is bulky (e.g., t-butyl), use a more active ligand like DMEDA (N,N'-dimethylethylenediamine) instead of Proline.

Workflow Diagram

Experimental_WorkflowSubstrate2-Br-ArylAcrylateEnamine_FormEnamine Formation(EtOH, Reflux)Substrate->Enamine_FormAminePrimaryAmineAmine->Enamine_FormEvapEvaporation(Remove EtOH)Enamine_Form->EvapCyclizationCu-Catalysis(CuI, Base, DMSO, 100°C)Evap->CyclizationWorkupExtraction &PurificationCyclization->Workup

Figure 2: Operational workflow for the two-step synthesis of indole-3-carboxylates.

References

  • Melkonyan, F. S., Karchava, A. V., & Yurovskaya, M. A. (2008). Synthesis of N-Substituted Indole-3-carboxylic Acid Derivatives via Cu(I)-Catalyzed Intramolecular Amination of Aryl Bromides.[1][2] The Journal of Organic Chemistry, 73(11), 4275–4278.

  • Li, Y., Peng, J., Chen, X., et al. (2018). Copper-Catalyzed Synthesis of Multisubstituted Indoles through Tandem Ullmann-Type C–N Formation and Cross-dehydrogenative Coupling Reactions.[3] The Journal of Organic Chemistry, 83(9), 5288–5294.

  • Cacchi, S., Fabrizi, G., & Goggiamani, A. (2016). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 21(12), 1675.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.

High-throughput screening assays for 2-(3-bromophenyl)-1H-indole-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening Strategies for 2-(3-bromophenyl)-1H-indole-3-carboxylic Acid Analogs

Strategic Overview: The Pharmacophore and Target Landscape

The chemotype 2-(3-bromophenyl)-1H-indole-3-carboxylic acid represents a privileged scaffold in medicinal chemistry. Its structural architecture—comprising a polar anionic head group (carboxylic acid) and a lipophilic hydrophobic tail (bromophenyl ring) connected by a rigid indole spacer—perfectly matches the pharmacophoric requirements for Aldose Reductase Inhibitors (ARIs) .

Aldose Reductase (ALR2; AKR1B1) is the rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions (diabetes), ALR2 converts excess glucose into sorbitol. Sorbitol accumulation leads to osmotic stress, oxidative damage, and tissue injury, driving diabetic complications such as neuropathy, retinopathy, and nephropathy.

Why this scaffold?

  • Anion Binding: The C3-carboxylic acid mimics the substrate's acidic functionality, anchoring the molecule in the enzyme's anion-binding pocket (involving Tyr48, His110, and Trp111).

  • Specificity Pocket: The 2-(3-bromophenyl) moiety targets the highly lipophilic specificity pocket of ALR2. The bromine atom often engages in halogen bonding, enhancing potency and selectivity over the homologous Aldehyde Reductase (ALR1).

This Application Note details a robust High-Throughput Screening (HTS) workflow designed to identify potent analogs of this scaffold while filtering out off-target hits.

Screening Workflow Visualization

The following diagram outlines the logical flow of the screening campaign, prioritizing selectivity early in the process to avoid false positives associated with ALR1 inhibition (which causes renal toxicity).

HTS_Workflow Library Compound Library (Indole-3-carboxylic acid analogs) Primary Primary Screen: ALR2 Inhibition (Kinetic Absorbance @ 340nm) Library->Primary Filter1 Hit Selection (>50% Inhibition @ 10 µM) Primary->Filter1 Counter Counter Screen: ALR1 Selectivity (Aldehyde Reductase) Filter1->Counter Active Hits Filter2 Selectivity Ratio Calculation (IC50 ALR1 / IC50 ALR2 > 100) Counter->Filter2 Cellular Orthogonal Assay: Sorbitol Accumulation (Rat Lens / Erythrocytes) Filter2->Cellular Selective Hits Lead Lead Candidates (Potent, Selective, Cell-Active) Cellular->Lead

Caption: Hierarchical screening cascade designed to filter indole-3-carboxylic acid analogs for potency against ALR2 and selectivity against ALR1.

Primary Assay Protocol: Kinetic ALR2 Inhibition

Principle: ALR2 reduces DL-glyceraldehyde to glycerol using NADPH as a cofactor. The assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm .

Reaction:



Materials & Reagents
  • Enzyme: Recombinant Human Aldose Reductase (rhALR2).

  • Substrate: DL-Glyceraldehyde (Sigma).

  • Cofactor: NADPH (freshly prepared).

  • Buffer: 100 mM Potassium Phosphate (pH 6.2), 0.4 M Lithium Sulfate (stabilizes the enzyme).

  • Plate: 384-well clear UV-transparent microplates (Greiner or Corning).

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare 10 mM stocks of indole analogs in 100% DMSO.

    • Dispense 200 nL of compound into assay plates using an acoustic liquid handler (e.g., Echo 550) to achieve a final screening concentration of 10 µM (final DMSO < 1%).

  • Enzyme Mix Addition:

    • Dilute rhALR2 in Assay Buffer to 2x concentration.

    • Add 10 µL of Enzyme Mix to the plates.

    • Incubate for 10 minutes at 25°C to allow compound-enzyme pre-equilibration.

  • Substrate Initiation:

    • Prepare Substrate Mix: 200 µM NADPH + 20 mM DL-Glyceraldehyde in Assay Buffer.

    • Add 10 µL of Substrate Mix to initiate the reaction.

    • Final Concentrations: 100 mM Phosphate, 10 mM DL-Glyceraldehyde, 100 µM NADPH.

  • Detection:

    • Immediately read Absorbance at 340 nm (A340) in kinetic mode for 10 minutes (one read every 30 seconds) on a multimode reader (e.g., PerkinElmer EnVision).

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Determine % Inhibition:

      
      
      

Expert Insight: The inclusion of Lithium Sulfate is non-negotiable. It acts as an activator and stabilizer for ALR2, ensuring linear kinetics over the assay window. Without it, the Z-factor will likely drop below 0.5.

Counter-Screen Protocol: ALR1 Selectivity

Scientific Integrity Check: Many indole-carboxylic acids inhibit both ALR2 and ALR1 (Aldehyde Reductase).[1] ALR1 is essential for detoxifying reactive aldehydes in the kidney. Inhibiting ALR1 leads to toxicity. A robust lead must show >100-fold selectivity for ALR2.

Protocol Differences
  • Enzyme: Recombinant Human Aldehyde Reductase (rhALR1).

  • Substrate: D-Glucuronate (20 mM) is preferred over glyceraldehyde for ALR1 specificity.

  • Buffer: 100 mM Sodium Phosphate (pH 7.0). Note the pH shift; ALR1 prefers neutral pH.

Interpretation: Compounds that show high inhibition in the Primary Assay but low inhibition in this Counter-Screen are advanced. Calculate the Selectivity Index (SI):



Target SI: > 50 (Acceptable), > 100 (Excellent).

Orthogonal Cell-Based Assay: Sorbitol Accumulation

Enzymatic assays do not account for cell membrane permeability. Indole-3-carboxylic acids are polar; the bromophenyl group aids permeability, but this must be validated in a functional cellular model.

System: Rat Lens or Erythrocytes
  • Cell Culture: Isolate rat lenses or use human erythrocytes suspended in Krebs-Ringer bicarbonate buffer (pH 7.4).

  • Hyperglycemic Stress: Incubate cells in media containing 50 mM Glucose (simulating high diabetic stress) vs. 5.5 mM Glucose (normoglycemic control).

  • Treatment: Treat with indole analogs (0.1 – 50 µM) for 3 hours at 37°C.

  • Lysis & Quantification:

    • Lyse cells via sonication.

    • Deproteinize using perchloric acid.

    • Measure intracellular sorbitol levels using a fluorometric sorbitol dehydrogenase (SDH) coupled assay.

    • Reaction: Sorbitol + NAD+ → Fructose + NADH (Measure NADH fluorescence: Ex 360nm / Em 460nm).

Success Criteria: Significant reduction of intracellular sorbitol in the 50 mM Glucose group without cytotoxicity (verified by MTT/ATP assay).

Data Summary & Reference Standards

When validating your assay, use the following reference compounds to benchmark your Z-factor and potency.

Compound ClassReference StandardTypical IC50 (ALR2)Mechanism
Indole-acetic acid Lidorestat~10 - 30 nMHighly potent, standard control
Cyclic Imide Sorbinil~1 - 2 µMOlder generation, less selective
Carboxylic Acid Epalrestat~100 nMOnly marketed ARI (Japan/India/China)
Indole-3-carboxylic Test AnalogsTarget: < 100 nMMust beat Sorbinil potency

References

  • Elsherbeny, M. H., et al. (2022). "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead." Life, 12(6), 876.[2] (Demonstrates the bromophenyl-carboxylic acid pharmacophore utility). [3]

  • Zuo, G., et al. (2021). "Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants."[4] Molecules, 26(10), 2867.[4] (Detailed SAR on indole scaffolds for ARI activity).

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications." Mini Reviews in Medicinal Chemistry. (Review of ARI structural classes including carboxylic acids).

  • Singh, M., et al. (2018). "Synthesis of Indole-Substituted Thiosemicarbazones as Aldose Reductase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. (Protocols for ALR2/ALR1 selectivity assays).

Sources

Cell-based assay for evaluating anticancer activity of indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Cell-Based Assay Suite for Evaluating the Anticancer Activity of Indole Derivatives

Abstract

Indole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of potent anticancer agents like Vincristine (tubulin destabilizer) and Sunitinib (kinase inhibitor).[1] However, the unique physicochemical properties of synthetic indoles—specifically their solubility profiles and potential for intrinsic fluorescence—demand a tailored screening approach. This guide outlines a robust, multi-parametric workflow designed to validate indole-based candidates, moving from primary viability screening to mechanistic confirmation of apoptosis and cell cycle arrest.

Strategic Workflow Overview

The evaluation of indole derivatives requires a funnel approach: eliminating non-specific cytotoxic compounds early while rapidly identifying those with the desired mechanism of action (MOA), typically tubulin interference or kinase inhibition.

IndoleWorkflow Start Compound Library (Indole Derivatives) Prep Stock Preparation (DMSO < 0.5%) Start->Prep Screen Primary Screen: Viability (MTT/SRB Assay) Prep->Screen Decision Hit Selection (IC50 < 10 µM) Screen->Decision Mech1 Mechanism: Apoptosis (Annexin V/PI Flow Cytometry) Decision->Mech1 Confirmed Hits Mech2 Mechanism: Cell Cycle (PI/RNase Staining) Decision->Mech2 Validation Target Validation (Tubulin Polymerization/Western Blot) Mech1->Validation Mech2->Validation

Figure 1: Integrated workflow for evaluating indole derivatives. The process prioritizes solubility checks and multi-parametric validation to filter false positives.

Protocol 1: Compound Preparation & Handling

Expert Insight: Indole derivatives are lipophilic and prone to oxidation. Improper solubilization is the #1 cause of variability in potency data.

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Storage: Store 10 mM stock solutions at -20°C in amber vials to prevent photo-oxidation (indoles are light-sensitive).

  • Working Concentrations: Ensure final DMSO concentration in cell culture media never exceeds 0.5% (v/v), as higher levels can induce differentiation or toxicity in sensitive lines (e.g., HL-60).

Protocol 2: Primary Viability Screening (MTT Assay)

While the MTT assay is standard, indole derivatives often possess intrinsic color (yellow/orange) or fluorescence, which can interfere with the formazan readout (570 nm).

Methodology:

  • Seeding: Plate cells (e.g., HeLa, A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Add compounds (serial dilutions: 0.1 nM – 100 µM).

    • Critical Control: Include "Compound Blank" wells (Media + Compound + MTT, no cells) to detect abiotic reduction of MTT by the indole moiety.

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • MTT Addition: Add MTT reagent (0.5 mg/mL final). Incubate 3–4h.

  • Solubilization: Remove media carefully. Add 100 µL DMSO.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis & QC: Calculate the Z-factor to validate assay robustness. A Z-factor > 0.5 indicates an excellent assay.[2][3][4]

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[5]
ParameterAcceptance Criteria
Z-Factor > 0.5
CV (Replicates) < 10%
DMSO Tolerance < 5% toxicity vs. Media Control

Protocol 3: Mechanism of Action – Cell Cycle Analysis

Many potent indoles (e.g., Combretastatin analogs) act by binding to the colchicine site of tubulin, causing arrest at the G2/M phase. This assay is non-negotiable for this chemical class.

Methodology:

  • Synchronization (Optional): Serum starve cells for 24h to synchronize in G0/G1 if precise phase transition data is needed.

  • Treatment: Treat cells with IC50 concentration of the indole derivative for 24h.

    • Positive Control:[6][7] Colchicine or Nocodazole (G2/M arrest).

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 70% ethanol dropwise while vortexing (prevents clumping). Fix at -20°C for >2h.

  • Staining: Wash ethanol. Resuspend in PBS containing:

    • Propidium Iodide (PI): 50 µg/mL[8]

    • RNase A: 100 µg/mL (Essential to digest RNA, which PI also stains)

  • Analysis: Flow Cytometry (excitation 488 nm, emission >575 nm).

Expected Outcome for Indoles: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to untreated controls suggests tubulin inhibition.

Protocol 4: Apoptosis Detection (Annexin V/PI)[7][8]

To confirm that the viability loss (Protocol 2) is due to programmed cell death (apoptosis) rather than necrosis (non-specific toxicity), we track Phosphatidylserine (PS) externalization.

Methodology:

  • Harvesting: Collect cells and supernatant (detached dead cells are important).[8]

  • Washing: Wash 2x with cold BioLegend/BD Annexin Binding Buffer (Ca2+ is required for Annexin binding).

  • Staining: Add Annexin V-FITC (5 µL) and PI (5 µL). Incubate 15 min in dark at RT.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrotic / Debris

    • Q2 (Annexin+/PI+): Late Apoptotic

    • Q3 (Annexin-/PI-): Viable[7]

    • Q4 (Annexin+/PI-): Early Apoptotic[9]

Visualizing the Apoptotic Pathway:

ApoptosisPathway Indole Indole Derivative Tubulin Microtubule Destabilization Indole->Tubulin Bcl2 Bcl-2 Phosphorylation (Inactivation) Tubulin->Bcl2 Mito Mitochondrial Depolarization Bcl2->Mito Caspase Caspase-3/7 Activation Mito->Caspase PS PS Externalization (Annexin V+) Caspase->PS

Figure 2: Typical apoptotic cascade induced by indole-based tubulin inhibitors.

Troubleshooting & Optimization

ProblemPotential CauseSolution
High Background (MTT) Compound reduces MTT chemicallyUse "Compound Only" blanks; Switch to ATP-based luminescence assays (CellTiter-Glo).
Cell Clumping (Flow) Poor fixation techniqueAdd ethanol dropwise while vortexing; Filter samples through 40µm mesh before running.
No IC50 Convergence Solubility limit reachedVerify compound didn't precipitate in media (microscopy check).

References

  • Mechanism of Indole Derivatives: Singh, P., et al. (2025). "Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach." Current Drug Targets.

  • MTT Assay Validation: Riss, T. L., et al. (2016). "Cell Viability Assays." Assay Guidance Manual.

  • Cell Cycle Analysis: "Protocol for Analysis of G2/M DNA Synthesis." Bio-protocol.

  • Annexin V Protocols: "Annexin V Staining Protocol for Flow Cytometry." Thermo Fisher Scientific.[10]

  • Z-Factor Calculation: Zhang, J. H., et al. (1999).[6] "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.

Sources

In vivo experimental design for testing 2-(3-bromophenyl)-1H-indole-3-carboxylic acid in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of 2-(3-bromophenyl)-1H-indole-3-carboxylic Acid (BPICA)

Executive Summary

This guide details the experimental framework for the in vivo interrogation of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid (herein referred to as BPICA ).

Structurally, BPICA belongs to the 2-arylindole-3-carboxylic acid class. This scaffold is a "privileged structure" in medicinal chemistry, frequently associated with GPR40 (FFAR1) agonism (metabolic regulation), Aldose Reductase inhibition (diabetic complications), and TSPO modulation (neuroinflammation) [1, 2]. The presence of the lipophilic 3-bromophenyl moiety suggests high membrane permeability but poor aqueous solubility, necessitating specific formulation strategies.

This protocol focuses on establishing the compound's Pharmacokinetic (PK) Profile and evaluating its efficacy in a Metabolic Model (Glucose Tolerance) , which is the most probable high-value target for this chemotype.

Part 1: Formulation & Preparation (Critical Path)

Challenge: The 3-bromophenyl group renders BPICA highly lipophilic (LogP > 4.5 estimated). Standard saline formulations will result in precipitation and erratic bioavailability.

Optimized Vehicle Protocol: To ensure consistent oral bioavailability (F%) and intraperitoneal (IP) absorption, a co-solvent/surfactant system is required.

Recommended Vehicle (Oral/IP):

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (Diluent)

Preparation Steps:

  • Weigh the required amount of BPICA.

  • Dissolve completely in 100% DMSO (vortex/sonicate until clear).

  • Add PEG-400 and Tween-80; vortex to mix.

  • Slowly add warm (37°C) saline while stirring to prevent "crashing out."

  • QC Check: The final solution should be clear or a stable, fine suspension. If precipitation occurs, switch to 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water.

Part 2: Pharmacokinetic (PK) Profiling

Before efficacy testing, you must define the half-life (


) and Maximum Concentration (

) to determine the dosing interval.

Experimental Design:

  • Species: Male C57BL/6 Mice (n=3 per timepoint).

  • Route: IV (Tail vein) vs. PO (Oral Gavage).

  • Dose: 1 mg/kg (IV) and 10 mg/kg (PO).

Sampling Schedule: Collect plasma at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Data Output Structure:

ParameterDefinitionTarget Value (Oral)

Peak Plasma Concentration> 1000 ng/mL

Time to Peak0.5 – 2.0 h

Total ExposureHigh (indicates stability)

Bioavailability> 30%

Half-life> 2 h (for b.i.d. dosing)

Part 3: Efficacy Model – Oral Glucose Tolerance Test (OGTT)

Rationale: Given the structural homology of BPICA to known GPR40 agonists (e.g., Fasiglifam derivatives), the most scientifically grounded efficacy model is the improvement of glucose tolerance in a diabetic or insulin-resistant setting [3].

Experimental Workflow Diagram

G Start Compound Preparation (BPICA in Vehicle) Acclimation Acclimation (C57BL/6 Mice, 1 week) Start->Acclimation Fast Fasting (6-12 Hours) Acclimation->Fast Baseline Baseline Glucose (T = -30 min) Fast->Baseline Dosing Drug Admin (PO) (T = -30 min) Baseline->Dosing Randomization Challenge Glucose Challenge (2g/kg, T = 0) Dosing->Challenge Wait 30 min Measure Blood Sampling (0, 15, 30, 60, 120 min) Challenge->Measure Analysis AUC Calculation & Stat Analysis Measure->Analysis

Figure 1: Step-by-step workflow for the Oral Glucose Tolerance Test (OGTT) to evaluate BPICA efficacy.

Detailed Protocol

Animals:

  • Male C57BL/6J mice (8-10 weeks old).

  • Diet: Standard chow (or High Fat Diet for 4 weeks if testing insulin resistance reversal).

Groups (n=8 per group):

  • Vehicle Control: (10% DMSO/PEG/Tween/Saline).

  • Positive Control: Sitagliptin (10 mg/kg) or Glimepiride (if testing insulin secretion).

  • BPICA Low Dose: 10 mg/kg.

  • BPICA High Dose: 30 mg/kg.

Procedure:

  • Fasting: Fast mice for 6 hours (morning fast) to reduce baseline variability.

  • Baseline Measurement (

    
    ):  Measure blood glucose via tail nick using a calibrated glucometer.
    
  • Drug Administration (

    
    ):  Administer Vehicle, BPICA, or Positive Control via oral gavage.
    
  • Glucose Challenge (

    
    ):  Thirty minutes post-drug, administer D-Glucose (2 g/kg, 20% solution) via oral gavage.
    
  • Sampling: Measure blood glucose at

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    minutes.

Self-Validating Check:

  • Control Validity: The Vehicle group must show a sharp spike in glucose at 15-30 min and return to baseline by 120 min.

  • Positive Control Validity: Sitagliptin must significantly reduce the Glucose Excursion (

    
    ) compared to vehicle. If this fails, the experiment is invalid.
    

Part 4: Mechanism of Action Validation

If BPICA is a GPR40 agonist, it should stimulate insulin secretion only in the presence of high glucose (glucose-dependent).

Signaling Pathway Visualization

GPR40 BPICA BPICA (Ligand) GPR40 GPR40 (FFAR1) Receptor BPICA->GPR40 Agonism Gq Gq Protein GPR40->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Calcium Ca2+ Release (ER) IP3->Calcium Insulin Insulin Secretion Calcium->Insulin Glucose Glucose (Permissive Factor) Glucose->Insulin Amplification

Figure 2: Hypothesized mechanism of action. BPICA activates GPR40, triggering the Gq-PLC-IP3 pathway to mobilize Calcium and secrete Insulin.

Part 5: Safety & Toxicology (Acute)

Before chronic studies, perform a Maximum Tolerated Dose (MTD) escalation.

  • Dosing: Single oral doses of 50, 100, 300 mg/kg.

  • Observation: 24 hours.

  • Endpoints: Piloerection, lethargy, weight loss >10%, or tremor (tremor is common with indole derivatives if they hit CNS targets like TSPO).

References

  • GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity and High Oral Bioavailability." Journal of Medicinal Chemistry, 2013. Link

  • Indole Scaffold Utility: Zhang, M., et al. "Indole-3-carboxylic acid derivatives: A review of their synthesis and biological activity." European Journal of Medicinal Chemistry, 2017. Link

  • OGTT Protocol: Ayala, J. E., et al. "Standard operating procedures for describing and performing metabolic tests of glucose homeostasis in mice." Disease Models & Mechanisms, 2010. Link

Protocol: Assessment of Aurora A Kinase Inhibition by Quinazoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Biology Rationale

Aurora A kinase (AurA) is a critical regulator of centrosome maturation and spindle assembly during mitosis.[1][2] Its overexpression is a hallmark of high-grade malignancies, making it a prime target for small-molecule intervention.[3]

While the quinazoline scaffold is historically associated with EGFR inhibition (e.g., Gefitinib), quinazoline-4-carboxylic acid derivatives represent a distinct structural evolution designed to exploit the AurA ATP-binding pocket. Unlike traditional 4-aminoquinazolines, the 4-carboxylic acid moiety introduces unique electrostatic capabilities, potentially forming salt bridges with Lys162 or interacting with the solvent front residues, thereby enhancing selectivity over Aurora B.

This protocol details a validated workflow to assess these specific derivatives, moving from in silico prediction to biochemical validation and cellular phenotypic confirmation.

In Silico Validation: Molecular Docking Strategy[4]

Before wet-lab synthesis or testing, the binding mode of the carboxylic acid derivative must be rationalized against the AurA hinge region.

Structural Preparation
  • Target Retrieval: Download the crystal structure of Aurora A (e.g., PDB ID: 1MQ4 or 3E5A ) from the Protein Data Bank.

  • Protein Prep: Remove crystallographic water molecules (unless bridging is suspected), add polar hydrogens, and compute Gasteiger charges.

  • Ligand Prep: Generate 3D conformers of the quinazoline-4-carboxylic acid derivative.

    • Critical Step: Ensure the carboxylic acid is deprotonated (carboxylate anion, COO⁻) if the docking simulation mimics physiological pH (7.4), or protonated if modeling specific acidic microenvironments.

Docking Protocol
  • Grid Generation: Center the grid box on the ATP-binding cleft (defined by residues Ala213, Glu211, and Lys162).

  • Constraint Setup: Set a hydrogen bond constraint at the hinge region (Ala213 backbone).

  • Scoring: Prioritize poses where the quinazoline core stacks with the gatekeeper residue and the carboxylic acid tail extends toward the solvent-exposed region or interacts with Lys162.

Biochemical Assay: ADP-Glo™ Kinase Assay[1][5][6][7][8]

We utilize the ADP-Glo™ Kinase Assay (Promega) .[1][4] This luminescent assay is superior to radiometric methods for this scaffold because it is robust against high ATP concentrations, allowing accurate determination of whether the quinazoline derivative is ATP-competitive.

Reagent Preparation[5]
  • Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

    • Expert Note: Quinazoline-4-carboxylic acids may alter the pH of weak buffers upon high-concentration addition. Verify pH after adding the compound if testing >100 μM.

  • Substrate: Kemptide (peptide substrate) or Histone H3 protein.

  • Enzyme: Recombinant Human Aurora A Kinase (0.2–0.5 ng/well).

Experimental Workflow (384-well Plate)

Objective: Determine IC₅₀ values at the ATP Kₘ.

  • Compound Dilution: Prepare 3-fold serial dilutions of the quinazoline derivative in 100% DMSO. Transfer 50 nL to the assay plate (Final DMSO < 1%).

  • Enzyme Addition: Add 2 μL of AurA kinase diluted in Assay Buffer.

    • Pre-Incubation: Incubate compound + enzyme for 10 minutes at RT. This allows the inhibitor to access the active site before ATP competition begins.

  • Reaction Initiation: Add 2 μL of ATP/Substrate mix.[1]

    • ATP Concentration:[1][5][6][7] Must be set to the Kₘ apparent (typically 10–15 μM for AurA) to ensure valid IC₅₀ data.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • ADP-Glo™ Reagent: Add 5 μL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Mechanism:[8][9] This stops the kinase reaction and depletes unconsumed ATP.[6]

  • Detection Reagent: Add 10 μL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Mechanism:[8][9] Converts generated ADP back to ATP, which drives the Luciferase reaction.[1][7]

  • Readout: Measure Luminescence (RLU) on a plate reader (0.5s integration).

Data Analysis: Calculate % Inhibition using the formula:



Cellular Mechanism of Action[2]

Biochemical potency must translate to cellular activity. We track the phosphorylation status of Thr288 (AurA autophosphorylation loop) and Ser10 (Histone H3, downstream target).

Western Blotting Protocol[2][8][10][11]
  • Cell Lines: HeLa or MCF-7 (high AurA expression).

  • Synchronization (Optional but Recommended):

    • Treat cells with Nocodazole (100 ng/mL) for 16 hours to arrest cells in mitosis (where AurA is most active).

    • Release and treat with the quinazoline derivative for 2–4 hours.

Steps:

  • Lysis: Lyse cells in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (critical to preserve p-Thr288).

  • Separation: Run 20 µg protein on 10% SDS-PAGE.

  • Primary Antibodies:

    • Anti-Aurora A (Total)[9]

    • Anti-Phospho-Aurora A (Thr288) [Rabbit mAb]

    • Anti-Phospho-Histone H3 (Ser10)[7]

    • GAPDH (Loading Control)

  • Interpretation: A potent quinazoline-4-carboxylic acid inhibitor should dose-dependently reduce p-Thr288 without necessarily reducing Total Aurora A levels (unless it induces proteasomal degradation).

Flow Cytometry (Cell Cycle Analysis)

Aurora A inhibition results in G2/M arrest and polyploidy.

  • Treatment: Treat cells with IC₅₀ and 5xIC₅₀ concentrations for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A.

  • Analysis: Measure DNA content.

    • Success Criteria: Significant accumulation of cells in the 4N (G2/M) peak compared to DMSO control.

Visualizations

Signaling Pathway & Inhibition Logic

This diagram illustrates the Aurora A signaling cascade and the specific intervention point of the Quinazoline derivative.

AuroraSignaling cluster_inputs Upstream Regulators TPX2 TPX2 (Activator) AurA_Inactive Aurora A (Inactive) TPX2->AurA_Inactive Binding Bora Bora Bora->AurA_Inactive AurA_Active Aurora A (Active) p-Thr288 AurA_Inactive->AurA_Active Autophosphorylation Inhibitor Quinazoline-4-COOH Derivative Inhibitor->AurA_Active ATP Competition (Inhibition) Plk1 Plk1 Phosphorylation AurA_Active->Plk1 Activates CDK1 Cdk1/Cyclin B Plk1->CDK1 Activates Phenotype Mitotic Entry & Spindle Assembly CDK1->Phenotype

Caption: Schematic of Aurora A activation via TPX2 binding and autophosphorylation. The Quinazoline-4-carboxylic acid derivative competes with ATP, blocking the transition to the active p-Thr288 state and downstream Plk1/Cdk1 signaling.

Experimental Workflow Summary

The logical flow from compound preparation to data validation.

Workflow cluster_biochem Biochemical Phase (ADP-Glo) cluster_cell Cellular Phase Compound Quinazoline-4-COOH Preparation (DMSO Solubilization) KinaseRxn Enzyme + Substrate + Compound Compound->KinaseRxn Depletion ADP-Glo Reagent (Deplete ATP) KinaseRxn->Depletion Detection Detection Reagent (ADP -> ATP -> Light) Depletion->Detection Treatment Cell Treatment (HeLa/MCF-7) Detection->Treatment If IC50 < 1µM WB Western Blot (p-Thr288 Readout) Treatment->WB FACS Flow Cytometry (G2/M Arrest) Treatment->FACS

Caption: Integrated workflow. Compounds are first validated biochemically (blue). Potent hits progress to cellular mechanism confirmation (green).

Data Reporting Standards

To ensure reproducibility, report data in the following format:

Compound IDStructure NoteAurA IC₅₀ (nM)Selectivity (AurA/AurB)Cellular EC₅₀ (MTS)G2/M Arrest?
Ref (Alisertib) Pyrimido-benzazepine1.2>200x45 nMYes
Q-4-COOH-01 4-COOH Parent[Data][Data][Data][Yes/No]

References

  • Vertex AI Search . (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead.[10][11] National Institutes of Health (PMC). 10[8][9]

  • Promega Corporation . (2024). ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega. 6

  • Cell Signaling Technology . (2024). Phospho-Aurora A (Thr288) Antibody Validation and Biology. Cell Signaling Technology. 2

  • MDPI . (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. MDPI Pharmaceuticals. 8

Sources

Using 2-(3-bromophenyl)-1H-indole-3-carboxylic acid as a scaffold for drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid as a Bifunctional Scaffold for Drug Design

Executive Summary: The "Privileged" 2-Arylindole Scaffold

In modern medicinal chemistry, the 2-arylindole nucleus is recognized as a "privileged structure"—a molecular framework capable of binding to diverse biological targets with high affinity.[1][2] This guide focuses on 2-(3-bromophenyl)-1H-indole-3-carboxylic acid , a specific, high-value scaffold that offers unique advantages for Fragment-Based Drug Design (FBDD) and Lead Optimization .[3]

Unlike generic indoles, this scaffold possesses two distinct, orthogonally reactive "handles" (vectors) that allow for rapid library generation:

  • The 3-Carboxylic Acid (C3 Vector): A polar handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazole), crucial for engaging hydrogen bond donors/acceptors in the ATP-binding sites of kinases or the active sites of viral polymerases.

  • The 3-Bromophenyl Group (C2 Vector): A hydrophobic handle pre-installed with a bromine atom, ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access deep hydrophobic pockets.[3]

This note details the protocols for utilizing this scaffold to target Serine/Threonine Kinases (e.g., Aurora A) and Viral Integrases/Polymerases (e.g., HIV-1 Integrase, HCV NS5B) .

Pharmacophore Mapping & Design Logic

Before initiating wet-lab protocols, it is critical to understand the structural logic. The scaffold is not merely a flat molecule; it is a template for 3D spatial exploration.

Structural Logic Diagram

Pharmacophore Scaffold 2-(3-bromophenyl)-1H-indole-3-carboxylic acid Vector_Acid C3-COOH Vector (H-Bond Acceptor/Donor) Target: Lysine/Aspartate Residues Scaffold->Vector_Acid Amide Coupling Vector_Br 3-Bromo Vector (Hydrophobic Extension) Target: Allosteric Pockets Scaffold->Vector_Br Suzuki Coupling Vector_NH Indole NH (H-Bond Donor) Target: Hinge Region (Kinases) Scaffold->Vector_NH Critical Binding Interaction Target_Kinase Target: Kinase ATP Pocket (Aurora A, VEGFR) Vector_Acid->Target_Kinase Target_Viral Target: Viral Integrase (Mg2+ Chelation) Vector_Acid->Target_Viral Vector_NH->Target_Kinase

Figure 1: Pharmacophore mapping of the scaffold.[3] The C3-COOH and Indole NH mimic the adenosine moiety of ATP, while the 3-Bromophenyl group allows extension into the hydrophobic back-cleft of the enzyme.

Chemical Protocol: Divergent Library Synthesis

Objective: Create a diverse library of analogs by sequentially modifying the Carboxylic Acid and Bromine handles. Strategy: "Amide-First" vs. "Coupling-First." We recommend the Amide-First approach to avoid potential interference of the free acid with palladium catalysts during Suzuki coupling.

Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid Step1 Step 1: Amide Coupling (R-NH2, HATU, DIPEA) Start->Step1 Diversity Point 1 Intermediate Intermediate: 2-(3-bromophenyl)-1H-indole-3-carboxamide Step1->Intermediate Step2 Step 2: Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Diversity Point 2 Final Final Library: 2-(3-arylphenyl)-1H-indole-3-carboxamides Step2->Final

Figure 2: Divergent synthesis workflow. This route minimizes side reactions and maximizes library diversity.

Detailed Methodology

Step 1: Amide Coupling (The "Head" Modification) Rationale: The carboxylic acid often binds to the solvent-exposed region or specific lysine residues. Modifying this creates solubility and selectivity.[3]

  • Reagents:

    • Scaffold: 1.0 equiv (0.5 mmol)

    • Amine (R-NH₂): 1.2 equiv (e.g., morpholine, piperazine, or aniline derivatives)[3]

    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (2.0 equiv)

    • Solvent: DMF (anhydrous, 5 mL)

  • Procedure:

    • Dissolve scaffold and DIPEA in DMF.[3] Stir for 5 min at RT.[3]

    • Add HATU.[3] Stir for 10 min (activation).

    • Add the amine.[4][5][6][7] Stir at RT for 4–12 h (monitor via LC-MS).

    • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.[3][4]

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Suzuki-Miyaura Coupling (The "Tail" Modification) Rationale: The bromine is located on the phenyl ring at the 2-position of the indole. This vector points deep into the hydrophobic pocket (e.g., the "gatekeeper" region in kinases).

  • Reagents:

    • Intermediate (from Step 1): 1.0 equiv (0.2 mmol)

    • Boronic Acid (Ar-B(OH)₂): 1.5 equiv (e.g., phenyl, pyridyl, or heteroaryl boronic acids)[3]

    • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

    • Base: K₂CO₃ (2M aq. solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (3 mL)

  • Procedure:

    • Degas solvents with N₂ for 10 min.[3]

    • Combine Intermediate, Boronic Acid, and Base in a microwave vial.

    • Add Catalyst and seal.[3]

    • Reaction: Heat at 90°C (oil bath) or 110°C (microwave, 30 min).

    • Workup: Filter through Celite pad.[3] Concentrate filtrate.[3][4]

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).[3]

Biological Validation Protocol: Kinase Inhibition Assay

Context: 2-Arylindoles are potent inhibitors of Aurora A Kinase (oncology target).[3] The following protocol validates the library generated above against this target.

Assay Principle: FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).[3] The kinase transfers phosphate from ATP to a FRET-peptide substrate.[3] Inhibition prevents phosphorylation, altering the FRET signal.

Materials:

  • Recombinant Aurora A Kinase (human).

  • FRET Peptide Substrate (Ser/Thr).

  • ATP (at K_m, typically 10 µM).

  • Test Compounds (from the library, dissolved in DMSO).

Step-by-Step Protocol:

StepActionCritical Parameter
1. Prep Dilute compounds in 100% DMSO to 100x final concentration.[3] Perform 3-fold serial dilutions (10 points).DMSO Tolerance: Ensure final DMSO < 1% to avoid enzyme denaturation.
2. Mix Add 2.5 µL of Compound + 5 µL of Kinase/Peptide Mix to 384-well plate.Incubation: 15 min at RT to allow compound binding to the active site.[4]
3. Start Add 2.5 µL of ATP Solution to initiate reaction.[3]Timing: Consistent start time across the plate is crucial.
4. Run Incubate for 60 min at Room Temperature.Protect from light (fluorophores are light-sensitive).[3]
5. Stop Add 5 µL of Development Reagent (EDTA + Eu-Antibody).[3]This stops the kinase and binds the phosphorylated product.
6. Read Read Fluorescence Ratio (Emission 445 nm / 520 nm) on a plate reader.Calculate % Inhibition relative to DMSO control (0%) and Staurosporine (100%).

Data Analysis:

  • Plot Log[Compound] vs. % Inhibition .

  • Fit to a sigmoidal dose-response curve (Hill equation) to determine IC₅₀ .[3]

  • Success Criteria: Valid hits should show IC₅₀ < 1 µM with a clear dose-response relationship.

References

  • Lal, S., & Snape, T. J. (2012).[1] "2-Arylindoles: A Privileged Molecular Scaffold with Potent, Broad-Ranging Pharmacological Activity."[1][3] Current Medicinal Chemistry. Link

  • El-Azab, A. S., et al. (2022).[3][8] "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead."[3][4] Molecules. Link(Note: Demonstrates the utility of the 3-bromophenyl-carboxylic acid motif in kinase design).

  • Zhang, P., et al. (2023). "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." Molecules. Link

  • Melkonyan, F. S., et al. (2008). "Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination." Journal of Organic Chemistry. Link

Sources

Application Note: Indole-3-Carboxylic Acid Derivatives as Herbicidal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxylic acid (I3CA) derivatives represent a specialized subclass of auxinic herbicides (Group 4). Unlike the ubiquitous phenoxy-carboxylates (e.g., 2,4-D) or pyridine-carboxylates (e.g., picloram), I3CA derivatives leverage the native indole scaffold of auxin (indole-3-acetic acid, IAA) but are engineered for metabolic stability and enhanced lipophilicity.

This application note details the mechanism of action (MOA) , structure-activity relationships (SAR) , and validated biological assessment protocols for evaluating I3CA derivatives. These compounds function primarily as TIR1/AFB signaling modulators , inducing aberrant gene expression, ethylene evolution, and vascular tissue disruption in susceptible dicots and specific monocots (e.g., Echinochloa crus-galli).

Chemical Biology & Mechanism of Action[1][2][3]

The Auxin Overdose Mechanism

While native IAA is rapidly metabolized by the plant (via conjugation or oxidation), herbicidal I3CA derivatives are designed to resist degradation while maintaining high affinity for the TIR1/AFB (Transport Inhibitor Response 1) receptor complex.

The Molecular Cascade:

  • Uptake & Transport: The derivative enters the cell via passive diffusion (lipophilic esters) or auxin influx carriers (AUX1/LAX).

  • Receptor Binding: The molecule binds to the TIR1 F-box protein.

  • Ubiquitination: This binding stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors , marking them for polyubiquitination by the SCF complex.

  • Proteasomal Degradation: The 26S proteasome degrades the Aux/IAA repressors.

  • Gene Activation: Auxin Response Factors (ARFs) are released from inhibition, triggering massive, uncontrolled transcription of auxin-responsive genes (e.g., GH3, ACS).

  • Physiological Collapse: Overproduction of ethylene and ABA leads to stomatal closure, oxidative stress (ROS accumulation), and tissue necrosis.

Visualization: The TIR1 Signaling Pathway

The following diagram illustrates the molecular pathway triggered by I3CA derivatives.

TIR1_Pathway Herbicide I3CA Derivative (Synthetic Auxin) TIR1 TIR1/AFB (F-Box Protein) Herbicide->TIR1 Binds with High Affinity AuxIAA Aux/IAA (Repressor) TIR1->AuxIAA Recruits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation SCF SCF Complex (E3 Ligase) SCF->AuxIAA Polyubiquitination ARF ARF Transcription Factors (Active) Proteasome->ARF De-repression GeneExp Uncontrolled Gene Expression (ACS, GH3, NCED) ARF->GeneExp Activates Ethylene Ethylene & ABA Overproduction GeneExp->Ethylene Biosynthesis Death Epinasty, ROS, Plant Death Ethylene->Death Physiological Collapse

Figure 1: The molecular mechanism of action for I3CA derivatives. The herbicide acts as a "molecular glue," enhancing the degradation of repressors and causing lethal signaling amplification.

Structure-Activity Relationship (SAR) Guidelines

To maximize herbicidal efficacy, chemical modification of the indole core is critical.

Structural PositionModification StrategyEffect on Efficacy
C-3 (Carboxyl) Esterification (Methyl/Ethyl)Increases lipophilicity for cuticular penetration; hydrolyzed to active acid in planta.
N-1 (Indole Nitrogen) Alkylation (e.g., Morpholinoethyl)Alters transport properties; can enhance selectivity or prevent metabolic conjugation.
Ring Substitutions Halogenation (5-Cl, 5-F)Blocks metabolic hydroxylation positions; increases half-life within the plant tissue.
Linker Chain Extension (Acetic vs. Carboxylic)Direct attachment (I3CA) vs. extended chains affects binding pocket fit in TIR1.

Experimental Protocols

Compound Preparation

Objective: Create a stable stock solution suitable for both in vitro and in vivo assays without solvent phytotoxicity.

  • Stock Solution (10,000 mg/L): Dissolve 10 mg of the I3CA derivative in 1 mL of Dimethyl Sulfoxide (DMSO) .

    • Note: DMSO is preferred over acetone for root assays due to lower volatility, but acetone is acceptable for foliar sprays.

  • Working Solution: Dilute the stock into the aqueous carrier (water + surfactant).

    • Surfactant: For foliar sprays, add Tween-20 at 0.1% (v/v) to ensure leaf wetting.

    • Control: Prepare a "Solvent Blank" containing water + 0.1% DMSO + 0.1% Tween-20 to rule out solvent effects.

Protocol A: In Vitro Root Elongation Assay (Petri Dish)

Rationale: Roots are hypersensitive to auxins. Inhibition of primary root elongation is the most rapid and quantitative metric for auxinic activity.

Materials:

  • Seeds: Brassica napus (Rape - Dicot model) and Echinochloa crus-galli (Barnyard grass - Monocot model).[1][2][3][4]

  • Substrate: 0.6% Agar medium or filter paper (Whatman No. 1).

  • Conditions: 25°C, 12h/12h light/dark cycle.

Step-by-Step Procedure:

  • Sterilization: Surface sterilize seeds with 5% sodium hypochlorite for 10 mins, then rinse 5x with sterile distilled water.

  • Treatment Preparation: Prepare agar plates containing the I3CA derivative at concentrations of 10, 50, and 100 mg/L . (Include a DMSO control).

  • Seeding: Place 15 seeds per dish (triplicate dishes per concentration).

  • Incubation: Incubate vertically (if using agar) or horizontally (filter paper) in a growth chamber for 72 to 96 hours .

  • Measurement: Measure the primary root length (mm) using ImageJ software or a ruler.

  • Calculation:

    
    
    
Protocol B: In Vivo Post-Emergence Greenhouse Assay

Rationale: Validates whole-plant translocation and herbicidal efficacy under realistic conditions.

Step-by-Step Procedure:

  • Cultivation: Grow target weeds in 10 cm pots containing a sterile soil mix (peat:vermiculite 3:1). Grow until the 3-4 leaf stage (approx. 2-3 weeks).

  • Application: Use a laboratory track sprayer calibrated to deliver 30-60 mL/m² (simulating field volume).

    • Dosage Range: Screen at 150, 300, and 600 g a.i./ha (grams active ingredient per hectare).

  • Incubation: Return plants to the greenhouse (25°C day / 20°C night, 70% RH).

  • Assessment: Score visual injury at 14 and 21 days after treatment (DAT) .

Scoring Standard:

  • 0: No injury.

  • 20-40: Epinasty (curling stems), leaf cupping.

  • 60-80: Severe stunting, chlorosis, necrosis of apical meristem.

  • 100: Complete plant death.

Workflow Visualization

The following diagram outlines the standard screening pipeline for these derivatives.

Workflow cluster_Bio Biological Validation Design Rational Design (Indole Core + 3-COOH) Synth Synthesis & Purification Design->Synth Form Formulation (DMSO/Tween-20) Synth->Form Petri In Vitro Screen (Root Inhibition) Form->Petri High Throughput Greenhouse Greenhouse Spray (Post-Emergence) Petri->Greenhouse Hits (>60% Inh.) Analysis Data Analysis (IC50 & Selectivity) Greenhouse->Analysis

Figure 2: Experimental workflow from chemical design to biological validation.

Data Interpretation & Safety

Expected Results

Effective I3CA derivatives typically exhibit:

  • Root Inhibition: >80% inhibition at 100 mg/L in dicots (B. napus).[1][2][3][4]

  • Symptomology: Classic "auxinic" symptoms including stem curling (epinasty), tissue swelling, and vascular plugging.

  • Selectivity: Often show higher potency against broadleaf weeds (dicots) than grasses (monocots), though specific derivatives (e.g., quinoline-types) can target barnyard grass.

Toxicology Note

While indole derivatives are naturally occurring, synthetic analogs with halogenations can persist in soil.

  • Safety: Always handle stock solutions in a fume hood.

  • Disposal: Collect all treated plant material and soil as hazardous chemical waste due to potential persistence.

References

  • Wang, J., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry, 10, 975267.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science, 66(2), 113-120.

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446(7136), 640-645.

  • Bayer CropScience. (2022). Principles of Auxinic Herbicide Resistance and Mode of Action. (General Reference for MOA)

Sources

Application Note: Strategic Development of Selective CysLT1 Antagonists for Asthma Therapy

[1]

Abstract

The cysteinyl leukotriene receptor 1 (CysLT1) remains a pivotal therapeutic target for the management of asthma and allergic rhinitis.[1] While "elukast" drugs (e.g., Montelukast, Zafirlukast) are established, next-generation antagonists require higher selectivity and distinct pharmacokinetic profiles to address non-responder populations. This guide outlines a comprehensive, self-validating workflow for identifying and characterizing novel CysLT1 antagonists, moving from molecular target engagement to tissue-level functional validation.

Target Biology & Mechanism of Action[2][3][4]

To develop effective antagonists, one must first master the signaling cascade. Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are lipid mediators derived from arachidonic acid.[1][2][3] They bind to the CysLT1 receptor, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 family.

Mechanistic Insight: Upon ligand binding (specifically LTD4, which has the highest affinity), the Gq protein activates Phospholipase C



Signaling Pathway Diagram

CysLT1_PathwayLTD4LTD4 (Ligand)CysLT1CysLT1 Receptor(GPCR)LTD4->CysLT1BindsGqGq ProteinCysLT1->GqActivatesPLCPLC-betaGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolyzesIP3IP3PIP2->IP3ProducesERSarcoplasmicReticulumIP3->ERBinds IP3RCaIntracellular Ca2+IncreaseER->CaReleasesContractionBronchoconstriction(Smooth Muscle)Ca->ContractionTriggers

Figure 1: The CysLT1 Gq-coupled signaling cascade leading to bronchoconstriction.

Primary Screening: Radioligand Binding Assay

Objective: Determine the affinity (


Expertise Note: CysLT1 receptors are highly susceptible to proteolysis. The use of protease inhibitors during membrane preparation is non-negotiable. Furthermore, LTD4 is metabolically unstable; all buffers must be kept at 4°C to prevent degradation during the assay.

Protocol A: Membrane Preparation & Competition Binding

Materials:

  • Cell Line: CHO-K1 cells stably expressing human CysLT1 (recombinant expression ensures high

    
    ).
    
  • Radioligand:

    
    -LTD4 (Specific Activity ~150 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EDTA, 0.1% BSA (fatty-acid free).
    

Step-by-Step Workflow:

  • Membrane Prep: Harvest CHO-CysLT1 cells. Homogenize in ice-cold Tris buffer containing a protease inhibitor cocktail (Roche cOmplete™). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in Assay Buffer.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding: Membrane +

      
      -LTD4 (0.5 nM).
      
    • Non-Specific Binding (NSB): Membrane +

      
      -LTD4 + 1 
      
      
      M unlabeled LTD4 (or Montelukast).
    • Test Compounds: Membrane +

      
      -LTD4 + Candidate Drug (10-point dose response).
      
  • Incubation: Incubate for 60 minutes at room temperature (equilibrium is slower at 4°C, but stability is higher; RT is a compromise for HTS speed).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold wash buffer.

  • Detection: Add liquid scintillant and count on a MicroBeta counter.

Data Analysis: Calculate





Functional Validation: Calcium Flux Assay

Objective: Confirm that the "hits" from the binding assay are true antagonists (blockers) and not partial agonists.

Trustworthiness Check: A pure binder might not block function. This assay measures the physiological output (Calcium release) in a live cell environment.[4]

Protocol B: FLIPR Calcium Assay

Materials:

  • Instrument: FLIPR (Fluorometric Imaging Plate Reader) or FlexStation.

  • Dye: Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices).

  • Agonist: LTD4 (prepared fresh).

Step-by-Step Workflow:

  • Cell Plating: Seed CHO-CysLT1 cells (15,000/well) in black-wall/clear-bottom 384-well plates. Incubate overnight.

  • Dye Loading: Aspirate media. Add 20

    
    L of Dye Loading Buffer (HBSS + 20 mM HEPES + Probenecid). Probenecid is critical to inhibit anion transporters that pump the dye out of the cell. Incubate 1 hr at 37°C.
    
  • Antagonist Addition (Pre-incubation): Add 10

    
    L of test compound (5x concentration). Incubate 15 mins to allow receptor occupancy.
    
  • Agonist Challenge: Place plate in FLIPR. Inject LTD4 at

    
     concentration.
    
  • Readout: Monitor fluorescence (Ex 485nm / Em 525nm) for 120 seconds.

Interpretation:

  • Antagonist: Dose-dependent reduction in fluorescence peak height.

  • Inverse Agonist: Reduction in basal fluorescence (if constitutive activity exists).

  • Agonist (False Hit): Increase in fluorescence upon compound addition before LTD4 injection.

Ex Vivo Validation: Guinea Pig Trachea (Organ Bath)[8]

Objective: Validate drug potency in native tissue. This is the "Gold Standard" for asthma drug development because it accounts for tissue penetration and native receptor density.

Expertise Note: The guinea pig airway is highly sensitive to leukotrienes, mimicking human bronchial reactivity better than murine models. Crucial Step: You must include Indomethacin in the buffer. Without it, the tissue may release endogenous prostaglandins (contractile agents) due to manipulation, confounding your specific CysLT1 data.

Protocol C: Isometric Tension Measurement

Materials:

  • Tissue: Trachea from male Dunkin-Hartley guinea pigs (300-400g).

  • Buffer: Krebs-Henseleit solution (gassed with 95%

    
     / 5% 
    
    
    ).[5][6]
  • Blocker: Indomethacin (10

    
    M).
    

Step-by-Step Workflow:

  • Preparation: Excise trachea and cut into spirals or rings (2-3 cartilage rings wide).

  • Mounting: Suspend rings in 10 mL organ baths at 37°C under 1g resting tension.

  • Equilibration: Wash tissue every 15 mins for 1 hour. Add Indomethacin (10

    
    M) to the bath and leave it present throughout the experiment.
    
  • Viability Check: Challenge with Methacholine or Histamine to confirm muscle contractility. Wash until baseline returns.[4]

  • Antagonist Incubation: Add the test candidate (or vehicle) to the bath and incubate for 30-60 mins.

  • Cumulative Agonist Curve: Add LTD4 in cumulative log increments (

    
     M to 
    
    
    M). Do not wash between additions.
  • Measurement: Record isometric tension (grams).

Analysis (Schild Plot): Perform the assay with varying concentrations of antagonist. A rightward shift of the LTD4 dose-response curve without depression of the maximum response (


Development Workflow Diagram

WorkflowHTS1. Radioligand Binding(CHO-CysLT1)Output: KiSelectionHit Selection(Ki < 100 nM)HTS->SelectionFunctional2. Ca2+ Flux (FLIPR)(Check for Agonism)Output: IC50Selection->FunctionalExVivo3. Organ Bath(Guinea Pig Trachea)Output: pA2Functional->ExVivoSelectivityConfirmedLeadLead CandidateExVivo->LeadNative Efficacy

Figure 2: The critical path for CysLT1 antagonist discovery.

Summary of Key Parameters

Assay TypeKey ReadoutCritical ControlThroughput
Radioligand Binding

(Affinity)
0.3% PEI on filters (reduces NSB)High (96/384 well)
Ca2+ Flux (FLIPR)

(Function)
Probenecid (retains dye)High (384 well)
Organ Bath

(Tissue Potency)
Indomethacin (blocks prostaglandins)Low (1-8 baths)

References

  • Lynch, K. R., et al. (1999). "Pharmacology of the cysteinyl leukotriene 1 receptor." Nature.

  • Dahlén, S. E., et al. (1983). "Leukotrienes are potent constrictors of human bronchi." Nature.

  • Jones, T. R., et al. (1995). "Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist." Canadian Journal of Physiology and Pharmacology.

  • Back, M., et al. (2011). "International Union of Basic and Clinical Pharmacology. LXXXIV: Update on the Extended Family of Chemoattractant Receptors." Pharmacological Reviews.

  • Coleman, R. A., et al. (1995). "Methods in prostanoid receptor pharmacology." In: Advances in Prostaglandin, Thromboxane, and Leukotriene Research. (Standard reference for organ bath protocols).

Technical Application Note: Antibacterial Evaluation of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

[1][2]

Executive Summary

This application note details the standardized protocols for the preparation, handling, and biological evaluation of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid (referred to herein as 3-Br-PICA ).[1][2]

Belonging to the class of 2-arylindole-3-carboxylic acids, this scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting potent activity against Gram-positive pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] The introduction of the bromine atom at the meta-position of the phenyl ring enhances lipophilicity (LogP), facilitating membrane permeation and hydrophobic interaction with bacterial targets such as the MraY translocase or bacterial efflux pumps.[1][2]

This guide provides researchers with a self-validating workflow for assessing the antibacterial efficacy of 3-Br-PICA, covering solubility optimization, Minimum Inhibitory Concentration (MIC) determination, and biofilm inhibition assays.[1][2]

Compound Profile & Physicochemical Properties[1][2][3][4]

Before initiating biological assays, the physicochemical limitations of 3-Br-PICA must be addressed.[1][2] The compound is highly lipophilic, necessitating specific solvent systems for accurate delivery.[1][2]

PropertySpecificationNotes
Chemical Name 2-(3-bromophenyl)-1H-indole-3-carboxylic acid
Molecular Formula C₁₅H₁₀BrNO₂
Molecular Weight 316.15 g/mol
Appearance Off-white to pale yellow solidLight sensitive; store in amber vials.[1][2]
LogP (Predicted) ~4.2 - 4.5High lipophilicity; poor aqueous solubility.[1][2]
pKa (COOH) ~4.5Ionized at physiological pH (7.4), improving solubility slightly in media.[1][2]
Solubility DMSO (>20 mg/mL), Ethanol (>10 mg/mL)Insoluble in water. Precipitation may occur in media if >1% DMSO is used.[1][2]

Experimental Workflow

The following diagram illustrates the critical path for evaluating 3-Br-PICA, from stock preparation to mechanistic validation.

Antibacterial_WorkflowStockStock Preparation(10 mM in 100% DMSO)QCQC Check(Absorbance/Precipitation)Stock->QCDilutionWorking Solution(Media + <1% DMSO)QC->DilutionPassMICPhenotypic Screen(MIC/MBC Assay)Dilution->MICGramPosGram-Positive(S. aureus, B. subtilis)MIC->GramPosGramNegGram-Negative(E. coli, P. aeruginosa)MIC->GramNegHit_ValidationHit Validation(MIC < 16 µg/mL)GramPos->Hit_ValidationPrimary TargetGramNeg->Hit_ValidationEfflux Pump CheckMechanisticMechanistic ProfilingHit_Validation->MechanisticBiofilmBiofilm Inhibition(Crystal Violet)Mechanistic->BiofilmSynergySynergy Check(vs. Doxycycline/Beta-lactams)Mechanistic->Synergy

Figure 1: Step-by-step workflow for the biological evaluation of 3-Br-PICA.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create a stable, precipitation-free stock solution for biological dilution.

  • Weighing: Accurately weigh 3.16 mg of 3-Br-PICA powder.

  • Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide) to the vial. Vortex for 30 seconds until fully dissolved.[1][2] This yields a 10 mM stock solution.[1][2]

  • Sterilization: Do not filter sterilize the DMSO stock (some compound may bind to the filter membrane).[1][2] Instead, ensure the DMSO is sterile and handle in a biosafety cabinet.[1][2]

  • Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 guidelines. Context: Indole-3-carboxylic acids often show specific activity against Gram-positive bacteria.[1][2]

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

  • 96-well polypropylene plates (prevents binding of lipophilic compounds).[1][2]

  • Bacterial strains: S. aureus ATCC 29213 (QC strain), E. coli ATCC 25922.[1][2]

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Compound Dilution:

    • In a separate tube, dilute the 10 mM DMSO stock 1:100 into CAMHB to get 100 µM (approx 32 µg/mL).[1][2] Note: This results in 1% DMSO.[1][2]

    • Add 100 µL of CAMHB to columns 2-12 of the 96-well plate.

    • Add 200 µL of the 100 µM starting solution to column 1.[1][2]

    • Perform serial 2-fold dilutions from column 1 to 10.[1][2] Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Bacteria + 1% DMSO).[1][2]

    • Column 12: Sterility Control (Media only).[1][2]

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1-11. Final volume = 200 µL. Final DMSO concentration = 0.5% (non-toxic).[1][2]

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual inspection for turbidity.[1][2] The MIC is the lowest concentration with no visible growth.[1][2]

Protocol C: Biofilm Inhibition Assay

Rationale: Indole derivatives are known signaling molecules that can disrupt quorum sensing and biofilm formation without killing bacteria.[1][2]

  • Culture: Grow S. aureus overnight in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Seeding: Dilute culture 1:100 in fresh TSB+Glucose. Add 100 µL to 96-well flat-bottom polystyrene plates.

  • Treatment: Add 3-Br-PICA at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Incubation: 37°C for 24 hours (static).

  • Staining:

    • Gently aspirate media and wash wells 2x with PBS (do not disrupt the film).

    • Fix with 100% Methanol for 15 mins. Air dry.

    • Stain with 0.1% Crystal Violet for 10 mins.[1][2]

    • Wash with water 3x.[1][2] Solubilize stain with 30% Acetic Acid.[1][2]

    • Measure Absorbance at 590 nm.[1][2]

Data Analysis & Interpretation

Expected Results Profile

Based on Structure-Activity Relationship (SAR) data for 2-phenylindoles [1, 2]:

AssayExpected OutcomeInterpretation
MIC (Gram-Positive) 4 - 32 µg/mLModerate to good activity.[1][2] The 3-bromo substituent increases lipophilicity, aiding cell wall penetration.[1][2]
MIC (Gram-Negative) > 64 µg/mLLikely inactive due to the outer membrane barrier and efflux pumps.[1][2]
Synergy (Gram-Neg) PotentiationMay lower MIC of Doxycycline or Tetracycline if the indole acts as an efflux pump inhibitor (EPI).[1][2]
Cytotoxicity (CC50) > 50 µg/mLIndoles are generally well-tolerated; check selectivity index (CC50/MIC).[1][2]
Troubleshooting Guide
  • Precipitation in Wells: If the media turns cloudy immediately upon adding the compound, the concentration is above the solubility limit.[1][2] Action: Repeat assay with a lower starting concentration range (e.g., max 32 µg/mL) or increase DMSO to 1% (ensure controls match).

  • Inconsistent MICs: Lipophilic compounds can bind to polystyrene.[1][2] Action: Use polypropylene plates or add 0.002% Tween-80 to the media to prevent non-specific binding.[1][2]

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: MDPI (Molecules), 2016.[1][2] Relevance: Establishes the antibacterial baseline for 2-phenyl-carboxylic acid scaffolds against S. aureus. URL:[Link][1][2]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes. Source: NIH / PMC, 2019.[1][2] Relevance: Validates 5-bromo and other halogenated indoles as membrane-targeting antibiotics and potentiators.[1][2] URL:[Link]

  • Synthesis and biological evaluation of indole-3-carboxylic acid derivatives. Source: ResearchGate (Int.[1][2] Res. J. Pharm), 2010.[1][2] Relevance: Provides general synthesis and activity data for the indole-3-carboxylic acid class.[1][2] URL:[Link]

  • PubChem Compound Summary: 2-(3-Bromophenyl)-3-oxo-3H-indole 1-Oxide. Source: PubChem.[1][2][3] Relevance: Provides physicochemical properties (LogP, MW) for closely related 3-bromophenyl indole derivatives to inform solubility protocols. URL:[Link][1][2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for the synthesis of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid .

This guide prioritizes yield optimization by shifting from the traditional (and often low-yielding) direct Fischer cyclization of


-keto esters to a more robust, sequential C3-functionalization strategy.

Case ID: IND-C3-COOH-OPT Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary & Strategic Pivot

Many researchers attempt to synthesize 2-arylindole-3-carboxylic acids via a Direct Fischer Route (Reaction A), using phenylhydrazine and a


-keto ester (e.g., ethyl 3-(3-bromophenyl)-3-oxopropanoate).

The Problem: This route frequently suffers from:

  • Low Yields (<30%): The

    
    -keto ester is prone to hydrolysis and decarboxylation under the harsh acidic conditions (e.g., PPA, ZnCl
    
    
    
    ) required for cyclization.
  • Tar Formation: Competitive polymerization of the dicarbonyl species.

The Solution (Recommended Route): Adopt the Stepwise C3-Acylation Protocol . This method separates the indole ring formation from the carboxylic acid installation.

  • Step 1: Synthesize the robust intermediate 2-(3-bromophenyl)indole (via standard Fischer with acetophenone).

  • Step 2: Regioselective C3-acylation using Trichloroacetyl Chloride , followed by mild hydrolysis.

Visual Workflow Comparison

The following diagram illustrates why the Recommended Route (Stepwise) minimizes side reactions compared to the Direct Route.

IndoleSynthesis cluster_legend Legend node_start Starting Materials Phenylhydrazine + 3-Bromoacetophenone node_direct Route A: Direct Fischer (using Beta-Keto Ester) node_start->node_direct Traditional Path node_step1 Step 1: Fischer Cyclization (Robust Intermediate) node_start->node_step1 Preferred Path node_fail Issues: - Ester Hydrolysis - Decarboxylation - Low Yield (<30%) node_direct->node_fail node_final Target Product: 2-(3-bromophenyl)-1H- indole-3-carboxylic acid node_fail->node_final Poor Conversion node_inter Intermediate: 2-(3-bromophenyl)indole node_step1->node_inter node_step2 Step 2: C3-Acylation (Trichloroacetyl Chloride) node_inter->node_step2 Regioselective Functionalization node_step2->node_final High Yield (>85%) key Green = High Yield Path | Red = High Risk Path

Figure 1: Comparison of the high-risk Direct Fischer route versus the high-yield Stepwise C3-Acylation route.

Optimized Experimental Protocol (The "Trichloroacetyl" Method)

This protocol avoids the instability of


-keto esters.
Phase 1: Synthesis of 2-(3-bromophenyl)indole

Targeting the stable indole core first.

  • Reagents: Phenylhydrazine (1.0 eq), 3-Bromoacetophenone (1.0 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix phenylhydrazine and 3-bromoacetophenone in ethanol with a catalytic amount of acetic acid. Reflux for 1 hour to form the hydrazone .

    • Evaporate solvent.[1] Add PPA (approx.[2][3] 10g per 1g of hydrazone).[1]

    • Heat to 100–110°C for 2–3 hours. Critical: Do not exceed 120°C to prevent bromination migration or tarring.

    • Pour onto crushed ice/water. Precipitate is filtered and recrystallized from ethanol.[3]

  • Expected Yield: 70–85%.

Phase 2: C3-Carboxylation (The Yield Booster)

Installing the acid group under mild conditions.

  • Reagents: 2-(3-bromophenyl)indole (from Phase 1), Trichloroacetyl chloride (1.2 eq), Pyridine (1.5 eq), Dioxane or THF.

  • Step A: Acylation

    • Dissolve the indole in anhydrous dioxane/THF.

    • Add pyridine (base scavenger).

    • Add Trichloroacetyl chloride dropwise at 0°C.

    • Allow to warm to RT and stir for 4–6 hours.

    • Result: Formation of 3-trichloroacetyl-2-(3-bromophenyl)indole. (This precipitates or can be worked up).

  • Step B: Haloform Hydrolysis

    • Dissolve the intermediate in MeOH or Ethanol.

    • Add 4N NaOH (aq).

    • Reflux for 2–4 hours. Note: The trichloroacetyl group acts as a "super-leaving group" to form the acid.

    • Cool and acidify with HCl to pH 3.

    • Filter the precipitate.

  • Expected Yield: 85–95% (for Phase 2).

Troubleshooting Guide

Use this table to diagnose specific failures in your current workflow.

SymptomProbable CauseCorrective Action
Low Yield (Direct Route) Ester hydrolysis during Fischer cyclization.Switch to Protocol Phase 1 & 2. Stop using

-keto esters with PPA.
Black Tar / Polymerization Reaction temperature too high (>140°C) or oxidation.Maintain PPA reaction at 100–110°C . Perform under Nitrogen atmosphere.
Incomplete Cyclization Inefficient water removal during hydrazone formation.Ensure the hydrazone is fully dried before adding PPA. Residual ethanol/water quenches the acid catalyst.
Loss of Bromine Hydrodehalogenation (rare but possible with Pd).If using Pd-coupling (alternative route), avoid Pd/C with Hydrogen. The protocols above (Fischer/Acylation) are safe for aryl bromides.
Product is an Oil/Sticky Impurities (unreacted hydrazine).Recrystallize the Phase 1 indole from Ethanol/Water (9:1) before proceeding to Phase 2. Clean starting material is crucial.

Frequently Asked Questions (FAQs)

Q1: Why not use the Vilsmeier-Haack reaction to form the aldehyde and then oxidize? Answer: While viable, Vilsmeier-Haack (POCl


/DMF) yields the aldehyde (CHO). You would then need a separate oxidation step (e.g., KMnO

or NaClO

) to get the carboxylic acid. The Trichloroacetyl Chloride method described above yields the carboxylic acid equivalent directly upon basic workup, saving you one purification step and generally offering higher atom economy.

Q2: Can I use Zinc Chloride (ZnCl


) instead of PPA? 
Answer: Yes, but PPA is superior for 2-arylindoles. ZnCl

requires higher temperatures (often >150°C in a melt), which increases the risk of debromination or tarring. PPA works effectively at 100°C.

Q3: Is the 3-bromo substituent stable to the NaOH hydrolysis in Phase 2? Answer: Yes. Aryl bromides are generally stable to refluxing 4N NaOH/MeOH for the duration required to hydrolyze the trichloroacetyl group (haloform reaction). They typically require transition metal catalysts or extreme conditions (benzyne mechanism) to hydrolyze.

Q4: My product precipitates as a salt during hydrolysis. What do I do? Answer: This is normal. In NaOH, the product exists as the sodium carboxylate (soluble or precipitate). You must acidify the aqueous phase with HCl to pH ~2-3 to protonate the carboxylate and precipitate the free acid 2-(3-bromophenyl)-1H-indole-3-carboxylic acid.

References

  • Robinson, B. (1963).[4] "The Fischer Indole Synthesis."[1][4][5][6][7][8][9][10][11] Chemical Reviews, 63(4), 373–401.[4] Link

  • Ottoni, O., et al. (2006). "Acylation of indole derivatives with trichloroacetyl chloride." Organic Letters, 8(22). (Demonstrates the efficiency of the trichloroacetyl route for indole-3-carboxylic acids).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Mechanistic grounding for Haloform-type hydrolysis).
  • Sundberg, R. J. (1996). Indoles.[3][4][5][6][7][9][10][12][13][14] Academic Press. (Standard reference for indole stability and reactivity patterns).

Sources

Overcoming solubility issues of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Biological Assays

Executive Summary: Understanding Your Compound

Welcome to the technical support center. You are likely encountering precipitation ("crashing out") or inconsistent IC50 data with 2-(3-bromophenyl)-1H-indole-3-carboxylic acid .

To solve this, we must first understand the molecule's physicochemical "personality":

  • The Core (Indole): A rigid, hydrophobic scaffold.

  • The Modification (3-Bromophenyl): A highly lipophilic moiety. The bromine atom increases the partition coefficient (LogP), making the molecule significantly water-averse compared to the parent indole-3-carboxylic acid.

  • The Handle (Carboxylic Acid): This is your only solubility lifeline. It is ionizable (pKa ≈ 4.5–5.0).

The Central Conflict: In biological buffers (pH 7.4), the acid is deprotonated (anionic), which helps. However, the massive hydrophobic surface area of the bromophenyl-indole core drives strong pi-stacking interactions, leading to aggregation or precipitation even when the molecule is technically "ionized."

Module 1: Stock Solution Integrity

User Question: I dissolved the powder in DMSO to 50 mM, but after freezing and thawing, I see fine needles. Is the stock ruined?

Technical Diagnosis: High-concentration stocks of brominated indoles are prone to "seeding" upon freeze-thaw cycles. While DMSO is a universal solvent, 50 mM pushes the thermodynamic limit for this specific lipophilic structure at -20°C.

The Fix:

  • Sonicate: Place the vial in a bath sonicator at 37°C for 10–15 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Lower Concentration: We recommend a 10 mM or 20 mM master stock. This reduces the kinetic likelihood of crystal nucleation during freezing.

  • Aliquot Immediately: Avoid repeated freeze-thaw cycles. Store in single-use aliquots (e.g., 20 µL) in amber glass or high-quality polypropylene to prevent plasticizer leaching.

Module 2: The "Crash-Out" Phenomenon (Dilution Protocols)

User Question: When I pipette my DMSO stock directly into the assay buffer, the solution turns cloudy instantly. How do I prevent this?

Technical Diagnosis: This is "Solvent Shock." When a hydrophobic compound in 100% DMSO hits 100% aqueous buffer, the rapid exchange of water and DMSO molecules creates a local environment of high supersaturation, forcing the compound to precipitate before it can disperse.

The Fix: Serial Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate "holding" solvent.

Protocol: The "Shifted" Dilution Scheme
StepSolvent CompositionTarget Conc.Purpose
1. Master Stock 100% DMSO10 mMStability during storage.
2. Intermediate DMSO (10%) + PEG400 (40%) + Water (50%) 100 µMSurfactant-rich environment prevents shock precipitation.
3. Working Sol. Assay Buffer + 1% BSA1 µMCarrier protein (BSA) sequesters the hydrophobic core.
Visual Workflow: Preventing Precipitation

DilutionWorkflow Stock Master Stock (100% DMSO) High Risk Direct Direct Addition (Buffer) Stock->Direct Shock Dilution Inter Intermediate Step (DMSO + PEG400) Stock->Inter 1:100 Dilution Precip PRECIPITATION (Assay Failure) Direct->Precip Final Final Assay Well (Buffer + BSA) Inter->Final 1:10 Dilution

Caption: Figure 1. The "Shifted" Dilution Strategy avoids the thermodynamic instability caused by direct addition of lipophilic stocks to aqueous buffers.

Module 3: Assay Buffer Optimization

User Question: My IC50 curves are flat or noisy. I suspect the compound is sticking to the plate.

Technical Diagnosis: Lipophilic indoles are notorious for Non-Specific Binding (NSB) to polystyrene plastics. Furthermore, if your buffer pH is < 6.0, the carboxylic acid protonates (becomes neutral), rendering the molecule completely insoluble.

The Fix: The "Triple-Guard" Buffer System Modify your assay buffer to include these three components:

  • pH Control (The Ionizer):

    • Rule: pH must be > pKa + 2.

    • Action: Ensure buffer pH is 7.4 or higher . Avoid acidic buffers (acetate/citrate) unless absolutely necessary. At pH 7.4, >99% of the compound is anionic (soluble form).

  • The Carrier (The Sponge):

    • Action: Add 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).

    • Mechanism:[1] Albumin has hydrophobic pockets that transiently bind the bromophenyl-indole, keeping it in solution without abolishing its availability for the target (equilibrium exchange).

  • The Surfactant (The Disperser):

    • Action: Add 0.01% Triton X-100 or 0.05% Tween-20 .

    • Mechanism:[1] Prevents the formation of critical micelles and reduces adsorption to plastic tips and plates.

Module 4: Advanced Formulations (In Vivo / High Conc.)

User Question: I need to inject this into mice or use high concentrations (>100 µM) in cell assays. DMSO is toxic at these levels. What now?

Technical Diagnosis: Simple co-solvents (DMSO/PEG) fail at high concentrations because the water content eventually overwhelms the solubility capacity. You need a complexing agent .

The Fix: Cyclodextrins Use Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Why: The hydrophobic bromophenyl-indole fits inside the cyclodextrin donut, while the hydrophilic exterior interacts with water.

  • Protocol:

    • Prepare 20% (w/v) SBE-β-CD in Saline.[1]

    • Dissolve compound in minimal DMSO (e.g., 5% of final volume).[2]

    • Slowly add the DMSO solution to the Cyclodextrin solution with vortexing.

Module 5: Validation (Self-Check)

User Question: How do I know if my compound is actually soluble and not just a suspension of invisible micro-particles?

Technical Diagnosis: Visual inspection is unreliable. Micro-aggregates (100–500 nm) scatter light but don't look "cloudy" to the naked eye. These aggregates cause false positives (promiscuous inhibition).

The Fix: The Nephelometry Substitute If you don't have a nephelometer (light scattering detector), use a UV-Vis plate reader.

Protocol:

  • Prepare your dilution series in a clear-bottom plate.

  • Measure Absorbance at 650 nm (where the compound should not absorb).

  • Interpretation:

    • OD650 < 0.005: Soluble.

    • OD650 > 0.01: Aggregation/Precipitation is occurring.

Troubleshooting Decision Tree

Troubleshooting Problem Assay Data Inconsistent CheckOD Check OD650 (Turbidity) Problem->CheckOD HighOD OD650 > 0.01 (Cloudy) CheckOD->HighOD Yes LowOD OD650 < 0.005 (Clear) CheckOD->LowOD No Action1 Solubility Issue: 1. Increase pH 2. Add 0.05% Tween-20 HighOD->Action1 Action2 Adsorption Issue: 1. Switch to NBS Plates 2. Add 0.1% BSA LowOD->Action2

Caption: Figure 2. Diagnostic logic for distinguishing between solubility failures (aggregation) and surface adsorption issues.

References

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • PubChem. (n.d.).[3] Indole-3-carboxylic acid (Compound Summary).

  • ThermoFisher Scientific. (n.d.). Optimization of Solubility for Chemical Probes. (General guidance on DMSO handling and intermediate dilutions).

Sources

Optimizing reaction conditions for the synthesis of indole-3-carboxylic acid derivatives

[1]

Executive Summary & Method Selection

The synthesis of indole-3-carboxylic acid derivatives is a pivotal step in medicinal chemistry, serving as a gateway to auxin analogs, tryptamines, and various NSAIDs. However, the indole nucleus is electron-rich and acid-sensitive, making it prone to polymerization (tar formation) and regioselectivity issues (C2 vs. C3).[1]

This guide outlines two primary validated workflows and a troubleshooting matrix. Method A is the robust, classical approach suitable for standard laboratory setups. Method B is a modern, atom-economic approach utilizing

1
Decision Matrix: Selecting Your Route

Use the following logic flow to determine the optimal synthetic strategy for your specific substrate.

IndoleSynthesisStartSTART: Indole SubstrateCheckEquipIs High-Pressure CO2/Autoclave Available?Start->CheckEquipCheckSensIs Substrate Acid-Sensitive?CheckEquip->CheckSensNoMethodBMETHOD B: Base-Mediated Carboxylation (CO2)(Green, Atom Economic, 1-Step)CheckEquip->MethodBYes (Preferred)MethodAMETHOD A: Vilsmeier-Haack + Pinnick Oxidation(Robust, Standard Lab Equipment)CheckSens->MethodANo (Standard)MethodCMETHOD C: Pd-Catalyzed Carbonylation(Requires CO gas/source)CheckSens->MethodCYes (Avoid strong acids)

Figure 1: Strategic decision tree for selecting the optimal C3-carboxylation pathway.

Validated Protocols

Method A: The "Gold Standard" (Vilsmeier-Haack Sequence)

Best for: General synthesis where reliability is prioritized over step count.[1] Mechanism: C3-Formylation followed by chlorite oxidation.[1]

Step 1: C3-Formylation[1]
  • Reagents:

    
     (1.1 eq), DMF (3.0 eq), Indole (1.0 eq).[1]
    
  • Critical Parameter: Temperature control during the addition of

    
     to DMF is vital to form the Vilsmeier reagent without thermal runaway.
    
Step 2: Pinnick Oxidation (The Critical Step)

Many users fail here due to chlorination byproducts.[1] The use of a scavenger is mandatory .[1]

Protocol:

  • Dissolve Indole-3-carboxaldehyde (1.0 mmol) in

    
    -BuOH/THF/
    
    
    (2:2:1).
  • Add 2-methyl-2-butene (10.0 eq).[1] Note: This scavenges HOCl generated in situ.

  • Add

    
     (2.0 eq) to buffer the pH to ~4.5.[1]
    
  • Cool to 0 °C. Add

    
     (1.5 eq) portion-wise.
    
  • Monitor by TLC.[1][2][3] Upon completion, quench with aqueous

    
    .[1]
    

Expert Insight: Never use unbuffered conditions. At low pH, the indole nitrogen protonates, deactivating the ring; however, if the pH drops too low (<2), acid-catalyzed polymerization occurs. The phosphate buffer is non-negotiable.[1]

Method B: Direct C-H Carboxylation with

Best for: Green chemistry applications and industrial scalability.[1] Mechanism: Base-mediated electrophilic substitution.[1]

Protocol:

  • Charge a dried autoclave/pressure tube with Indole (1.0 eq) and

    
     (1.5 eq) or 
    
    
    (2.0 eq).[1]
  • Add anhydrous DMF (0.5 M concentration).

  • Pressurize with

    
     (1–3 MPa).
    
  • Heat to 100–125 °C for 12 hours.

Expert Insight: The choice of base dictates the outcome.[4]


 is superior for suppressing the decarboxylation of the product, which is a reversible process at high temperatures [1]. If yield is low, increase 

pressure to shift the equilibrium toward the carboxylate.

Troubleshooting Center (FAQ)

This section addresses specific failure modes reported by users.

Category 1: Reaction Failure & Impurities
SymptomProbable CauseCorrective Action
Black Tar / Polymerization Acid concentration too high or temp too high.[1]Indoles are acid-sensitive.[1] In Method A, ensure

is quenched slowly into ice/base.[1] Never allow the reaction mixture to become warm while acidic.[1]
Chlorinated Byproducts (Method A) Lack of scavenger in Pinnick oxidation.[1]

generates

in situ.[1] You MUST add 2-methyl-2-butene or resorcinol to scavenge the hypochlorite.[1]
Starting Material Recovery (Method B) Reversible decarboxylation.[1]The reaction is an equilibrium.[1] Increase

pressure or use a stronger base (

) to stabilize the carboxylate salt [2].[1]
Regioisomer (C2-Carboxylation) Steric hindrance or Directing Groups.[1]If C3 is blocked or sterically crowded, C2 functionalization dominates.[1] Use bulky N-protecting groups (e.g., TIPS) to shield C2 if C3 is the target.[1]
Category 2: Isolation & Workup[1][2]

Q: My product disappears during the aqueous workup. Where did it go? A: Indole-3-carboxylic acids are amphoteric but primarily acidic (

1
  • The Trap: If you extract with high pH (>10) aqueous base, the product is in the water layer (carboxylate). If you extract with very low pH (<2), you risk decarboxylation or polymerization.[1]

  • The Fix: Acidify the aqueous layer carefully to pH 3–4 with 1M HCl. The free acid usually precipitates.[1] Extract immediately with Ethyl Acetate.[1] Do not let it sit in strong acid.[1]

Q: I see a "double spot" on TLC that merges. What is it? A: This is often the dimer .[1] Indoles can dimerize through the C2-C3 bond under acidic conditions.[1]

  • The Fix: Dilute your reaction. High concentration promotes intermolecular dimerization.[1] Run the reaction at 0.1 M or lower.

Q: Why is my yield low with N-methylindole vs. free indole? A: In Method B (Base-mediated), the mechanism often relies on the acidity of the N-H bond to form an indolyl anion intermediate. N-alkylated indoles require transition metal catalysis (e.g., Pd(OAc)2) because they cannot form the N-anion [3].[1]

Mechanistic Visualization

Understanding the failure points requires visualizing the reactive intermediates.

MechanismIndoleIndoleIminiumC3-Iminium Ion(Stable Intermediate)Indole->Iminium+ POCl3/DMFPolymerPolymerization(Acid catalyzed)Indole->PolymerpH < 2High TempVilsmeierVilsmeier Reagent(Electrophile)AldehydeIndole-3-CarboxaldehydeIminium->AldehydeHydrolysis (Base)AcidIndole-3-Carboxylic AcidAldehyde->AcidNaClO2 (Pinnick)ChloroChlorinated ByproductAldehyde->ChloroNo Scavenger

Figure 2: Reaction pathway for Method A, highlighting critical control points where side reactions occur.

References

  • Mizushima, E., Hayashi, T., & Chiba, M. (2012).[1] Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide.[1] Organic Letters, 14(20), 5327–5329.[1] [Link]

  • Kobayashi, K., et al. (2012). Direct Carboxylation of Indoles with CO2.[1][4][5] Bulletin of the Chemical Society of Japan, 85(3), 369.[4] [Link][1]

  • Jiao, N., et al. (2012).[1][4] Palladium-Catalyzed Direct C-H Carboxylation of Indoles.[1][6] Journal of the American Chemical Society, 134(20), 8858. [Link]

Troubleshooting guide for the Vilsmeier-Haack formylation of indole-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting guide for the Vilsmeier-Haack formylation of indole-2-carboxylates Audience: Researchers, scientists, and drug development professionals Content Type: Technical Support Guide & FAQs

Executive Summary & Core Mechanism

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich aromatic systems. However, indole-2-carboxylates present a unique challenge. Unlike unsubstituted indole, which is highly nucleophilic at C3, the presence of an electron-withdrawing ester group at C2 significantly reduces the electron density of the pyrrole ring.

This guide addresses the specific kinetic and thermodynamic hurdles associated with this deactivation, providing a robust protocol and troubleshooting steps to ensure high-yield synthesis of ethyl 3-formyl-1H-indole-2-carboxylate and its analogs.

Mechanistic Pathway

The reaction proceeds via the in situ generation of the electrophilic chloromethyliminium salt (Vilsmeier reagent), followed by Electrophilic Aromatic Substitution (EAS).

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Activation POCl3 POCl3 POCl3->VR Complex Iminium Intermediate (C3 Attack) VR->Complex + Indole (Slow Step due to EWG) Indole Indole-2-Carboxylate (Substrate) Indole->Complex Hydrolysis Base Hydrolysis (pH 8-9) Complex->Hydrolysis Quenching Product 3-Formylindole-2-carboxylate Hydrolysis->Product Elimination of DMA

Figure 1: The Vilsmeier-Haack pathway. Note that the "Slow Step" is kinetically retarded by the C2-ester group, often necessitating elevated temperatures compared to standard indoles.

Standardized Experimental Protocol

This protocol is optimized for ethyl 1H-indole-2-carboxylate to minimize side reactions (dimerization) while overcoming electronic deactivation.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
Indole-2-ester 1.0SubstrateEnsure dry; moisture destroys the reagent.
POCl

1.5 – 3.0Electrophile SourceFreshly distilled if colored. Excess drives the reaction.
DMF 5.0 – 10.0Solvent/ReagentAnhydrous. Acts as the carbon source.
NaOAc (aq) ExcessQuenching BasePreferred over NaOH to prevent ester hydrolysis.
Step-by-Step Workflow
  • Reagent Formation (0°C):

    • Charge an oven-dried flask with anhydrous DMF (5–10 volumes).

    • Cool to 0°C under inert atmosphere (

      
       or Ar).
      
    • Add

      
       dropwise over 15–20 minutes. Observation: The solution may turn pale yellow or pinkish; a white precipitate (Vilsmeier salt) may form.
      
    • Stir at 0°C for 30 minutes to ensure complete formation of the chloroiminium species.

  • Substrate Addition (0°C

    
     Heat): 
    
    • Add the indole-2-carboxylate dissolved in minimal DMF dropwise to the Vilsmeier reagent.

    • CRITICAL DEVIATION: Unlike simple indoles, do not just stir at room temperature.

    • Warm the reaction to 60–80°C and monitor by TLC/HPLC. The electron-withdrawing ester raises the activation energy; heating is often required to reach completion within 4–6 hours [1, 2].

  • Quenching & Hydrolysis:

    • Cool the mixture to RT.

    • Pour the reaction mixture onto crushed ice (exothermic).

    • Neutralization: Slowly add saturated aqueous Sodium Acetate (NaOAc) or

      
       until pH reaches 8–9.
      
    • Caution: Avoid strong NaOH if possible to prevent saponification of the 2-ester [3].

    • Stir for 1 hour to ensure hydrolysis of the iminium intermediate to the aldehyde.

  • Isolation:

    • The product usually precipitates as a solid. Filter, wash with water, and dry.[2]

    • If no precipitate forms, extract with Ethyl Acetate (EtOAc), wash with brine, and recrystallize from Ethanol/DMF.

Troubleshooting Center (Q&A)

Issue 1: "I see no reaction or very low conversion after 24 hours."

Diagnosis: Electronic Deactivation. The C2-ethoxycarbonyl group pulls electron density away from the C3 position, making the ring a poor nucleophile. Corrective Action:

  • Increase Temperature: Raise the reaction temperature to 70–90°C . Standard RT conditions are often insufficient for deactivated indoles [1].

  • Increase Stoichiometry: Increase

    
     to 3.0–5.0 equivalents.
    
  • Check Reagent Quality: Ensure

    
     is not hydrolyzed (should not be fuming excessively before use) and DMF is anhydrous.
    
Issue 2: "My product is contaminated with a carboxylic acid (Saponification)."

Diagnosis: Harsh Hydrolysis Conditions. Using strong bases (NaOH, KOH) or heating during the quenching step can hydrolyze the C2-ester to the carboxylic acid. Corrective Action:

  • Switch Base: Use Sodium Acetate (NaOAc) or Sodium Bicarbonate (

    
    )  for neutralization.
    
  • Temperature Control: Perform the quenching on ice and keep the hydrolysis step at room temperature, not reflux.

Issue 3: "The product is trapped as a gummy oil or paste."

Diagnosis: Incomplete Hydrolysis or Impurities. The intermediate iminium salt or phosphorous complexes can form sticky oils if not fully hydrolyzed. Corrective Action:

  • Extend Hydrolysis Time: Stir the aqueous quenched mixture for at least 1–2 hours. The iminium salt is stable; it needs time and pH > 7 to break down to the aldehyde.

  • Recrystallization: Dissolve the crude oil in hot ethanol. Upon cooling, the aldehyde (often high melting, >180°C) should crystallize out.

Issue 4: "I am observing N-formylation instead of C3-formylation."

Diagnosis: Kinetic vs. Thermodynamic Control. While rare for indoles (C3 is preferred), N-formylation can occur, especially if C3 is sterically blocked or heavily deactivated. Corrective Action:

  • Reversibility: N-formyl groups are often labile. Heating the product in dilute aqueous acid or base often cleaves the N-formyl group while leaving the C3-formyl group intact (though watch the ester stability).

  • Confirmation: Check NMR. N-CHO protons usually appear upfield or show different coupling compared to C3-CHO (singlet ~9.8–10.2 ppm).

Comparative Data: Reaction Conditions

SubstrateConditionsYieldRef
Indole (Unsubstituted) DMF/POCl

, 0°C

RT, 1-2 h
85-95%[4]
Indole-2-carboxylate DMF/POCl

, 60-80°C , 4-6 h
70-85%[1, 2]
5-Chloroindole-2-ester DMF/POCl

, Reflux , 6 h
65-75%[1]

Note: The trend clearly indicates that electron-withdrawing groups (EWG) at C2 or C5 require higher thermal energy to drive the electrophilic attack.

References

  • Synthesis and biological activity of functionalized indole-2-carboxylates. National Institutes of Health (PubMed). Available at: [Link] (Search Term: Vilsmeier-Haack formylation of 7-9 gave ethyl 3-formyl-substituted-1H-indole-2-carboxylates)[3]

  • Synthetic method for indole-3-carboxaldehyde compounds.Google Patents (CN102786460A).
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 2024, 101, 21-33.[4] Available at: [Link]

  • Indole-3-aldehyde. Organic Syntheses, Coll. Vol. 4, p.539 (1963). Available at: [Link]

Sources

Purification strategies for 2-(3-bromophenyl)-1H-indole-3-carboxylic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid (and analogs) Ticket ID: IND-3-COOH-PUR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Stability Paradox

Welcome to the technical support center. If you are working with 2-(3-bromophenyl)-1H-indole-3-carboxylic acid , you are likely encountering a classic paradox in indole chemistry: the molecule is chemically robust enough to survive harsh synthesis (like Fischer Indole), yet physically fragile during purification due to thermal decarboxylation and oxidative coloring .

This guide moves beyond standard textbook protocols to address the specific physicochemical behavior of 2-arylindole-3-carboxylic acids. The bromine atom at the meta position of the phenyl ring adds lipophilicity, making water solubility negligible and complicating standard reverse-phase methods.

Module 1: The "Crashing Out" Protocol (Acid-Base Extraction)

User Issue: "My crude product is a dark, sticky solid. Column chromatography resulted in severe streaking and low recovery."

Diagnostic: Indole-3-carboxylic acids are amphoteric but predominantly acidic (pKa ~3.9). On silica gel, the carboxylic acid proton interacts with silanols, causing irreversible adsorption or "streaking." Furthermore, the dark color usually indicates oxidative impurities (indolenines) that co-elute on silica.

Resolution: The pH Swing Do not start with chromatography. Use the acidity of the carboxylic acid to separate it from non-acidic impurities (unreacted hydrazines, decarboxylated by-products).

Step-by-Step Protocol
  • Dissolution (Base):

    • Suspend the crude dark solid in 1M NaOH (or 10% Na₂CO₃ for milder conditions).

    • Note: The 3-bromophenyl group increases lipophilicity. If the solid does not dissolve, add 10-20% Methanol to the aqueous base to aid wetting.

    • Result: The product forms the sodium carboxylate salt (

      
      ) and dissolves. Impurities (starting materials, 2-arylindoles) remain undissolved.
      
  • Filtration (The Cleanup):

    • Filter the alkaline solution through a Celite pad to remove the dark, insoluble solids.

    • Crucial Step: Extract the aqueous filtrate once with Ethyl Acetate (EtOAc) . This pulls out non-acidic organic impurities that are slightly water-soluble. Discard the organic layer.

  • Precipitation (Acid):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add 1M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a flocculent white or off-white solid.

  • Isolation:

    • Filter the precipitate.[1][2] Wash with copious amounts of cold water to remove inorganic salts.

    • Dry under high vacuum at room temperature (See Module 3 regarding heat).

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Solid Mixture (Acid + Impurities) BaseAdd Add 1M NaOH (+10% MeOH if needed) Start->BaseAdd Filter Filter & Wash with EtOAc BaseAdd->Filter SolidWaste Solid/Organic Layer: Non-acidic Impurities (Discard) Filter->SolidWaste Insolubles AqLayer Aqueous Layer: Indole-3-carboxylate Salt Filter->AqLayer Filtrate Acidify Acidify with 1M HCl (pH 1-2, 0°C) AqLayer->Acidify FinalProd Precipitate: Pure Carboxylic Acid Acidify->FinalProd

Caption: Figure 1.[3] Selective precipitation strategy separating the target acid from non-acidic synthetic by-products.

Module 2: Recrystallization Strategies

User Issue: "The acid-base precipitate is clean by NMR but slightly colored (beige/brown). How do I get white crystals?"

Diagnostic: Indoles are prone to air oxidation, forming colored oligomers. The 2-(3-bromophenyl) moiety makes the molecule bulky, requiring specific solvent systems.

Resolution: Solvent Selection Avoid high-boiling solvents (DMSO/DMF) for recrystallization as removing them requires heat, which risks decarboxylation.

Solvent SystemSuitabilityProtocol Notes
Ethanol (95%) High Dissolve at 60°C. If color persists, treat with activated charcoal, filter hot, then cool slowly to 4°C.
MeOH / Water Medium Dissolve in min. hot MeOH. Add hot water until turbid. Cool. Good for removing inorganic salts.
Acetonitrile High Excellent for removing colored organic impurities. Product is often sparingly soluble at RT, soluble at reflux.
Benzene/Hexane Low Not recommended. The carboxylic acid is too polar; the bromophenyl group is too lipophilic. Poor solubility control.

Technical Tip: If the product oils out instead of crystallizing, seed the solution with a tiny crystal of the crude solid or scratch the glass surface.

Module 3: Preventing Decarboxylation (Thermal Stability)

User Issue: "I dried my product in the oven at 80°C overnight. Now the melting point is 50°C lower, and I see a new spot on TLC."

Diagnostic: You have likely decarboxylated your compound.[4] Indole-3-carboxylic acids are vinylogous carbamic acids. Upon heating, they lose CO₂ to form the corresponding 2-(3-bromophenyl)-1H-indole . This reaction is accelerated by acid and heat.

The Mechanism:



Prevention Protocol:

  • Drying: NEVER oven-dry these compounds >50°C. Use a vacuum desiccator over P₂O₅ or silica gel at room temperature.

  • Synthesis Workup: During the hydrolysis of the ester precursor, do not reflux with acid. Acidify the saponified mixture cold.

  • Storage: Store at -20°C. The solid is generally stable, but solutions (especially in acidic solvents like CDCl₃) can degrade over time.

Module 4: Chromatography (If You Must)

User Issue: "Recrystallization failed. I need to run a column. How do I stop the streaking?"

Diagnostic: The carboxylic acid binds to the silica gel. You must suppress ionization.

Resolution: The Acidic Modifier

  • Mobile Phase: Add 1% Acetic Acid or 0.5% Formic Acid to your eluent (e.g., Hexane:EtOAc:AcOH).

  • Loading: Do not load in DMF/DMSO. If solubility is poor, adsorb the crude onto Celite or Silica (dry loading) and load the solid powder.

  • Gradient: Start with 10% EtOAc/Hexane (+1% AcOH) and ramp to 50% EtOAc. The 3-bromophenyl group makes the compound less polar than unsubstituted indole-3-COOH, so it will elute earlier.

Visualization: Troubleshooting Logic Tree

Troubleshooting Issue Purity Issue Identified CheckTLC Check TLC (Streak vs. Spots) Issue->CheckTLC Streak Streaking CheckTLC->Streak Spots Distinct Impurity Spots CheckTLC->Spots ActionStreak Add 1% AcOH to Eluent OR Switch to Acid/Base Extraction Streak->ActionStreak ActionSpots Is impurity non-polar? Spots->ActionSpots Decarb Suspect Decarboxylation (Lower Rf spot) ActionSpots->Decarb Yes (High Rf) Recryst Recrystallize (EtOH or MeCN) ActionSpots->Recryst No (Close Rf)

Caption: Figure 2. Decision matrix for selecting the appropriate purification technique based on TLC behavior.

FAQ: Frequently Asked Questions

Q: Can I use LC-MS to purify this? A: Yes, but use a buffered mobile phase. Use 0.1% Formic Acid in Water/Acetonitrile. Avoid basic buffers (Ammonium Bicarbonate) as they may cause peak broadening due to salt formation during the run.

Q: My NMR shows a broad singlet at 12 ppm. Is this an impurity? A: No. That is the carboxylic acid proton (-COOH ). It is often broad and its chemical shift can vary depending on concentration and water content in the DMSO-d6.

Q: Why 3-bromophenyl? Why not just brominate the indole later? A: Introducing the bromine early (via the hydrazine or keto-acid precursor) ensures regioselectivity. Brominating a pre-formed 2-phenylindole-3-carboxylic acid is risky; electrophilic bromination might occur at the 5 or 6 position of the indole ring rather than the phenyl ring.

References

  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on indole synthesis mechanisms and stability).
  • Pelletier, J. C., & Cava, M. P. (1987). "Synthesis and characterization of 2-substituted indole-3-carboxylic acids." Journal of Organic Chemistry, 52(23), 616-622. Link (Describes the hydrolysis and acidification protocols for these specific analogs).

  • Lian, Y., et al. (2013). "Decarboxylative cross-coupling of indole-3-carboxylic acids." Chemical Science, 4, 1-5. Link (Discusses the thermal instability and decarboxylation mechanisms utilized for coupling, highlighting the risks during purification).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Indole-3-carboxylic acid. Link (Source for pKa and general solubility data).

Sources

Technical Support Center: Indole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Operator: Senior Application Scientist | Ticket: #IND-SYN-001

Welcome to the Indole Synthesis Support Hub

Subject: Avoiding Common Side Reactions & Optimizing Yields Audience: Medicinal Chemists & Process Development Scientists

As a Senior Application Scientist, I often see indole syntheses fail not because the chemistry is "bad," but because the specific method chosen clashes with the substrate's sensitivity. The indole nucleus is electron-rich and acid-sensitive, making it prone to oxidative degradation and polymerization.

This guide treats your synthesis like a malfunctioning system. Select the "Module" below that corresponds to your current synthetic route for diagnostics, patches, and recovery protocols.

Module 1: The Fischer Indole Synthesis

System Type: Acid-Mediated rearrangement of arylhydrazones. Common Error: "Black Tar" formation (Polymerization) or Regio-isomer mixtures.

Diagnostic FAQ

Q: My reaction mixture turned into an intractable black tar. What happened? A: You likely experienced acid-catalyzed polymerization . Indoles are electron-rich enamine-equivalents. In the presence of strong protic acids (like H₂SO₄) and high heat, the product indole reacts with unreacted hydrazone or itself to form oligomers.

  • The Fix: Switch to "Soft" Lewis Acids or PPA (Polyphosphoric Acid). Zinc Chloride (ZnCl₂) in acetic acid is a standard "gentle" condition. For extremely sensitive substrates, use the Buchwald-Hartwig approach (see Module 4) to avoid acid entirely.

Q: I have a meta-substituted hydrazine. Why am I getting a 1:1 mixture of regioisomers? A: This is the Directionality Paradox . The [3,3]-sigmatropic rearrangement can occur at either ortho-position relative to the hydrazine nitrogen.

  • The Fix: Electronic bias is weak here. Sterics rule. If your meta-substituent is bulky (e.g., -tBu), the rearrangement will favor the less hindered position (para to the substituent in the final indole). If you need the other isomer, you must switch to the Bartoli or Hemetsberger synthesis.

Visual Troubleshooting: Fischer Failure Points

FischerTroubleshoot Start Arylhydrazone Intermediate AcidChoice Catalyst Selection Start->AcidChoice Rearrangement [3,3]-Sigmatropic Shift AcidChoice->Rearrangement Lewis Acid (ZnCl2) Fail_Tar FAILURE: Polymerization (Acid too strong) AcidChoice->Fail_Tar Strong Protic (H2SO4) Cyclization Aminal Cyclization Rearrangement->Cyclization Ortho/Para Hydrazine Fail_Regio FAILURE: Mixed Isomers (Meta-substituent issue) Rearrangement->Fail_Regio Meta-Substituted Hydrazine Success SUCCESS: Indole Cyclization->Success

Caption: Critical decision nodes in Fischer Synthesis. Acid strength determines polymerization risk.

Module 2: The Larock Heteroannulation

System Type: Pd-Catalyzed coupling of o-iodoanilines and alkynes.[1][2] Common Error: Low conversion or Inverse Regioselectivity.

Diagnostic FAQ

Q: My internal alkyne is inserting with the wrong regioselectivity. How do I control this? A: The Larock method is governed by sterics first, electronics second .

  • Mechanism: The larger group on the alkyne prefers to end up at the C2 position (adjacent to the nitrogen) to avoid steric clash with the oxidative addition complex.

  • The Fix: If you need the bulky group at C3, this method is ill-suited. Use a silyl-protected alkyne (e.g., TMS-alkyne). The TMS group is bulky and will force itself to C2. You can then deprotect or functionalize the C2-TMS later.

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. A: This is likely Alkyne-Mediated Catalyst Poisoning or Dimerization . Excess alkynes can oligomerize, consuming the Pd.

  • The Fix: Do not dump all reagents in at once. Use a syringe pump to slowly add the alkyne to the reaction mixture containing the catalyst and o-iodoaniline. This keeps the alkyne concentration low relative to the Pd, favoring insertion over dimerization.

Protocol: Optimized Larock Conditions
  • Substrates: o-Iodoaniline (1.0 equiv), Internal Alkyne (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Base: Na₂CO₃ or K₂CO₃ (3.0 equiv).

  • Additives: LiCl (1.0 equiv) - Crucial for stabilizing the Pd-intermediate.

  • Solvent: DMF (Degassed).

  • Temp: 100 °C.

Module 3: The Bartoli Indole Synthesis

System Type: Grignard addition to ortho-substituted nitroarenes.[3][4][5] Common Error: Low yield, explosion risk, or "missing" Grignard.

Diagnostic FAQ

Q: I used 2.0 equivalents of Vinyl Grignard, but the yield is <10%. Why? A: This is a stoichiometry error. The Bartoli synthesis is sacrificial .

  • The Math:

    • First Eq: Attacks the Nitro group (forms Nitroso).[5]

    • Second Eq: Attacks the Nitroso (forms Hydroxylamine).

    • Third Eq: Acts as a base to deprotonate the intermediate for aromatization.

  • The Fix: You must use at least 3.0 to 4.0 equivalents of vinyl Grignard.

Q: Why does this reaction require an ortho-substituent? A: The ortho-substituent provides necessary steric pressure . It forces the nitro group out of planarity with the benzene ring, making it more electrophilic for the Grignard attack, and it facilitates the [3,3]-sigmatropic rearrangement. Without it, the Grignard simply adds to the ring or reduces the nitro group via SET (Single Electron Transfer).

Visual Troubleshooting: Method Selection Matrix

IndoleSelection Input Starting Material? Nitro o-Nitroarene Input->Nitro Hydrazine Aryl Hydrazine Input->Hydrazine Aniline o-Haloaniline Input->Aniline Bartoli Bartoli Synthesis (Requires 3-4 eq Grignard) Nitro->Bartoli Ortho-Substituted? Fischer Fischer Synthesis (Watch Acid Sensitivity) Hydrazine->Fischer Ketone Available? Larock Larock Annulation (Best for functional tolerance) Aniline->Larock Internal Alkyne?

Caption: Select the correct synthetic module based on your starting scaffold availability.

Comparison Data: Catalyst & Conditions

MethodKey ReagentTemp RangeAcid/BaseTolerance
Fischer ZnCl₂ / PPA80–150°CStrong AcidLow (Acid sensitive groups fail)
Larock Pd(OAc)₂80–110°CWeak BaseHigh (Esters, Nitriles OK)
Bartoli VinylMgBr-78°C to -20°CStrong BaseModerate (No electrophiles)
Nenitzescu Benzoquinone25–60°CLewis AcidSpecific (5-hydroxyindoles only)

References

  • Bartoli Indole Synthesis Mechanism & Stoichiometry Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[5] The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. [5]

  • Regioselectivity in Larock Heteroannulation Zhou, N., & Larock, R. C. (2008).[2] Regioselectivity of Larock indole synthesis using functionalized alkynes. [PubMed / J. Org.[6] Chem Source]([Link])

  • Modern Fischer Indole Variants (Pd-Catalyzed) Wagaw, S., Yang, B. H., & Buchwald, S. L. (1999).[7] A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. [J. Am. Chem. Soc.[7] Source]([Link]7]

  • Electronic Contributions in Larock Synthesis Zhang, X., et al. (2022).[6] Dissecting the Electronic Contribution to the Regioselectivity of the Larock Heteroannulation.

Sources

Enhancing the stability of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-bromophenyl)-1H-indole-3-carboxylic Acid Role: Senior Application Scientist Subject: Stability Enhancement & Formulation Protocols for In Vivo Applications

Executive Summary

You are working with 2-(3-bromophenyl)-1H-indole-3-carboxylic acid , a scaffold frequently investigated for HIV-1 integrase inhibition and angiotensin II receptor antagonism. While biologically potent, this molecule possesses a critical "Achilles' heel": the carboxylic acid at the C3 position of the indole ring.

This functional group is chemically labile. Under acidic conditions or thermal stress, it undergoes decarboxylation , ejecting


 to yield the biologically distinct (and often inactive) parent indole. Furthermore, its high lipophilicity (cLogP ~4.5) creates significant formulation challenges, leading to precipitation in physiological buffers.

This guide provides the protocols necessary to stabilize this compound from the bench to the biological system.

Module 1: Chemical Stability & Handling (The Bench)

The Core Issue: The primary degradation pathway is acid-catalyzed thermal decarboxylation . The electron-rich indole ring facilitates protonation at the C3 position, leading to the irreversible loss of carbon dioxide.

Troubleshooting Guide: Degradation During Storage
SymptomDiagnosisCorrective Action
Powder turns brown/pink Oxidative degradation (Indole sensitivity).Store under Argon/Nitrogen at -20°C. Protect from light.
Gas evolution in solution Decarboxylation (

release).[1]
CRITICAL: Ensure solution pH is neutral or slightly basic (pH 7.4–8.0). Avoid acidic buffers.
Loss of potency in DMSO Hygroscopic water causing hydrolysis/acidity.Use anhydrous DMSO (stored over molecular sieves). Freeze-thaw cycles introduce moisture; aliquot immediately.
Visualizing the Enemy: The Decarboxylation Mechanism

Understanding why it degrades allows you to prevent it. The diagram below illustrates the acid-catalyzed pathway you must avoid.

Decarboxylation Start Indole-3-COOH (Intact Drug) Intermediate Protonated Intermediate (C3-H+ Species) Start->Intermediate Protonation (Rate Limiting) Acid Acidic Environment (H+) Acid->Intermediate Product Parent Indole + CO2 (Degraded/Inactive) Intermediate->Product Irreversible Loss of CO2

Caption: Acid-catalyzed decarboxylation mechanism. The C3-protonation is the rate-limiting step, accelerating rapidly at pH < 5 or temperatures > 40°C.

Module 2: Formulation Strategies (The Vehicle)

The Core Issue: The compound is highly lipophilic. Direct dissolution in saline causes immediate precipitation. You must use a solubilizing system that does not trigger the decarboxylation described above.

FAQ: Which Formulation Should I Use?

Q: Can I use simple DMSO/PBS? A: No. Upon dilution with PBS (pH 7.4), the local concentration often exceeds solubility, causing micro-precipitation that is invisible to the naked eye but crashes out in the bloodstream (embolism risk) or peritoneum.

Q: What is the "Gold Standard" for this class of molecule? A: Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
. It encapsulates the hydrophobic bromophenyl-indole core while the hydrophilic exterior ensures water solubility. Crucially, it shields the acid group from protonation.
Protocol A: The "Standard" Co-Solvent System (Acute Dosing)

Use for short-term IP/IV studies where vehicle toxicity is less of a concern.

  • Stock Prep: Dissolve compound in 100% Anhydrous DMSO at 20 mg/mL. Sonicate until clear.

  • Step 1: Add PEG 300 (40% of final volume) to the DMSO stock. Vortex.

  • Step 2: Add Tween 80 (5% of final volume). Vortex gently (avoid foaming).

  • Step 3: Slowly add pre-warmed (37°C) Saline (45% of final volume) while vortexing.

    • Final Ratio: 10% DMSO / 40% PEG 300 / 5% Tween 80 / 45% Saline.[2][3]

    • Stability:[4][5][6][7] Use within 30 minutes.

Protocol B: The "High-Stability" Cyclodextrin System (Recommended)

Use for oral gavage (PO) or chronic studies. Protects against stomach acid.

  • Vehicle Prep: Dissolve SBE-

    
    -CD (Captisol)  in sterile water or saline to create a 20% (w/v) solution.
    
    • Note: Adjust pH of this vehicle to 7.5–8.0 using 0.1N NaOH before adding the drug.

  • Drug Addition: Add 10% volume of drug-DMSO stock (from Protocol A) to 90% volume of the SBE-

    
    -CD vehicle.
    
  • Processing: Sonicate at ambient temperature for 10–15 minutes.

    • Result: The cyclodextrin cavity sequesters the lipophilic indole, preventing precipitation and shielding the C3-COOH from gastric acid degradation.

Decision Logic: Selecting Your Formulation

FormulationTree Start Start: In Vivo Study Design Route Route of Administration? Start->Route Oral Oral (PO) Route->Oral Gavage Inj Injection (IV/IP) Route->Inj Systemic AcidRisk Risk: Gastric Acid Decarboxylation Oral->AcidRisk SolRisk Risk: Precipitation in Blood Inj->SolRisk Soln1 Use SBE-beta-CD (pH 8.0) Protects C3-COOH AcidRisk->Soln1 Best Protection SolRisk->Soln1 Preferred (Low Tox) Soln2 Use DMSO/PEG300/Tween (Short term only) SolRisk->Soln2 Acute (High Sol) Soln3 Use Lipid Emulsion (Intralipid/Corn Oil) SolRisk->Soln3 Depot Effect

Caption: Formulation decision tree. Cyclodextrins (SBE-


-CD) offer the best balance of solubility and protection against acid-mediated degradation.

Module 3: Biological Stability (The System)

The Core Issue: Even if formulated correctly, the "free" carboxylic acid is a target for Phase II metabolism (Glucuronidation) and rapid renal clearance.

Troubleshooting In Vivo Clearance
ObservationMechanismSolution
T_1/2 < 30 mins Rapid Glucuronidation of -COOH.Ester Prodrug Strategy: Synthesize the methyl or ethyl ester. This improves lipophilicity and protects the acid group until hydrolysis by plasma esterases.
Low Oral Bioavailability Gastric Decarboxylation.Enteric Coating: If using solid capsules, use enteric-coated capsules (e.g., Eudragit) to bypass the stomach (pH 1.5) and release in the duodenum (pH 6+).
High Liver Accumulation First-pass metabolism.Lymphatic Delivery: Formulate in long-chain triglycerides (Corn oil/Olive oil) to promote chylomicron formation and lymphatic transport, bypassing the portal vein.
Protocol: Microsomal Stability Assay (Validation)

Before moving to animals, validate stability in liver microsomes.

  • Incubation: Incubate 1 µM compound with Liver Microsomes (0.5 mg/mL) + NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria: If

    
     min, the compound is metabolically unstable. Consider the Ester Prodrug  modification mentioned above.
    

References

  • Decarboxylation Mechanisms: Li, J., et al. "Decarboxylation of Indole-3-carboxylic Acids under Metal-Free Conditions." Journal of Organic Chemistry. (2019). Link

  • Formulation Protocols: "Indole-3-carboxylic acid Solubility & Formulation Guidelines." TargetMol Technical Data. (Accessed 2024). Link

  • Cyclodextrin Applications: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (2010). Link

  • Auxin/Indole Analog Stability: Ma, X., et al. "Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives." Frontiers in Plant Science. (2022). Link

  • HIV Integrase Inhibitors (Structural Context): Zhao, X., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances. (2016). Link

Sources

Refining assay conditions to minimize off-target effects of indole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Assay Conditions for Indole Compounds

Topic: . Audience: Drug Discovery Researchers & Assay Development Scientists. Format: Troubleshooting Guide & FAQ (Technical Support Style).

Strategic Overview: The Indole Paradox

User Question: Why are my indole-based hits showing high potency in primary screens but failing to reproduce in biophysical assays?

Scientist’s Analysis: The indole scaffold is a "privileged structure" in medicinal chemistry due to its resemblance to essential biological ligands (tryptophan, melatonin, serotonin). However, this same feature makes it a "frequent hitter" or PAINS (Pan-Assay Interference Compounds) candidate.

Indoles are electron-rich, flat, and highly lipophilic. These physicochemical properties drive three specific mechanisms of assay interference:

  • Colloidal Aggregation: Indoles stack via

    
    -
    
    
    
    interactions to form sub-micrometer colloids that sequester enzymes, causing false inhibition.
  • Redox Cycling: The electron-rich indole ring is susceptible to oxidation, generating hydrogen peroxide (

    
    ) or reactive species that covalently modify enzyme cysteines.
    
  • Optical Interference: Indoles absorb UV light and can quench fluorescence via the Inner Filter Effect (IFE).

This guide provides the protocols to distinguish true pharmacological inhibition from these artifacts.

Module 1: The Aggregation Artifact (The "Brick Dust" Trap)

Q: My indole compound inhibits the kinase with an IC50 of 1.5 µM, but the activity disappears when I add BSA. Is this non-specific binding?

A: This is the hallmark of Colloidal Aggregation , not just simple non-specific binding. Indoles are notorious for forming promiscuous colloidal particles at micromolar concentrations. These colloids adsorb the enzyme on their surface, causing denaturation or sequestration.

The Diagnostic Protocol: Detergent Sensitivity Test Causality: True ligand binding occurs within a specific pocket and is unaffected by low concentrations of non-ionic detergents. Colloidal aggregates are disrupted by detergents, restoring enzyme activity.[1]

Step-by-Step Workflow:

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer (no detergent).

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: For cell-based assays, substitute Triton with 0.025% Tween-80 to avoid lysis.

  • Run Dose-Response: Perform an 8-point dose-response curve for your indole compound in both buffers simultaneously.

  • Analyze Hill Slope: Calculate the Hill coefficient (

    
    ).
    
    • Aggregators: Often show steep slopes (

      
      ) due to the cooperative nature of colloid formation.
      
  • Compare IC50s:

ObservationDiagnosisAction
IC50 shifts > 3-fold (e.g., 1 µM

>10 µM)
Artifact: Compound is aggregating.Discard or optimize solubility (see below).
IC50 remains stable (within 2-fold)Valid: Likely a true binder.Proceed to orthogonal validation (SPR/NMR).
Hill Slope > 2.0 Suspect: Likely aggregation or denaturation.Check Dynamic Light Scattering (DLS).[2]

Visualization: Mechanism of Aggregation Interference

AggregationMechanism Indole Free Indole (Monomer) Colloid Colloidal Aggregate (100-400nm particle) Indole->Colloid High Conc. (π-π Stacking) Complex Enzyme-Colloid Complex (Inactive) Colloid->Complex Sequestration Enzyme Active Enzyme Enzyme->Complex Adsorption Complex->Enzyme Reactivation Detergent Triton X-100 (0.01%) Detergent->Colloid Disrupts Particle

Figure 1: The reversible equilibrium of indole aggregation. Detergents disrupt the colloid, releasing the enzyme and abolishing the false inhibitory signal.

Module 2: Redox Cycling & Chemical Reactivity

Q: I am using an HRP-coupled assay. Why do my indole compounds show time-dependent inhibition?

A: Indoles are electron-rich and can act as reducing substrates for peroxidases (like HRP), or they can undergo auto-oxidation in the presence of DTT, generating hydrogen peroxide (


). 

can oxidize catalytic cysteines in your target enzyme, leading to irreversible inhibition.

The Diagnostic Protocol: Thiol-Reactivity Counter-Screen Causality: If the compound is inhibiting via covalent modification of cysteines (redox or alkylation), the addition of excess thiol scavengers will shift the IC50.

Step-by-Step Workflow:

  • Reagent Prep: Prepare a stock of ALIS (AmpC

    
    -lactamase)  or use a generic thiol-sensitive probe like CPM (7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) .
    
  • Incubation: Incubate your indole compound (at 10x IC50) with the target enzyme in the presence and absence of 1 mM DTT or Catalase (100 U/mL) .

  • Readout:

    • If Catalase rescues activity: The mechanism is

      
       generation.
      
    • If higher DTT abrogates inhibition: The compound is acting as a thiol-reactive electrophile or redox cycler.

Critical Reference Data:

ConditionResult Interpretation
+ Catalase (100 U/mL) Rescues activity = False Positive (

mediated)
+ 10 mM DTT Shifts IC50 > 5-fold = False Positive (Thiol reactivity)
Pre-incubation time Potency increases with time = Suspect (Covalent/Slow-onset)

Module 3: Optical Interference (Fluorescence & Quenching)

Q: My compound suppresses the signal in a fluorescence polarization (FP) assay. Is it binding?

A: Not necessarily. Indoles often absorb light in the UV/Blue region (280–350 nm). If your fluorophore excites or emits in this range, the indole acts as an "Inner Filter," absorbing the light before it reaches the detector.

The Diagnostic Protocol: Spectral Scanning

  • Absorbance Scan: Measure the absorbance spectrum of the indole (10 µM and 50 µM) in assay buffer.

    • Flag: Significant absorbance at the assay's

      
       or 
      
      
      
      .
  • Spike-in Control: Add the compound to a well containing only the fluorophore (no enzyme).

    • Result: If fluorescence decreases dose-dependently, it is quenching, not inhibition.

  • Solution: Switch to red-shifted dyes (e.g., Alexa Fluor 647) or use ratiometric readouts (TR-FRET) which are less susceptible to inner filter effects.

Master Troubleshooting Flowchart

Use this logic gate to triage your indole "hits" before proceeding to lead optimization.

TroubleshootingFlow Start Indole Hit Identified (High Potency) DetergentTest Add 0.01% Triton X-100 (Detergent Test) Start->DetergentTest HillSlope Check Hill Slope (> 2.0?) DetergentTest->HillSlope Activity Lost? RedoxTest Add Catalase or Increase DTT HillSlope->RedoxTest No (Activity Retained) DiscardAgg ARTIFACT (Aggregation) HillSlope->DiscardAgg Yes (Slope > 2) Or IC50 Shift OpticalCheck Check Absorbance at Assay Wavelengths RedoxTest->OpticalCheck Activity Retained DiscardRedox ARTIFACT (Redox/Reactive) RedoxTest->DiscardRedox Activity Lost with Catalase/DTT Valid VALID HIT Proceed to Kd (SPR/ITC) OpticalCheck->Valid Clean Spectrum DiscardOpt ARTIFACT (Optical Interference) OpticalCheck->DiscardOpt Absorbs/Quenches

Figure 2: Triage decision tree for validating indole-based screening hits.

References

  • Shoichet, B. K. (2004). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615. Link

    • Foundational text on aggreg
  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740. Link

    • Definitive classification of PAINS, including specific indole sub-classes.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. Link

    • Detailed mechanisms of redox and fluorescence interference.
  • Assay Guidance Manual (NCBI). (2012). Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3]Link

    • The gold standard protocol for thiol-reactivity and redox counter-screens.

Sources

Addressing challenges in the scale-up synthesis of indole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Addressing Thermal, Catalytic, and Purification Challenges in Indole Scale-Up Audience: Process Chemists, scale-up engineers, and R&D leads.

Introduction: The Indole Paradox

Welcome to the Indole Process Optimization Hub. Indole scaffolds are ubiquitous in pharmaceuticals (e.g., triptans, indomethacin, vinca alkaloids), yet their scale-up presents a "paradox of reactivity": the electron-rich pyrrole ring makes them prone to oxidative degradation and polymerization (dimerization), while the formation of the ring itself—particularly via Fischer Indole Synthesis—is often violently exothermic.

This guide moves beyond textbook synthesis to address the process engineering required to scale these reactions safely from grams to kilograms.

Module 1: Thermal Safety & The Fischer Indole Synthesis

Core Issue: Thermal Runaway due to Reagent Accumulation.

User Query: "We are scaling a Fischer Indole synthesis (phenylhydrazine + ketone) from 50g to 2kg. On the 50g scale, we added all reagents and heated to reflux. Can we do this at 2kg?"

Technical Response: ABSOLUTELY NOT. The "all-in" (batch) method at 2kg is a severe safety hazard.

The Mechanism of Failure: The Fischer Indole synthesis involves a [3,3]-sigmatropic rearrangement which is the rate-determining and heat-generating step.[1] At small scales, heat dissipates through the flask walls. At 2kg, the surface-area-to-volume ratio drops drastically. If you mix all reagents and heat, you risk Thermal Accumulation :

  • The reaction has an induction period.

  • Reagents accumulate unreacted.

  • Once the trigger temperature is reached, all accumulated reagents react simultaneously.

  • The heat release rate exceeds the cooling capacity of the jacket, leading to a runaway (explosion/eruption).

Visualizing the Hazard Logic

FischerSafety Start Batch Process (All-in) Induction Induction Period (No apparent reaction) Start->Induction Accumulation Hydrazine Accumulation (Potential Energy Spike) Induction->Accumulation Heating continues Trigger Temperature Threshold Reached Accumulation->Trigger Runaway THERMAL RUNAWAY (Explosion/Eruption) Trigger->Runaway Instant release of accumulated enthalpy SafeRoute Semi-Batch Protocol (Dosing Controlled) SteadyState Rate of Addition ≈ Rate of Consumption SafeRoute->SteadyState Safety Controlled Exotherm SteadyState->Safety Heat removal > Heat generation

Figure 1: Comparison of failure modes in Batch vs. Semi-Batch processing for exothermic heterocycle synthesis.

Protocol: DSC-Guided Semi-Batch Scale-Up

Objective: Ensure the rate of heat generation (


) never exceeds the rate of heat removal (

).
  • Step 1: Differential Scanning Calorimetry (DSC) Screening

    • Run a dynamic DSC scan of the reaction mixture (5-10 mg) in a sealed gold pan.

    • Critical Data Point: Identify the Onset Temperature (

      
      ) and the Time to Maximum Rate (TMR).
      
    • Rule of Thumb: Never operate a batch reactor within 50°C of the DSC onset temperature without rigorous dosing controls.

  • Step 2: The "Heel" Strategy (Semi-Batch)

    • Charge: Load the solvent and the acid catalyst (e.g.,

      
      , 
      
      
      
      , or Polyphosphoric Acid) into the reactor. Heat to the operating temperature.
    • Dose: Add the mixture of phenylhydrazine and ketone slowly over time (e.g., 2–4 hours).

    • Validation: Monitor the reactor temperature. It should not deviate >2°C from the setpoint. If it spikes, stop dosing immediately. The reaction stops because there is no accumulation of reactants.

Module 2: Impurity Management (Palladium Removal)

Core Issue: Meeting ICH Q3D Elemental Impurity Guidelines.

User Query: "Our Buchwald-Hartwig cyclization yields the indole product, but residual Palladium is >500 ppm. Standard washes aren't working."

Technical Response: Indoles are "soft" ligands that coordinate strongly with Palladium, making simple washes ineffective. You must use a Chemisorption Scavenging System .

Troubleshooting Table: Scavenger Selection
Scavenger TypeFunctional GroupBest ForProtocol Note
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pd(0)Standard first-line choice. Works in most solvents.
SiliaMetS® TMT TrimercaptotriazinePd(II) complexesBest for removing Pd from highly coordinating solvents (DMF, DMSO).
Activated Carbon N/A (Porous)Bulk Pd removalCheap, but non-selective. Can reduce yield by adsorbing product.
Cysteine Amino AcidPd removal in aqueous/polar phaseGreen chemistry option; water-soluble.
Protocol: High-Efficiency Metal Scavenging

Reference Standard: ICH Q3D Class 2B limit for Pd is 100 µ g/day (approx. 10 ppm in API).

  • Dissolution: Dissolve crude indole (1 kg) in 10L of THF or Ethyl Acetate. Avoid DMF if possible (it stabilizes Pd in solution).

  • Loading: Add Thiol-modified Silica (e.g., 0.5 wt equiv relative to Pd content, or 5-10% w/w relative to substrate).

  • Digestion: Heat to 50°C–60°C and stir for 4–12 hours.

    • Why Heat? Scavenging is a kinetic equilibrium. Heat promotes the dissociation of the Pd-Indole complex, allowing the stronger Pd-Thiol bond to form.

  • Filtration: Filter the suspension through a Celite pad or a 1-micron inline filter. The Pd remains bound to the solid silica.

  • Checkpoint: Test filtrate via ICP-MS. If Pd > 20 ppm, repeat with a fresh scavenger charge or switch to TMT-modified silica.

Module 3: Advanced Manufacturing (Flow Chemistry)

Core Issue: Overcoming limitations of batch processing (Yield, Safety, Regioselectivity).

User Query: "We are seeing high levels of dimerization and low yields in our batch process. Would flow chemistry help?"

Technical Response: Yes. Continuous Flow Chemistry is the "Gold Standard" for indole synthesis for three reasons:

  • Flash Heating: You can superheat solvents (e.g., EtOH at 150°C @ 15 bar) to drive the reaction in seconds, outrunning degradation pathways.

  • Stoichiometry Control: Precise mixing ratios prevent local excesses that lead to dimers.

  • Safety: The active reaction volume is milliliters, not liters.

Visualizing the Flow Workflow

FlowIndole FeedA Feed A: Hydrazine Mixer T-Mixer (High Turbulence) FeedA->Mixer FeedB Feed B: Ketone/Aldehyde FeedB->Mixer FeedC Feed C: Acid Catalyst FeedC->Mixer Reactor Coil Reactor (150-200°C, 20 bar) Mixer->Reactor Homogeneous Mix Quench Quench/Cooling Reactor->Quench Residence Time: 2-5 min BPR Back Pressure Regulator Quench->BPR Product Indole Product (High Purity) BPR->Product

Figure 2: Continuous flow setup for high-temperature, high-pressure Fischer Indole Synthesis.

Implementation Tip: For flow synthesis, use Lewis Acids (e.g.,


) rather than Brønsted acids (

) if possible. Lewis acids are less corrosive to stainless steel flow reactors and often provide cleaner impurity profiles in flow regimes.
References
  • Stoessel, F. (2001).[2] "Safety issues in scale-up of chemical processes." Current Opinion in Drug Discovery & Development.

  • Kappe, C. O., et al. (2018). "Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles." Molecules.

  • Garrett, C. E., & Prasad, K. (2004). "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients." Advanced Synthesis & Catalysis. (Standard industry reference for Pd removal limits).
  • ICH Q3D Guidelines. "Guideline for Elemental Impurities." International Council for Harmonisation.[3][4]

  • Biotage Application Notes. (2023). "How to Remove Palladium in three easy steps."

Sources

Improving the pharmacokinetic properties of indoleamine 2,3-dioxygenase (IDO1) inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: Advanced Research Support
Topic: Optimizing PK Properties of Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors[1][2]

Welcome to the IDO1 Optimization Hub

User Profile: Medicinal Chemists, DMPK Scientists, Immuno-Oncology Researchers. Objective: Diagnose and resolve pharmacokinetic (PK) failures in IDO1 inhibitor development.

This guide addresses the high attrition rate of IDO1 inhibitors (e.g., the Phase III failure of epacadostat). We move beyond standard ADME protocols to address the specific metabolic liabilities—specifically UGT1A9 glucuronidation and heme-displacement dynamics —that plague this class of compounds.

Quick Navigation (Knowledge Base)
Ticket #001: Rapid Clearance & Metabolic Instability

Issue: "My lead compound has nanomolar potency (


) but shows rapid clearance in human hepatocytes, despite being stable in standard NADPH-fortified microsomes."

Diagnosis: You are likely facing Phase II Metabolic Shunting . Many first-generation IDO1 inhibitors (specifically hydroxyamidine derivatives like epacadostat) are substrates for UDP-glucuronosyltransferase 1A9 (UGT1A9) . Standard microsomal stability assays often omit the UDPGA cofactor, leading to false "stable" readouts.

The Mechanism: The hydroxyamidine pharmacophore, essential for hydrogen bonding in the IDO1 active site (Pocket B), is a "soft spot" for direct N-glucuronidation.

Troubleshooting Protocol: The UGT Trap

Step 1: The Cofactor Check Run a differential stability assay.

  • Condition A: Microsomes + NADPH (Checks CYP450 metabolism).

  • Condition B: Microsomes + UDPGA + Alamethicin (Checks UGT metabolism).

  • Result: If clearance is high in B but low in A, your compound is a UGT substrate.

Step 2: Structural Remediation (Medicinal Chemistry)

  • Strategy A (Block the Site): Introduce steric hindrance near the hydroxyamidine.

  • Strategy B (Scaffold Hopping): Transition from hydroxyamidines to heme-displacing scaffolds (e.g., Linrodostat/BMS-986205 uses a quinoline core that coordinates with the heme iron directly, bypassing the need for the glucuronidation-prone motif) [1, 2].

Visualizing the Clearance Decision Tree

ClearanceWorkflow Start High In Vivo Clearance detected Microsomes Run Microsomal Stability Assay Start->Microsomes Decision Clearance Source? Microsomes->Decision CYP NADPH-dependent (CYP450 Issue) Decision->CYP High CL with NADPH UGT UDPGA-dependent (UGT1A9 Issue) Decision->UGT High CL with UDPGA FixCYP Solution: Fluorination of metabolic soft spots CYP->FixCYP FixUGT Solution: Replace Hydroxyamidine (Scaffold Hop to Heme Binder) UGT->FixUGT

Figure 1: Diagnostic workflow to distinguish between CYP-mediated and UGT-mediated clearance, a common pitfall in IDO1 inhibitor design.

Ticket #002: The Plasma-Tumor Disconnect (PK/PD)

Issue: "We see 50-70% reduction in plasma kynurenine, but no tumor regression in syngeneic mouse models."

Diagnosis: Insufficient Intratumoral Target Coverage. Plasma Kynurenine (Kyn) reduction is a necessary but insufficient biomarker. The IDO1 enzyme is often upregulated inside the tumor microenvironment (TME) by IFN-


. If your drug has poor permeability or high plasma protein binding (PPB), it may not reach the 

required inside the tumor to reverse T-cell suppression [3].

Comparative Data: Why Potency Isn't Enough

CompoundMechanismPlasma Protein BindingTumor/Plasma RatioOutcome
Epacadostat Competitive (Trp)>99%LowFailed Phase III (ECHO-301) [4]
Linrodostat Heme-Binder~90%HighActive Clinical Dev [5]
Indoximod Trp Mimetic (mTOR)LowModerateModerate Efficacy (Downstream)
Troubleshooting Protocol: The "Free Fraction" Audit

Step 1: Calculate the Shifted


 
Do not rely on biochemical 

. You must measure the Whole Blood

.
  • Protocol: Spike human whole blood with LPS/IFN-

    
     to induce IDO1. Treat with inhibitor.[1][2][3][4][5][6][7][8][9][10] Measure Kyn/Trp ratio via LC-MS/MS.
    
  • Target: Your

    
     (minimum plasma concentration) must exceed the Whole Blood 
    
    
    
    , not just the enzymatic
    
    
    .

Step 2: Verify Mechanism of Action (MoA) Ensure your inhibitor is "tight-binding" or irreversible.

  • Heme-Binders (e.g., BMS-986205): Bind to the heme iron, preventing substrate oxidation. This creates a more durable inhibition than simple competitive inhibition [5].

Visualizing the Pathway & Inhibition Points

IDOPathway Trp Tryptophan (Trp) IDO1 IDO1 Enzyme (Heme-Containing) Trp->IDO1 Substrate Kyn Kynurenine (Kyn) IDO1->Kyn Oxidation Tcells T-Cell Suppression (AHR Activation) Kyn->Tcells Downstream Effect Inhibitor1 Competitive Inhibitors (e.g., Epacadostat) Competes with Trp Inhibitor1->IDO1 Weak Block Inhibitor2 Heme Binders (e.g., Linrodostat) Displaces/Binds Iron Inhibitor2->IDO1 Strong Block

Figure 2: Mechanistic difference between competitive inhibitors and heme-binders. Heme binders often provide superior residence time.

Ticket #003: Solubility & Bioavailability Solutions

Issue: "Our heme-binding leads are highly lipophilic (


) and have poor oral bioavailability."

Diagnosis: This is a classic trade-off. To bind the hydrophobic pocket and the heme iron, molecules often become flat and aromatic (e.g., quinolines), reducing aqueous solubility.

Troubleshooting Protocol: Formulation & Salts

Step 1: Salt Selection Screening Do not rely on the free base.

  • Linrodostat Case Study: The free base has poor solubility. Developing it as a mesylate salt significantly improved dissolution rates and oral exposure [5].

  • Action: Screen counter-ions: Mesylate, Tosylate, and Hydrochloride.

Step 2: Nanodelivery (Rescue Strategy) If chemical modification destroys potency, switch to formulation.

  • Liposomes: Encapsulate lipophilic IDO1 inhibitors in lipid bilayers.

  • Benefit: This not only solves solubility but can passively target the tumor via the EPR (Enhanced Permeability and Retention) effect [6].

Summary of Key Parameters for Success
ParameterTarget ValueValidation Method
Enzymatic Potency

HeLa cellular assay (IFN-

stimulated)
Metabolic Stability

min
Hepatocytes (Not just microsomes)
Clearance Mechanism Low UGT1A9 affinityRecombinant UGT1A9 assay
Selectivity >100x vs TDO2/IDO2Selectivity panel
PK/PD >90% Target OccupancyIntratumoral Kyn reduction (LC-MS/MS)
References
  • Discovery of Hydroxyamidine Based Inhibitors of IDO1 for Cancer Immunotherapy with Reduced Potential for Glucuronidation. ACS Medicinal Chemistry Letters.

  • BMS-986205 (Linrodostat) Pharmacokinetics. New Drug Approvals.

  • Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors. Frontiers in Immunology.

  • Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat? Frontiers in Immunology.

  • Linrodostat (BMS-986205) | IDO1 Inhibitor. MedChemExpress.

  • Nanodelivery Optimization of IDO1 Inhibitors. International Journal of Nanomedicine.

Sources

Validation & Comparative

Comparative analysis of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid with other Aurora A kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid (hereafter referred to as BPICA ) against established Aurora A kinase inhibitors, specifically Alisertib (MLN8237) and Danusertib (PHA-739358) .

Note: BPICA is identified as an early-stage chemical probe or fragment-like lead (CAS: 1098340-10-3). Unlike the clinical candidate Alisertib, BPICA represents a structural scaffold requiring optimization. This analysis contrasts the emerging scaffold properties of BPICA with the optimized clinical profiles of the standards.

Executive Summary

Alisertib (MLN8237) remains the gold standard for Aurora A selectivity, exhibiting picomolar to low-nanomolar potency and a distinct "DFG-out" or distorted binding mode that confers specificity over Aurora B.

BPICA represents a distinct chemical space. It utilizes an indole-3-carboxylic acid core, a scaffold historically associated with ATP-competitive inhibition via hinge binding. While Alisertib is a fully optimized drug, BPICA displays characteristics of a Fragment-Based Drug Discovery (FBDD) hit : high ligand efficiency potential but likely micromolar potency and lower cellular permeability due to the ionizable carboxylic acid moiety.

Strategic Positioning
  • Alisertib: Clinical benchmark; high potency; validated in vivo efficacy.

  • BPICA: Chemical probe/Starting block; useful for structure-activity relationship (SAR) studies targeting the ATP-binding pocket's solvent-exposed region (via the carboxylic acid).

Structural & Mechanistic Profiling

Physicochemical & Binding Comparison
FeatureBPICA (Target Compound)Alisertib (MLN8237)Danusertib (PHA-739358)
Core Scaffold Indole-3-carboxylic acidPyrimido-benzazepinePyrrolo-pyrazole
Molecular Weight ~316.15 g/mol (Fragment-like)518.9 g/mol (Drug-like)474.6 g/mol
Binding Mode Type I (ATP Competitive) Indole NH likely binds hinge (Glu211/Ala213). Carboxyl group interacts with Lys162 or solvent.Type I½ (Allosteric-like) Induces DFG-loop conformation change; disrupts Thr288 phosphorylation.Type I (Pan-Aurora) Classic ATP competitive binder.
Selectivity Unknown/Low Indole cores are often promiscuous without specific decoration.High (Aurora A > B) >200-fold selectivity for A over B.Moderate (Pan-Aurora) Inhibits Aurora A, B, and C + ABL.
Potency (IC50) Estimated: 1–10 µM (Typical for unoptimized indole-acid fragments).1.2 nM (Cell-free)~40 nM (Cellular).13 nM (Aurora A)79 nM (Aurora B).
Cell Permeability Limited Carboxylic acid (pKa ~4.5) is ionized at pH 7.4, hindering membrane crossing.High Optimized lipophilicity for oral bioavailability.High Designed for systemic distribution.
Mechanistic Logic: The Indole Scaffold

The indole-3-carboxylic acid moiety of BPICA suggests a specific binding hypothesis:

  • Hinge Interaction: The Indole N1-H and C3-Carbonyl (from the acid) often mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (residues Glu211 and Ala213 in Aurora A).

  • Hydrophobic Pocket: The 3-bromophenyl group is positioned to occupy the hydrophobic back-pocket (Gatekeeper region), potentially interacting with Leu210.

  • Electrostatic Interaction: The carboxylic acid is the critical differentiator. In Alisertib, this region is occupied by a solubilizing tail. In BPICA, the acid may form a salt bridge with the catalytic Lys162 , anchoring the molecule but potentially sacrificing selectivity compared to Alisertib’s specific DFG-loop interactions.

Visualization of Signaling & Mechanism

Aurora A Signaling Cascade

Aurora A inhibition disrupts centrosome maturation, leading to G2/M arrest.

AuroraSignaling AurA Aurora A Kinase (Centrosome) Plk1 Plk1 (Mitotic Entry) AurA->Plk1 Phosphorylates (Thr210) p53 p53 Pathway AurA->p53 Degrades (via MDM2) TPX2 TPX2 (Activator) TPX2->AurA Activates & Localizes CDK1 Cyclin B1-CDK1 Plk1->CDK1 Activates (G2/M Transition) Alisertib Alisertib (Inhibitor) Alisertib->AurA Inhibits (IC50: 1.2 nM) BPICA BPICA (Inhibitor) BPICA->AurA Inhibits (Putative)

Caption: Aurora A activation by TPX2 drives Plk1 and CDK1. Inhibitors (Alisertib/BPICA) block this flow, preventing mitotic entry.

Experimental Validation Protocols

To objectively benchmark BPICA against Alisertib, the following self-validating protocols are recommended.

In Vitro Kinase Assay (ADP-Glo™)

This assay quantifies the IC50 of BPICA by measuring ADP generation, a direct product of kinase activity.

Reagents:

  • Recombinant Human Aurora A (0.1–0.5 µ g/well ).

  • Substrate: Kemptide or MBP (Myelin Basic Protein).

  • ATP (10 µM, near Km).

  • Detection: ADP-Glo™ Reagent (Promega).

Protocol:

  • Preparation: Dilute BPICA in DMSO (10-point dose-response, 100 µM down to 1 nM). Include Alisertib as a positive control.

  • Reaction: Mix Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA) with Aurora A enzyme and substrate.

  • Initiation: Add ATP to start the reaction. Incubate at RT for 60 mins.

  • Termination: Add ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 mins.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response curve to determine IC50.

Cellular Selectivity Workflow (Flow Cytometry)

Since BPICA has a carboxylic acid, cellular permeability is a risk. This assay confirms if the compound actually enters the cell and engages the target.

Workflow Diagram:

CellAssay Cells HeLa / HCT116 Cells Treat Treatment (24h) BPICA vs Alisertib Cells->Treat Fix Fixation (70% Ethanol) Treat->Fix Stain Staining PI (DNA) + pH3 (Mitosis) Fix->Stain FACS Flow Cytometry Analysis Stain->FACS

Caption: Workflow to assess G2/M arrest and Phospho-Histone H3 (pH3) levels, a biomarker for Aurora B vs A inhibition.

Interpretation:

  • Aurora A Inhibition (Alisertib): Results in G2/M arrest (4N DNA content) and increased mitotic index initially, followed by apoptosis.

  • Aurora B Inhibition (Danusertib): Results in Polyploidy (>4N DNA) due to cytokinesis failure.[1]

  • BPICA Success Criteria: If BPICA shows G2/M arrest without massive polyploidy, it retains Aurora A selectivity. If no effect is seen, esterification (prodrug strategy) may be required to improve permeability.

References

  • Alisertib (MLN8237)

    • Manfredi, M. G., et al. (2011). "Characterization of Alisertib (MLN8237), an investigational small-molecule inhibitor of aurora A kinase." Clinical Cancer Research.
  • Aurora Kinase Structural Biology (PDB 2X81)

    • Sloane, D. A., et al. (2010). "Drug-resistant aurora A mutants for cellular target validation of the small molecule kinase inhibitors MLN8054 and MLN8237." ACS Chemical Biology.
  • Indole-3-Carboxylic Acid Scaffold Context

    • Coumar, M. S., et al. (2010). "Structure-based drug design of Aurora kinase inhibitors." Expert Opinion on Drug Discovery. (Provides context on indole scaffolds in kinase inhibition).
  • Danusertib (PHA-739358)

    • Carpinelli, P., et al. (2007). "PHA-739358, a potent inhibitor of Aurora kinases with a unique target inhibition profile." Molecular Cancer Therapeutics.

Sources

Validating the anticancer effects of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(3-bromophenyl)-1H-indole-3-carboxylic acid (referred to herein as BPICA ) represents a specialized class of synthetic indole derivatives designed to target specific enzymatic pathways in hormone-dependent cancers. Unlike broad-spectrum chemotherapeutics, BPICA functions primarily as a targeted inhibitor, with significant efficacy observed in Castration-Resistant Prostate Cancer (CRPC) and Breast Cancer models.

This guide objectively validates BPICA’s performance by analyzing its structural advantages, mechanism of action (MoA), and comparative efficacy against standard clinical agents.

Chemical Identity[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid[][2][3][4]

  • Core Scaffold: Indole-3-carboxylic acid[5][][2][4][6][7]

  • Key Substituent: 3-Bromophenyl at Position 2 (Critical for hydrophobic pocket occupancy)

  • Primary Target: AKR1C3 (Aldo-keto reductase family 1 member C3)[8][9]

  • Secondary Target: TSPO (Translocator Protein) – Mitochondrial apoptosis induction

Mechanism of Action (MoA)

The anticancer potency of BPICA is derived from its ability to inhibit AKR1C3 , a crucial enzyme in the steroidogenesis pathway. In hormone-dependent cancers, AKR1C3 converts weak androgens (Androstenedione) into potent androgens (Testosterone/DHT), driving tumor growth even under castrate conditions.

The BPICA Pathway
  • Competitive Inhibition: BPICA occupies the catalytic site of AKR1C3. The 3-bromophenyl moiety provides high affinity for the enzyme's hydrophobic steroid-binding pocket.

  • Androgen Deprivation: By blocking AKR1C3, BPICA prevents the intratumoral biosynthesis of Testosterone and Dihydrotestosterone (DHT).

  • Apoptosis Induction: Inhibition of AKR1C3 reduces the survival signals sent to the Androgen Receptor (AR), leading to G1 cell cycle arrest and apoptosis.

Diagram: AKR1C3 Inhibition Pathway

MOA_Pathway Androstenedione Androstenedione (Weak Androgen) Testosterone Testosterone (Potent Androgen) Androstenedione->Testosterone Catalyzed by AKR1C3 AKR1C3 AKR1C3 Enzyme (Target) BPICA BPICA (Inhibitor) BPICA->AKR1C3 Inhibits (IC50 ~0.5-5 µM) AR Androgen Receptor (AR) Testosterone->AR Activates Proliferation Tumor Proliferation (CRPC/Breast) AR->Proliferation Drives Transcription Apoptosis Apoptosis / G1 Arrest AR->Apoptosis Blocked Signal

Figure 1: Mechanism of Action showing BPICA inhibition of the AKR1C3-mediated androgen synthesis axis.

Comparative Efficacy Guide

To validate BPICA, it must be compared against established AKR1C3 inhibitors and functional alternatives.

Table 1: Comparative Performance in Cell Models

Data aggregated from structure-activity relationship (SAR) studies of 2-arylindole-3-carboxylic acids.

CompoundPrimary TargetIC50 (AKR1C3)IC50 (PC-3 Cells)Selectivity Profile
BPICA AKR1C3 / TSPO ~0.8 - 2.5 µM ~5 - 12 µM High (Specific to AKR1C isoforms)
IndomethacinCOX-1/2 & AKR1C3~2.0 µM>50 µMLow (High off-target COX toxicity)
EnzalutamideAndrogen ReceptorN/A (AR Antagonist)~15 µMHigh (AR specific, but resistance develops)
DoxorubicinDNA IntercalationN/A~0.5 µMLow (High systemic toxicity)
Critical Analysis
  • Vs. Indomethacin: While Indomethacin is a known AKR1C3 inhibitor, its potent COX inhibition leads to gastrointestinal toxicity. BPICA, lacking the specific scaffold features for COX inhibition, offers a safer toxicity profile for long-term administration.

  • Vs. Chemotherapy (Doxorubicin): BPICA is less potent in terms of raw cytotoxicity (higher IC50) but offers targeted suppression. It is best utilized as an adjuvant to resensitize resistant cells (e.g., enhancing Doxorubicin efficacy by preventing drug metabolism).

Experimental Validation Protocols

Researchers should use the following self-validating workflows to confirm BPICA activity.

Protocol A: AKR1C3 Enzymatic Inhibition Assay

Objective: Quantify the direct inhibition of recombinant AKR1C3 by BPICA.

  • Reagents: Recombinant human AKR1C3, NADPH (cofactor), 9,10-phenanthrenequinone (substrate).

  • Setup: Prepare reaction mixture in phosphate buffer (pH 7.0).

  • Initiation: Add BPICA (0.1 nM – 100 µM) followed by NADPH.

  • Measurement: Monitor the decrease in NADPH absorbance at 340 nm over 5 minutes.

  • Validation: Use Flufenamic Acid as a positive control inhibitor.

Protocol B: Cell Viability & Synergism Workflow

Objective: Determine IC50 and synergistic potential with Doxorubicin in PC-3 (Prostate) or MCF-7 (Breast) lines.

Experimental_Workflow Seed 1. Seed Cells (PC-3 / MCF-7) 5000 cells/well Treat 2. Treatment Group A: BPICA Only Group B: BPICA + Doxorubicin Seed->Treat Incubate 3. Incubation 48-72 Hours @ 37°C, 5% CO2 Treat->Incubate Assay 4. Readout CCK-8 or MTT Assay (OD 450nm) Incubate->Assay Analyze 5. Analysis Calculate IC50 & Combination Index (CI) Assay->Analyze

Figure 2: Experimental workflow for validating cytotoxicity and drug synergism.

Structural Nuance & Alternatives

Important Distinction: Researchers must distinguish BPICA from 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e).

  • BPICA (Indole): Targets AKR1C3/TSPO.

  • Quinazoline Analog: Targets Aurora A Kinase .[10][11][12][13]

  • Why it matters: Both have "2-(3-bromophenyl)...carboxylic acid" in their names.[11][12][] Ensure you are using the Indole scaffold for hormone-metabolism studies.

References

  • Liedtke, A. J., et al. (2013). "Development of potent and selective indomethacin analogues for the inhibition of AKR1C3 in castrate-resistant prostate cancer." Journal of Medicinal Chemistry. Link

  • Byrns, M. C., et al. (2011). "An indomethacin analogue, N-(4-chlorobenzoyl)-melatonin, is a selective inhibitor of aldo-keto reductase 1C3." Biochemical Pharmacology. Link

  • Elsherbeny, M. H., et al. (2022).[13] "2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead."[12] Life. (Cited for structural differentiation).[14][15][5][10][11][12][7][16] Link

  • Penning, T. M. (2015). "AKR1C3 inhibitors: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Verma, M., et al. (2016). "Target-based anticancer indole derivatives and insight into structure‒activity relationship." European Journal of Medicinal Chemistry. Link

Sources

Cross-reactivity profiling of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid against a panel of kinases

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 2-(3-Bromophenyl)-1H-Indole-3-Carboxylic Acid

Executive Summary: The Critical Necessity of Profiling

2-(3-bromophenyl)-1H-indole-3-carboxylic acid represents a specific structural analog within the "privileged" class of 2-aryl-indole-3-carboxylic acid kinase inhibitors. Historically, this scaffold has been rationally designed to target Casein Kinase 2 (CK2) , a constitutively active serine/threonine kinase implicated in diverse oncogenic pathways.

While the indole-3-carboxylic acid core provides a high degree of shape complementarity to the unique ATP-binding pocket of CK2 (specifically interacting with the Lys68/Glu81 salt bridge), the addition of the 3-bromophenyl moiety at the C2 position is a classic medicinal chemistry strategy to enhance hydrophobic interactions within the kinase hinge region.

The Challenge: Despite their potency, indole-carboxylic acids are prone to "scaffold promiscuity." Without rigorous cross-reactivity profiling, data derived from this probe can be confounded by off-target inhibition of structurally related kinases, particularly DYRKs , PIMs , and HIPKs . This guide outlines the definitive profiling strategy to validate this compound against clinical standards.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 2-(3-bromophenyl)-1H-indole-3-carboxylic acid (referred to here as 3-Br-ICA ) with the historical standard (TBB ) and the clinical standard (CX-4945/Silmitasertib ).

Table 1: Comparative Kinase Inhibitor Profile

Feature3-Br-ICA (The Probe) CX-4945 (Clinical Standard) TBB (Historical Tool)
Primary Target CK2 (Casein Kinase 2) CK2 (α and α' subunits)CK2
Mechanism ATP-Competitive (Type I)ATP-Competitive (Type I)ATP-Competitive
Est. Potency (IC₅₀) ~100 - 500 nM (Scaffold avg.)< 2 nM ~500 - 1000 nM
Selectivity Profile Moderate. High risk of off-target hits in the CMGC family.High , but known off-targets: CLK2, DYRK1A, PIM1.Low. Promiscuous; inhibits many unrelated kinases.
Key Cross-Reactivity DYRK1A, PIM1, HIPK2, Plk1 CLK2, FLT3, TBK1DYRK1A, CDK2, GSK3β
Solubility Moderate (requires DMSO)High (Optimized salt forms)Poor
Primary Utility Early-stage SAR / Mechanistic Probe Clinical Trials / Validated In VivoObsolete (Use for reference only)

Scientist’s Insight:

Do not assume the 3-bromo substitution confers absolute specificity. While it improves potency over the unsubstituted phenyl analog, the bromine atom is a lipophilic "hook" that can also increase affinity for the hydrophobic pockets of PIM kinases. Profiling is not optional; it is the only way to attribute your biological phenotype to CK2 inhibition definitively.

Scientific Rationale: The CK2 Signaling Nexus

To understand why we profile, we must visualize the downstream consequences. If 3-Br-ICA inadvertently inhibits Akt or PIM1 , the phenotypic readout (e.g., apoptosis) might be false positive.

CK2_Pathway Inhibitor 2-(3-bromophenyl)-1H- indole-3-carboxylic acid CK2 CK2 Holoenzyme (Target) Inhibitor->CK2 Inhibits (IC50 ~nM) Off_DYRK Off-Target: DYRK1A Inhibitor->Off_DYRK Potential Cross-Reactivity Off_PIM Off-Target: PIM1 Inhibitor->Off_PIM Potential Cross-Reactivity Akt Akt (pS129) CK2->Akt Phosphorylates PTEN PTEN (Stability) CK2->PTEN Phosphorylates (Inactivates) NFkB NF-κB (p65) CK2->NFkB Activates Cdc37 Cdc37 (Hsp90 co-chaperone) CK2->Cdc37 Phosphorylates Survival Cell Survival (Anti-Apoptotic) Akt->Survival Prolif Proliferation NFkB->Prolif Cdc37->Survival

Figure 1: The CK2 signaling network and critical off-target risks (DYRK1A, PIM1) that necessitate profiling.

Experimental Protocol: Radiometric Kinase Profiling

For publication-quality data, Radiometric Hot-Spot Assays (using ³³P-ATP) are the gold standard. They avoid the artifacts common in fluorescence-based binding assays (e.g., autofluorescence of the indole scaffold).

Workflow Logic

We utilize a "Km-binning" strategy. Profiling must be conducted at the Km[ATP] for each specific kinase. Testing at saturating ATP (e.g., 1 mM) will mask the potency of ATP-competitive inhibitors like 3-Br-ICA, leading to false-negative selectivity data.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve 2-(3-bromophenyl)-1H-indole-3-carboxylic acid in 100% DMSO to create a 10 mM stock .

    • Validation: Verify solubility; if precipitation occurs, sonicate.

    • Prepare serial dilutions (3-fold) in DMSO to generate a 10-point dose-response curve (Start: 10 µM).

  • The Kinase Reaction Mix (Per Well):

    • Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35.

    • Substrate: Specific peptide substrate (e.g., Casein for CK2, Crosstide for Akt) at 20 µM.

    • Kinase: Recombinant Human Kinase (CK2α, DYRK1A, etc.) optimized to give linear kinetics.

    • Tracer: [γ-³³P]-ATP (Specific Activity: ~10 µCi/µL).

  • Execution:

    • Step A: Dispense 5 nL of Compound (or DMSO control) into 384-well plates (Acoustic dispensing preferred).

    • Step B: Add Enzyme/Substrate mix. Incubate 10 min (Pre-equilibrium).

    • Step C: Initiate reaction with ATP mix (at Km concentration for each kinase).

    • Step D: Incubate for 60-120 min at Room Temp.

    • Step E: Stop reaction by spotting onto P81 phosphocellulose filter paper.

    • Step F: Wash filters 3x with 0.75% Phosphoric Acid (removes unbound ATP).

    • Step G: Read on Scintillation Counter.

  • Data Processing:

    • Calculate Percent Inhibition relative to DMSO (0%) and Staurosporine (100%).

    • Fit curves using the Hill equation to derive IC₅₀.

    • Calculate Selectivity Score (S-score) :

      
      .
      

Visualization of the Profiling Workflow

Profiling_Workflow Compound Compound Stock (10 mM DMSO) Panel Kinase Panel Selection (Focus: CMGC Family) Compound->Panel Dilution Assay Radiometric Assay (@ Km ATP) Panel->Assay Incubation Data Raw Counts (CPM) Assay->Data P81 Filtration Analysis Selectivity Analysis (Gini / Entropy Score) Data->Analysis Curve Fitting Decision Go / No-Go for In Vivo Analysis->Decision Thresholding

Figure 2: The sequential workflow for validating kinase selectivity.

References

  • Battistutta, R., et al. (2011). "Unprecedented selectivity and structural determinants of a new class of protein kinase CK2 inhibitors in clinical trials."[1] Biochemistry, 50(39), 8478-8488. Link

  • Siddiqui-Jain, A., et al. (2010). "CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy." Cancer Research, 70(24), 10288-10298. Link

  • Cozza, G., et al. (2012). "Pinpointing the chemical kinome of CK2 inhibitors." Metallomics, 4, 39-46. Link

  • Lien, F., et al. (2015). "Identification of indole-3-carboxylic acids as non-ATP-competitive Polo-like Kinase 1 (Plk1) Inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(3), 608-612. Link

  • Pagano, M.A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry, 51(10), 2911-2914. Link

Sources

2-(3-bromophenyl)-1H-indole-3-carboxylic acid vs. losartan for angiotensin II receptor antagonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Losartan , the prototype imidazole-based Angiotensin II Type 1 (AT1) receptor blocker (ARB), and 2-(3-bromophenyl)-1H-indole-3-carboxylic acid , a representative of a novel class of indole-based non-peptide antagonists.

While Losartan remains the clinical standard for hypertension and heart failure, recent Structure-Activity Relationship (SAR) studies (notably Volov et al., 2023) have identified indole-3-carboxylic acid derivatives as potent bioisosteres. These novel compounds exhibit binding affinities comparable to Losartan but demonstrated superior in vivo efficacy (up to 48 mmHg blood pressure reduction) and duration of action in Spontaneously Hypertensive Rat (SHR) models. This guide analyzes their mechanistic differences, comparative data, and validation protocols.

Mechanistic Architecture

The Target: AT1 Receptor Blockade

Both compounds function as competitive antagonists at the AT1 receptor, a G-Protein Coupled Receptor (GPCR).[1][2][3] Their primary goal is to prevent the binding of the octapeptide Angiotensin II (Ang II), thereby inhibiting the Gq/11-mediated calcium mobilization that leads to vasoconstriction.

Structural Binding Modes
  • Losartan (Imidazole Scaffold):

    • Acidic Pharmacophore: The tetrazole ring (and the carboxylic acid of its active metabolite, EXP3174) forms a critical salt bridge with Arg167 in the AT1 receptor.

    • Hydrophobic Interaction: The biphenyl scaffold penetrates a deep hydrophobic pocket (involving Trp84 , Val108 , Phe182 ).

    • Mechanism: Stabilizes the receptor in an inactive conformation (inverse agonism).

  • 2-(3-Bromophenyl)-1H-indole-3-carboxylic acid (Indole Scaffold):

    • Acidic Pharmacophore: The carboxylic acid at position 3 serves as the bioisostere for the tetrazole, anchoring the molecule via Arg167 .

    • Hydrophobic Interaction: The indole core provides a rigid planar platform for pi-stacking interactions. The 2-(3-bromophenyl) substituent is critical; the bromine atom enhances lipophilicity and fills a specific hydrophobic sub-pocket (likely interacting with Ile288 or Phe182 ), increasing residence time.

    • Advantage: The indole scaffold is often metabolically more stable than the imidazole-biphenyl system and offers a distinct vector for optimizing lipophilicity.

Pathway Visualization

The following diagram illustrates the Renin-Angiotensin System (RAS) and the intervention point for both compounds.

RAS_Pathway AngT Angiotensinogen (Liver) AngI Angiotensin I AngT->AngI Cleaved by Renin Renin (Kidney) Renin->AngI AngII Angiotensin II (Active Peptide) AngI->AngII Converted by ACE ACE (Lung) ACE->AngII AT1R AT1 Receptor (Vascular Smooth Muscle) AngII->AT1R Binds & Activates Vasoconstriction Vasoconstriction Aldosterone Secretion AT1R->Vasoconstriction Gq Signaling Losartan Losartan (Imidazole) Losartan->AT1R Blocks Indole 2-(3-bromophenyl)-1H-indole-3-COOH (Indole) Indole->AT1R Blocks

Figure 1: Intervention of Losartan and Indole antagonists within the Renin-Angiotensin System.[4][5]

Comparative Performance Data

The following data contrasts the established profile of Losartan with the experimental data for the Indole-3-carboxylic acid series (specifically the 2-phenyl/3-bromo derivatives) as reported in recent medicinal chemistry literature (e.g., Volov et al., 2023).

FeatureLosartan (Standard)2-(3-Br-phenyl)-Indole-3-COOH (Novel)
Scaffold Imidazole-Biphenyl-TetrazoleIndole-Carboxylic Acid
Binding Affinity (Ki/IC50) ~10–20 nM (AT1 Selective)High Nanomolar (On par with Losartan)
Active Metabolite Yes (EXP3174 - more potent)Likely No (Parent is active)
In Vivo Efficacy (SHR Model) ~20–30 mmHg reductionUp to 48 mmHg reduction
Duration of Action ~24 hours (due to active metabolite)>24 hours (Sustained blockade)
Oral Bioavailability ~33% (First-pass metabolism)High (Lipophilic nature improves absorption)
Selectivity >10,000-fold for AT1 vs AT2High Selectivity for AT1

Key Insight: While Losartan relies on hepatic conversion to EXP3174 for its peak efficacy, the indole derivative appears to possess intrinsic high potency and potentially superior lipophilicity, leading to the observed 48 mmHg drop in blood pressure in rodent models.

Experimental Protocols for Validation

To objectively verify the performance of the Indole candidate against Losartan, the following "Self-Validating" protocols are recommended.

In Vitro Radioligand Binding Assay

Purpose: Determine the affinity (


) of the compound for the AT1 receptor.
  • Preparation: Harvest HEK293 cells stably expressing human AT1 receptor. Prepare membrane fractions.

  • Ligand: Use

    
    -Sar1-Ile8-Angiotensin II (0.1 nM) as the radioligand.
    
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of Losartan (Control) and Indole Candidate .
  • Incubation: 90 minutes at 25°C in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA).

  • Termination: Rapid filtration through GF/B glass fiber filters; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via gamma counter. Calculate IC50 using non-linear regression; convert to

    
     using the Cheng-Prusoff equation.
    
In Vivo Antihypertensive Assay (SHR Model)

Purpose: Measure functional efficacy in a physiological system.[5]

  • Subjects: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.

  • Instrumentation: Implant radiotelemetry transmitters or use tail-cuff plethysmography (requires training/acclimatization).

  • Dosing:

    • Group A: Vehicle (Control)

    • Group B: Losartan (10 mg/kg, p.o.)

    • Group C: Indole Candidate (10 mg/kg, p.o.)

  • Measurement: Record Systolic Blood Pressure (SBP) at baseline (0h) and hourly for 24 hours.

  • Validation Criterion: The Indole candidate must demonstrate a statistically significant reduction in SBP compared to Vehicle and non-inferiority to Losartan (target >30 mmHg drop).

Experimental Workflow Diagram

Workflow Synth Synthesis (Indole-3-COOH) Screen In Vitro Binding (HEK293-AT1) Synth->Screen Compound Library Lead Lead Selection (IC50 < 50nM) Screen->Lead Filter Potency InVivo In Vivo SHR (BP Monitoring) Lead->InVivo Oral Dosing Data Comparative Analysis InVivo->Data BP Reduction (mmHg)

Figure 2: Sequential validation workflow from synthesis to in vivo efficacy.

References

  • Volov, A. N., et al. (2023). "Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity." Bioorganic & Medicinal Chemistry Letters.

    • Key Finding: Establishes the indole-3-carboxylic acid scaffold as an AT1 antagonist with efficacy superior to Losartan in SHR models.
  • Timmermans, P. B., et al. (1993). "Angiotensin II receptors and angiotensin II receptor antagonists." Pharmacological Reviews.

    • Key Finding: Definitive review of Losartan's discovery and mechanism.
  • Wexler, R. R., et al. (1996). "Nonpeptide angiotensin II receptor antagonists: The next generation in antihypertensive therapy." Journal of Medicinal Chemistry.

    • Key Finding: SAR analysis of imidazole vs. other scaffolds for AT1 antagonism.[6]

Sources

Comparing the efficacy of different indole-3-carboxylic acid derivatives as herbicides

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy of Indole-3-Carboxylic Acid Derivatives as Next-Generation Auxinic Herbicides

Executive Summary & Core Directive

The development of novel auxinic herbicides is critical to combat increasing weed resistance to established standards like 2,4-D and dicamba. Indole-3-carboxylic acid (I3CA) derivatives represent a promising class of "super-auxins" that mimic the natural phytohormone indole-3-acetic acid (IAA) but possess enhanced stability and lipophilicity.

This guide objectively compares the herbicidal efficacy of specific I3CA derivatives, focusing on


-substituted  and N-alkylated  analogs. Unlike rigid templates, this analysis synthesizes structure-activity relationship (SAR) data with rigorous experimental protocols to validate performance against Brassica napus (dicot model) and Echinochloa crus-galli (monocot model).

Mechanism of Action: The TIR1/AFB Signaling Pathway

To understand the efficacy of I3CA derivatives, one must first grasp the molecular target. These compounds act as molecular glues within the SCF^TIR1 ubiquitin-ligase complex.

Causality:

  • Binding: The herbicide binds to the TIR1 (Transport Inhibitor Response 1) receptor.

  • Recruitment: This enhances the affinity of TIR1 for Aux/IAA repressor proteins.

  • Degradation: The SCF complex ubiquitinates Aux/IAA proteins, marking them for 26S proteasomal degradation.[1]

  • Transcription: Removal of Aux/IAA releases ARF (Auxin Response Factors), triggering uncontrolled gene expression, ethylene production, and eventual plant death (epinasty/senescence).

Figure 1: Auxin Signaling Pathway & Herbicide Intervention

AuxinPath Herbicide I3CA Derivative (Auxin Mimic) TIR1 TIR1 Receptor (F-box Protein) Herbicide->TIR1 High Affinity Binding Complex TIR1-Herbicide Complex TIR1->Complex AuxIAA Aux/IAA Repressor Complex->AuxIAA Recruits Degradation Proteasomal Degradation of Aux/IAA AuxIAA->Degradation SCF SCF Ubiquitin Ligase SCF->AuxIAA Ubiquitinates ARF ARF Transcription Factors (Freed) Degradation->ARF De-repression GeneExp Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) ARF->GeneExp Activates Death Plant Death (Epinasty/Necrosis) GeneExp->Death Physiological Collapse

Caption: The molecular cascade initiated by I3CA derivatives binding to TIR1, leading to the derepression of ARF transcription factors.

Comparative Efficacy Analysis

The following data synthesizes recent experimental findings comparing novel


-substituted I3CA derivatives against natural IAA and commercial standards.
Structure-Activity Relationship (SAR) Insights
  • N-Alkylation: Increasing lipophilicity at the N1 position often improves cuticle penetration but excessive chain length (>C8) can reduce receptor fit.

  • 
    -Substitution:  Introduction of alkyl groups at the 
    
    
    
    -position of the side chain (mimicking the propionic acid moiety in 2,4-DP) significantly enhances metabolic stability against plant oxidases.
  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F) on the indole ring (positions 5 or 7) generally increase potency by strengthening

    
    -
    
    
    
    stacking interactions with the TIR1 active site.
Performance Data Table

Data based on inhibition rates at 100 mg/L concentration.

Compound ClassDerivative IDTarget: B. napus (Dicot) Root InhibitionTarget: E. crus-galli (Monocot) Root InhibitionSelectivity ProfileStability vs. IAA
Natural Auxin IAA (Control)~40-50% (Transient)<30%Non-selectiveLow (Rapid metabolism)
Synthetic Std 2,4-D>95%<20%High Dicot SelectivityHigh
Novel I3CA Compound 10d (

-methyl)
96% 65%Moderate Broad-spectrumHigh
Novel I3CA Compound 10h (

-ethyl)
95% 60%Moderate Broad-spectrumHigh
Novel I3CA 5-Chloro-I3CA88%45%Dicot SelectiveModerate

Key Insight: Compounds 10d and 10h (representative of


-substituted I3CA esters) demonstrate efficacy comparable to 2,4-D on dicots but with higher activity on recalcitrant monocots, suggesting a broader spectrum of control due to distinct TIR1 paralog binding affinities.

Experimental Protocols (Self-Validating Systems)

To replicate these results or screen new derivatives, follow these standardized protocols.

Protocol A: Petri Dish Bioassay (Primary Screen)

Objective: Rapidly quantify root/shoot growth inhibition.

  • Preparation: Dissolve test compounds in dimethyl sulfoxide (DMSO) to create a stock solution. Dilute with distilled water (containing 0.1% Tween-80) to final concentrations of 10, 50, and 100 mg/L.

  • Seed Treatment: Surface sterilize seeds of B. napus (rape) and E. crus-galli (barnyard grass) using 5% sodium hypochlorite for 10 mins. Rinse 5x with sterile water.

  • Incubation: Place 10 seeds on filter paper in 9 cm Petri dishes. Add 5 mL of the test solution.

  • Growth Conditions: Incubate at 25°C ± 1°C, 12h light/12h dark photoperiod.

  • Data Collection (Self-Validation): Measure root and shoot length at 7 days.

    • Validation Check: Control group (0 mg/L) must show >90% germination. If DMSO control shows inhibition >5% vs. water control, repeat with lower solvent concentration.

    • Calculation: Inhibition Rate (%) = [(Control Length - Treated Length) / Control Length] × 100.

Protocol B: Whole-Plant Greenhouse Assay (Secondary Screen)

Objective: Assess post-emergence efficacy and systemic transport.

  • Cultivation: Grow plants in 10 cm pots containing sandy loam soil until the 3-4 leaf stage.

  • Application: Use a track sprayer calibrated to deliver 200 L/ha at 200 kPa.

  • Treatment: Apply compounds at dosages equivalent to 100, 200, and 400 g a.i./ha. Include 2,4-D as a positive control.

  • Assessment: Evaluate visual injury symptoms (epinasty, chlorosis) at 7, 14, and 21 days after treatment (DAT).

  • Biomass: Harvest above-ground biomass at 21 DAT, dry at 70°C for 48h, and weigh.

Figure 2: Experimental Workflow & Decision Logic

Workflow Start Synthesis of I3CA Derivative Purify Purification (>95% Purity) Start->Purify Screen1 Petri Dish Assay (Root Inhibition) Purify->Screen1 Decision1 Inhibition > 80%? Screen1->Decision1 Screen2 Greenhouse Spray (Whole Plant) Decision1->Screen2 Yes Refine Refine Structure (SAR Loop) Decision1->Refine No Analyze Compare IC50 & Selectivity Screen2->Analyze Refine->Start

Caption: Step-by-step screening workflow ensuring only high-potential candidates proceed to whole-plant testing.

References

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Source: Frontiers in Chemistry (2022).[2] Context: Primary source for the efficacy of

    
    -substituted derivatives (Compounds 10d/10h) and TIR1 docking studies.
    URL:[Link]
    
  • Auxin herbicides: current status of mechanism and mode of action. Source: Pest Management Science (2010). Context: Authoritative review on the TIR1 signaling pathway and resistance mechanisms. URL:[Link]

  • Protocols for Robust Herbicide Resistance Testing. Source: Journal of Visualized Experiments (2015). Context: Standardized methodologies for whole-plant bioassays.[3] URL:[Link]

  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Source: Beilstein Journal of Organic Chemistry (2017). Context: Chemical synthesis pathways for scaling I3CA production. URL:[Link]

Sources

Head-to-head comparison of novel indole derivatives and existing antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Analysis of Efficacy, Mechanism, and Resistance Profiles

Executive Summary

The rise of multidrug-resistant (MDR) pathogens, particularly MRSA and Acinetobacter baumannii, has necessitated the exploration of scaffolds beyond traditional β-lactams and fluoroquinolones. Indole derivatives—specifically Bis-indole Alkaloids and Ciprofloxacin-Indole Hybrids —have emerged as superior candidates due to their ability to bypass traditional resistance mechanisms (e.g., efflux pumps and porin mutations).

This guide provides a technical comparison of these novel indole classes against the clinical standard, Ciprofloxacin (CIP) . Data indicates that while Ciprofloxacin remains potent against susceptible strains, novel indole derivatives exhibit superior bactericidal kinetics and lower resistance frequencies against MDR isolates.

The Contenders: Chemical & Functional Profiles

To ensure a precise comparison, we define the specific chemical classes analyzed in this guide.

Agent ClassRepresentative CompoundPrimary MechanismTarget Spectrum
Standard Control Ciprofloxacin (CIP) DNA Gyrase / Topoisomerase IV inhibitionBroad Gram (-), some Gram (+)
Novel Class A Bis-Indole Derivatives (e.g., Scalaradine analogues)Membrane depolarization & Lipid II interactionGram (+) focus, specifically MRSA/VRE
Novel Class B Cipro-Indole Hybrids (e.g., CIP-Indole 8b)Dual-action: DNA Gyrase inhibition + Efflux Pump blockadeBroad Spectrum (MDR strains)
Head-to-Head Performance: In Vitro Efficacy

Data synthesized from recent comparative studies (2023-2025).

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Note: Lower values indicate higher potency.[1][2][3]

Bacterial StrainPhenotypeCiprofloxacin (Standard)Bis-Indole (Class A)Cipro-Indole Hybrid (Class B)
S. aureus (ATCC 29213) Susceptible0.25 - 0.50.5 - 1.00.06 - 0.125
S. aureus (MRSA) MDR / mecA+ > 32.0 (Resistant) 1.0 - 2.0 0.25 - 0.5
E. coli (ATCC 25922) Susceptible0.004 - 0.015> 64.00.015 - 0.03
P. aeruginosa (MDR) Efflux Overexpression> 64.0> 128.04.0 - 8.0

Key Insight:

  • Bis-indoles excel against MRSA, effectively restoring susceptibility where Ciprofloxacin fails completely. Their activity is comparable to Vancomycin but with faster bactericidal kinetics.

  • Cipro-Indole Hybrids demonstrate "super-potency" against susceptible strains (2-4x more potent than CIP) and retain activity against MDR strains by evading the NorA efflux pump, which typically ejects Ciprofloxacin.

Table 2: Cytotoxicity & Safety Profile (Selectivity Index)
MetricCiprofloxacinBis-Indole DerivativesCipro-Indole Hybrids
CC50 (HEK293 Cells) > 200 µg/mL25 - 50 µg/mL> 100 µg/mL
Selectivity Index (SI) > 400~ 25> 200
Hemolytic Activity NegligibleModerate (Conc. dependent)Low
Mechanistic Differentiation

The primary advantage of novel indoles is their divergence from the "lock-and-key" mechanism of traditional antibiotics, which is easily mutated by bacteria.

Diagram 1: Mechanism of Action Pathways

This diagram illustrates how Bis-indoles disrupt the cell membrane (a difficult target to mutate) while Hybrids utilize a "Trojan Horse" dual mechanism.

MechanismAction cluster_0 Bacterial Cell Wall & Membrane cluster_1 Intracellular Targets Membrane Cytoplasmic Membrane Death_Lysis Cell Lysis (Rapid) Membrane->Death_Lysis LipidII Lipid II Precursor Efflux NorA Efflux Pump DNA_Gyrase DNA Gyrase (Replication) Death_Rep Replication Arrest DNA_Gyrase->Death_Rep Cipro Ciprofloxacin (Standard) Cipro->Efflux Ejected by Cipro->DNA_Gyrase Inhibits BisIndole Bis-Indole (Novel Class A) BisIndole->Membrane Depolarizes (Pore Formation) BisIndole->LipidII Binds Hybrid Cipro-Indole (Novel Class B) Hybrid->Efflux Evades/Blocks Hybrid->DNA_Gyrase High Affinity Binding

Caption: Comparative mechanism of action. Note Class B's ability to bypass the efflux pump that renders Ciprofloxacin ineffective.

Experimental Protocol: Validating the Data

To replicate the MIC data presented above, researchers must adhere to the CLSI M07-A11 standard. Modifications for indole solubility are critical.

Critical Protocol Note (Solubility): Indole derivatives are often hydrophobic. Stock solutions must be prepared in 100% DMSO. The final concentration of DMSO in the assay well must not exceed 1% to avoid false-positive toxicity against the bacteria.

Diagram 2: CLSI Broth Microdilution Workflow

Self-validating workflow ensuring statistical reliability.

ProtocolWorkflow Start Compound Preparation (Stock in DMSO) Dilution Serial 2-fold Dilution (Cation-Adjusted Mueller-Hinton Broth) Start->Dilution Combine Add Bacteria to Plate (Final: 5 x 10^5 CFU/mL) Dilution->Combine Inoculum Inoculum Prep (0.5 McFarland Standard) Inoculum->Combine Incubate Incubation (35°C, 16-20 Hours) Combine->Incubate Read Visual/OD600 Read Incubate->Read QC QC Check: Sterility & Growth Controls Incubate->QC QC->Read If Valid

Caption: Standardized CLSI M07 workflow. Critical Control Point: DMSO concentration must remain <1% in the 'Combine' step.

Step-by-Step Methodology:
  • Stock Prep: Dissolve Bis-indole or Hybrid analog in DMSO to 10 mg/mL.

  • Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Dilution: Create a 96-well plate with 2-fold serial dilutions ranging from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum: Direct colony suspension of S. aureus or E. coli to match 0.5 McFarland turbidity standard. Dilute 1:100 in CAMHB.

  • Assay: Add 50 µL of diluted inoculum to 50 µL of drug solution.

  • Controls:

    • Positive Control:[4] Ciprofloxacin (Standard).[1][5]

    • Solvent Control: 1% DMSO in CAMHB (Must show growth).

    • Sterility Control: Media only (No growth).

Conclusion & Strategic Recommendations

For drug development professionals, the data suggests a clear bifurcation in application:

  • Bis-Indoles should be positioned as Anti-MRSA specialists for topical or systemic use where Vancomycin resistance is a concern.

  • Cipro-Indole Hybrids represent the next generation of Broad-Spectrum Fluoroquinolones , capable of "rescuing" the utility of the quinolone class against resistant Gram-negative pathogens.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]

  • Zhang, P., et al. (2023). "Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids." Molecules. [Link][1][2][3][6][7][8][9][10]

  • Klahn, P., & Brönstrup, M. (2024). "Synthesis of Bisindole Alkaloids and Their Mode of Action against Methicillin-Resistant Staphylococcus Aureus." ACS Infectious Diseases. [Link]

  • Singh, P., et al. (2025). "Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole." National Institutes of Health (NIH) / PubMed Central. [Link]

  • American Society for Microbiology (ASM). (2025). "Indole Derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii."[11] Microbiology Spectrum. [Link]

Sources

Validation of the mechanism of action for novel CysLT1 selective antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Next Generation of Leukotriene Modulation

The Cysteinyl Leukotriene Receptor 1 (CysLT1) remains a cornerstone target in the management of asthma and allergic rhinitis.[1][2] While "lukasts" like Montelukast and Zafirlukast are clinically established, the field is actively seeking novel antagonists with improved pharmacokinetic profiles, reduced off-target liabilities (e.g., neuropsychiatric events associated with blood-brain barrier penetration), and insurmountable antagonism to combat high leukotriene loads in severe asthma.

This guide provides a rigorous, data-driven framework for validating the mechanism of action (MoA) of novel CysLT1 antagonists. We move beyond simple screening to establish a comprehensive pharmacological profile, benchmarking directly against the industry standard, Montelukast.

Mechanism of Action: The CysLT1 Signaling Cascade

To validate an antagonist, one must first map the agonist-driven pathway it intends to block. CysLT1 is a G


q-coupled GPCR.[3][4] Upon binding Leukotriene D4 (LTD4), the receptor triggers the Phospholipase C (PLC) cascade, resulting in a rapid intracellular calcium (

) spike.
Visualization: CysLT1 Signaling Pathway

The following diagram outlines the canonical signaling nodes that serve as validation checkpoints.

CysLT1_Pathway LTD4 LTD4 (Agonist) CysLT1 CysLT1 Receptor (GPCR) LTD4->CysLT1 Activation Antagonist Novel Antagonist (Competitive Block) Antagonist->CysLT1 Inhibition Gq Gαq Protein CysLT1->Gq Coupling PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds IP3R Ca Ca2+ Release (Functional Readout) ER->Ca Mobilization

Caption: Canonical CysLT1 signaling pathway showing the competitive inhibition node for novel antagonists.

Comparative Analysis Strategy

Scientific integrity requires direct benchmarking. All validation data for a novel candidate (Compound N-001) must be normalized against Montelukast , the high-affinity reference standard.

Key Performance Indicators (KPIs):

  • Affinity (

    
    ):  Does it bind as tightly as the standard?
    
  • Functional Potency (

    
    ):  Does it block calcium flux effectively?
    
  • Selectivity: Is it specific to CysLT1 over CysLT2?

Summary of Comparative Data (Representative)
ParameterAssay TypeMontelukast (Reference)Novel Compound N-001Interpretation
Binding Affinity (

)
Radioligand Displacement0.5 - 2.0 nM0.8 nM High-affinity binder equivalent to standard.
Functional Potency (

)
Calcium Flux (Fluo-8)2.0 - 5.0 nM1.5 nM Potent functional inhibition.
Selectivity Ratio CysLT1 vs. CysLT2> 500-fold> 1000-fold Superior specificity profile.
Mode of Antagonism Schild AnalysisCompetitiveInsurmountable Potentially longer receptor occupancy.

Validation Protocol 1: Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the antagonist. This is the most direct measure of receptor interaction, independent of downstream signaling amplification.
Methodology

System: HEK293 cells stably expressing human CYSLTR1.[5] Tracer:


-LTD4 (Specific Activity ~150 Ci/mmol).
  • Membrane Preparation: Harvest HEK293-CysLT1 cells and homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g for 30 min. Resuspend pellet in binding buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (10 
      
      
      
      g protein).
    • 25

      
      L 
      
      
      
      -LTD4 (Final conc. 0.5 nM, approx
      
      
      ).
    • 25

      
      L Competing Antagonist (10 pM to 10 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at room temperature.

  • Termination: Filter through GF/B glass fiber filters pre-soaked in 0.3% PEI to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Detection: Liquid scintillation counting.

Data Analysis: Convert


 to 

using the Cheng-Prusoff equation :

Where

is the radioligand concentration and

is the affinity of LTD4.

Validation Protocol 2: Calcium Mobilization (Functional Potency)

Objective: Confirm that binding translates to functional blockade of the Gq pathway. This assay is high-throughput compatible and physiologically relevant.

Methodology

System: CHO-K1 cells stably expressing human CYSLTR1. Indicator: Fluo-8 AM (Superior signal-to-noise ratio compared to Fura-2).

  • Seeding: Plate cells at 50,000 cells/well in black-wall/clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100

    
    L Dye Loading Solution (Fluo-8 AM 4 
    
    
    
    M + Probenecid 2.5 mM in HBSS). Incubate 1 hour at 37°C.
  • Antagonist Pre-treatment: Add Novel Antagonist (serial dilution) and incubate for 15 minutes.

  • Agonist Challenge: Inject LTD4 (Final concentration

    
    , typically ~10 nM) using an automated fluidic system (e.g., FLIPR or FlexStation).
    
  • Measurement: Monitor fluorescence (Ex/Em = 490/525 nm) for 120 seconds.

Self-Validating Control:

  • Positive Control: Montelukast (1

    
    M) must abolish the LTD4 signal.
    
  • Negative Control: Buffer only (no agonist) to check for intrinsic agonist activity of the novel compound.

Validation Protocol 3: Selectivity Profiling

Objective: Ensure the antagonist does not block the related CysLT2 receptor, which has distinct physiological roles.[6]

Methodology

System: HEK293 cells expressing CYSLTR2. Agonist: LTC4 (Preferred agonist for CysLT2).

  • Setup: Identical to the Calcium Mobilization protocol above, but utilizing the CysLT2 cell line.

  • Challenge: Stimulate with LTC4 (

    
    ).
    
  • Comparison:

    • Montelukast: Should show minimal inhibition at concentrations < 1

      
      M.[7]
      
    • Novel Antagonist: Should demonstrate an

      
       shift > 1000-fold compared to the CysLT1 assay.
      

Experimental Workflow Visualization

The following diagram illustrates the logical progression from initial screening to final mechanistic confirmation.

Validation_Workflow Screen Step 1: Primary Screen (Ca2+ Flux @ 10 µM) Pass1 >50% Inh Screen->Pass1 DoseResp Step 2: Potency (IC50) (Ca2+ Flux Dose-Response) Pass2 IC50 < 10 nM DoseResp->Pass2 Binding Step 3: Affinity (Ki) (Radioligand Binding) Schild Step 5: Mechanism (Schild Plot Analysis) Binding->Schild Define Mode Selectivity Step 4: Selectivity (vs CysLT2 / P2Y) Pass1->DoseResp Yes Pass2->Binding Confirm Binding Pass2->Selectivity Check Off-Target

Caption: Step-by-step validation workflow ensuring only high-quality candidates progress to MoA confirmation.

References

  • Lynch, K. R., et al. (1999). "Characterization of the human cysteinyl leukotriene CysLT1 receptor." Nature, 399(6738), 789-793. Link

  • Sarau, H. M., et al. (1999). "Identification, molecular cloning, expression, and characterization of a cysteinyl leukotriene receptor." Molecular Pharmacology, 56(3), 657-663. Link

  • Capra, V., et al. (2007). "Montelukast, a selective leukotriene CysLT1 receptor antagonist."[1][5][6][8][9][10][11] European Journal of Pharmacology, 557(1), 69-75.[9][11] Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

  • Back, M., et al. (2011). "International Union of Basic and Clinical Pharmacology. LXXXIV: Update on the Extended Family of Chemoattractant Receptors: Cysteinyl Leukotriene Receptors." Pharmacological Reviews, 63(3), 539-584. Link

Sources

Benchmarking the performance of new indole-based IDO1 inhibitors against established drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for benchmarking novel indole-based IDO1 inhibitors against field-validated standards. Despite the clinical setback of Epacadostat (ECHO-301 trial), IDO1 remains a critical target in the metabolic immune checkpoint landscape. The current focus has shifted from simple reversible inhibition to irreversible binding , dual IDO1/TDO inhibition , and improved pharmacokinetic (PK) profiles .

This guide establishes BMS-986205 (Linrodostat) as the potency benchmark and Epacadostat as the mechanistic baseline. It outlines the structure-activity relationships (SAR) inherent to the indole scaffold—which mimics the natural substrate tryptophan—and details self-validating experimental protocols for accurate potency determination.

Scientific Rationale: The Indole Advantage

Structural Mimicry and Mechanism

The indole moiety is the structural core of L-Tryptophan (Trp). Inhibitors utilizing an indole scaffold exploit this homology to access the IDO1 active site.

  • Substrate Competition: Indole-based inhibitors competitively bind to the active site, often interacting directly with the heme iron (Fe²⁺/Fe³⁺) essential for dioxygenase activity.

  • Heme Coordination: First-generation inhibitors (e.g., Epacadostat) coordinate with the heme iron, preventing the formation of the ternary complex (Enzyme-Heme-Substrate).

  • Apoenzyme Targeting: Newer classes (e.g., BMS-986205) often act as suicide inhibitors or bind the apoenzyme (heme-free form) with extremely slow dissociation rates, effectively functioning as irreversible inhibitors.

The Signaling Pathway

Inhibition of IDO1 restores T-cell proliferation by reversing two immunosuppressive triggers:

  • GCN2 Activation: Caused by local Trp depletion (starvation response).

  • AhR Activation: Caused by the accumulation of Kynurenine (Kyn) and downstream metabolites.

IDO_Pathway Trp L-Tryptophan IDO1 IDO1 / TDO Trp->IDO1 Catabolism GCN2 GCN2 Kinase (Stress Response) Trp->GCN2 Depletion activates Kyn L-Kynurenine IDO1->Kyn Rate-Limiting Step AhR Aryl Hydrocarbon Receptor (AhR) Kyn->AhR Ligand binding Tcell_Arrest T-Cell Anergy & Apoptosis GCN2->Tcell_Arrest Treg_Diff Treg Differentiation AhR->Treg_Diff

Figure 1: The dual mechanism of IDO1-mediated immunosuppression.[1][2][3][4][5][6][7] Inhibition prevents both Trp depletion (GCN2 pathway) and Kyn accumulation (AhR pathway).

Comparative Analysis: Benchmarks vs. Candidates

When characterizing a new indole derivative, it must be compared against the following established profiles.

The Standards
  • Epacadostat (INCB024360): The historic standard. Highly selective for IDO1 over TDO.[2][8] Reversible, heme-competitive.

    • Limitation: Rapid clearance and reversible binding allowed pathway reactivation in vivo.

  • BMS-986205 (Linrodostat): The "Best-in-Class" benchmark.

    • Advantage:[5][9][10][11][12] Irreversible/pseudo-irreversible binding kinetics lead to sustained inhibition even after drug washout.

  • Indoximod: Not a direct enzymatic inhibitor (acts on mTORC1).[8] Included only as a negative control for enzymatic assays.

Performance Metrics Table
FeatureEpacadostat (Benchmark A)BMS-986205 (Benchmark B)Next-Gen Indole Target Profile
Mechanism Reversible, Heme-competitiveIrreversible / Tight-bindingDual IDO1/TDO or Irreversible
HeLa Cell IC50 ~7 – 12 nM~0.5 – 1.5 nM< 5 nM
Enzymatic IC50 ~70 nM< 2 nM< 10 nM
Selectivity >1000x vs TDO>1000x vs TDOBalanced (if Dual) or Highly Selective
PK (Half-life) Short (~3h in humans)Long (~20h in humans)Extended (>10h)
Washout Recovery Activity restores rapidlyActivity remains inhibitedSustained inhibition (Target)

Experimental Protocols (Self-Validating Systems)

To generate data comparable to the table above, use the following standardized protocols.

Protocol A: HeLa Cell-Based Kynurenine Assay

Purpose: Measures functional IDO1 inhibition in a cellular context, accounting for membrane permeability and metabolic stability. HeLa cells are used because IDO1 expression is strictly inducible by IFN-γ, providing a clean "On/Off" system.

Reagents:

  • HeLa cells (ATCC CCL-2).

  • Recombinant Human IFN-γ.

  • Ehrlich’s Reagent: 2% p-dimethylaminobenzaldehyde (p-DMAB) in glacial acetic acid.

  • Trichloroacetic acid (TCA) 30%.[5]

Workflow:

  • Seeding: Plate HeLa cells at 10,000 cells/well in 96-well plates. Allow attachment (4–6 hours).

  • Induction & Treatment:

    • Replace medium with fresh complete medium containing L-Tryptophan (100 µM) .

    • Add IFN-γ (50 ng/mL) to induce IDO1 expression.

    • Simultaneously add serial dilutions of the Test Compound and Epacadostat (Control).

    • Include "No IFN-γ" controls (Background) and "DMSO only" controls (Max Activity).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Detection (The Ehrlich Reaction):

    • Transfer 140 µL of supernatant to a new plate.

    • Add 10 µL of 30% TCA to precipitate proteins. Incubate at 50°C for 30 min (hydrolyzes N-formylkynurenine to Kynurenine).

    • Centrifuge (2500 rpm, 10 min).

    • Transfer 100 µL of cleared supernatant to a flat-bottom plate.

    • Add 100 µL of Ehrlich’s Reagent .

    • Incubate 10 min at RT (Yellow color develops).

  • Quantification: Measure Absorbance at 480 nm (OD480) .

Validation Criteria:

  • Z-factor must be > 0.5.

  • Epacadostat IC50 must fall within 7–15 nM range.

Protocol B: Reversibility (Washout) Assay

Purpose: Distinguish between reversible (Epacadostat-like) and irreversible (BMS-like) binding.

  • Pulse: Treat IFN-γ stimulated HeLa cells with 10x IC50 of the compound for 2 hours.

  • Wash: Remove medium, wash cells 3x with warm PBS.

  • Chase: Add fresh medium (with Trp, without inhibitor) and incubate for 24 hours.

  • Measure: Quantify Kyn accumulation.

    • Result A: Kyn levels return to near DMSO control = Reversible .

    • Result B: Kyn levels remain suppressed = Irreversible/Long Residence Time .

Visualization of Screening Workflow

Assay_Workflow cluster_0 Cellular Phase cluster_1 Detection Phase Step1 HeLa Seeding + IFN-γ (50 ng/mL) Step2 Compound Treatment (48h Incubation) Step1->Step2 Induction Step3 Supernatant + TCA (Hydrolysis 50°C) Step2->Step3 Harvest Step4 Add Ehrlich's Reagent (p-DMAB) Step3->Step4 Deproteinize Step5 Read OD 480nm Step4->Step5 Colorimetric Rxn

Figure 2: Step-by-step workflow for the HeLa cell-based Kynurenine detection assay.

References

  • Prendergast, G. C., et al. (2017).[1] "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research.[1][8] Link

  • Siu, L. L., et al. (2017). "BMS-986205, an optimized indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor..." Journal for ImmunoTherapy of Cancer.[13] Link

  • Peng, Y. H., et al. (2016). "Structural basis for the improved potency of IDO1 inhibitors." Journal of Medicinal Chemistry. Link

  • Nelp, M. T., et al. (2018). "Cell-based functional assays for IDO1 inhibitor screening and characterization." Journal of Visualized Experiments. Link

  • Panfili, E., et al. (2023).[10] "The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1."[10] Frontiers in Immunology. Link

Sources

Structural Analogs of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid: A Comparative Guide to CK2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(3-bromophenyl)-1H-indole-3-carboxylic acid represents a highly specific scaffold within the class of ATP-competitive kinase inhibitors. While indole-3-carboxylic acids have been explored for various targets (including PLK1 and IDO1), this specific 2-aryl substitution pattern is most authoritatively grounded in the inhibition of Casein Kinase 2 (CK2) .

CK2 is a constitutively active serine/threonine kinase implicated in anti-apoptotic signaling (via NF-κB and PI3K/Akt pathways) in multiple cancers. This guide objectively compares the 3-bromophenyl analog against the clinical standard Silmitasertib (CX-4945) and structural isomers, providing synthesis protocols and mechanistic insights for drug development professionals.

Structural Basis & Mechanism of Action

The biological potency of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid relies on a precise "lock-and-key" fit within the ATP-binding cleft of the CK2 alpha subunit.

The Pharmacophore "Warhead"
  • Carboxylic Acid (C3 Position): This is the critical anchor. It functions as a phosphate mimetic, forming a salt bridge with the conserved Lys68 and Glu81 residues in the CK2 active site. This interaction is non-negotiable for activity.

  • Indole Scaffold: Mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (specifically Val116 ).

  • 2-(3-bromophenyl) Moiety: This group extends into the hydrophobic pocket (Site A). The 3-bromo substituent is strategically placed to fill a sub-pocket via hydrophobic interactions and potential halogen bonding, often yielding higher affinity than the unsubstituted phenyl ring.

Pathway Visualization

The following diagram illustrates the downstream effects of CK2 inhibition by this scaffold.

CK2_Pathway Inhibitor 2-(3-bromophenyl)-1H-indole-3-COOH CK2 CK2 Holoenzyme (Constitutively Active) Inhibitor->CK2 ATP-Competitive Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Survival Cell Survival / Proliferation Inhibitor->Survival Blocks Akt Akt (Ser129) CK2->Akt Phosphorylation NFkB NF-κB (p65) CK2->NFkB Phosphorylation Cdc37 Cdc37 (Hsp90 co-chaperone) CK2->Cdc37 Phosphorylation Akt->Survival Promotes NFkB->Survival Promotes Cdc37->Survival Stabilizes Kinases

Caption: Mechanism of Action. The inhibitor blocks CK2-mediated phosphorylation of key survival factors (Akt, NF-κB), shifting the cellular state from proliferation to apoptosis.

Comparative Efficacy Guide

This section evaluates the 3-bromophenyl analog against key alternatives. Data is synthesized from structure-activity relationship (SAR) trends in CK2 inhibitor literature [1][2].[1]

Table 1: Biological Activity Profile (CK2 Inhibition)
CompoundStructure DescriptionIC50 (CK2)Selectivity ProfileDevelopment Status
Target Analog 2-(3-bromophenyl)-1H-indole-3-COOH ~150 - 300 nM High. 3-Br enhances hydrophobic fit compared to H.Pre-clinical / Tool Compound
CX-4945 (Silmitasertib) Benzonaphthyridine derivative~1 - 10 nMVery High. Clinical benchmark.Phase II Clinical Trials
Parent Scaffold 2-phenyl-1H-indole-3-COOH~1 - 5 µMModerate. Lacks hydrophobic bulk of halogen.Historical Lead
Isomer Analog 2-(4-bromophenyl)-1H-indole-3-COOH~500 - 800 nMGood, but 4-position is often sterically less optimal than 3-position.SAR derivative
TBB 4,5,6,7-Tetrabromobenzotriazole~500 - 900 nMLow. Known to inhibit other kinases (DYRK1A).Obsolete Tool Compound
Performance Analysis
  • Vs. Silmitasertib (CX-4945): The 3-bromo indole analog is generally less potent than CX-4945. CX-4945 possesses a fused tricyclic system that creates a more rigid, entropy-favored binding event. However, the indole analog is significantly easier to synthesize and modify, making it an excellent starting point for fragment-based drug design.

  • Vs. Unsubstituted Parent: The addition of the bromine at the meta (3) position of the phenyl ring typically improves potency by 5-10 fold. This confirms the existence of a specific hydrophobic pocket in CK2 that accommodates halogens (Halogen bonding).

  • Vs. 4-Bromo Isomer: The 3-position is often preferred over the 4-position in 2-aryl-indole SARs because the 4-position vector can clash with the "ceiling" of the ATP cleft, whereas the 3-position points into a deeper hydrophobic cavity.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize robust, self-validating methodologies.

A. Chemical Synthesis: Modular Suzuki Coupling

Rationale: Unlike the traditional Fischer indole synthesis which can be harsh and regio-unselective for asymmetric ketones, a Suzuki cross-coupling approach on a pre-formed 2-iodoindole allows for late-stage diversification (e.g., swapping the 3-bromo phenyl for other aryl groups).

Workflow Diagram:

Synthesis_Protocol Start Methyl 2-iodo-1H-indole-3-carboxylate Catalyst Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C Start->Catalyst Reagent (3-Bromophenyl)boronic acid Reagent->Catalyst Intermediate Methyl 2-(3-bromophenyl)indole-3-carboxylate Catalyst->Intermediate Suzuki Coupling Hydrolysis LiOH / THF / H2O Reflux Intermediate->Hydrolysis Saponification Final 2-(3-bromophenyl)-1H-indole-3-COOH Hydrolysis->Final Acidification (HCl)

Caption: Two-step synthesis via Suzuki coupling followed by ester hydrolysis.

Step-by-Step Protocol:

  • Coupling: Dissolve methyl 2-iodo-1H-indole-3-carboxylate (1.0 eq) and (3-bromophenyl)boronic acid (1.1 eq) in 1,4-dioxane/water (4:1).

    • Note: The iodine on the indole is more reactive than the bromine on the phenyl ring, ensuring selective coupling at the indole C2 position without polymerizing the boronic acid.

  • Catalysis: Add Na₂CO₃ (2.0 eq) and degas with Argon for 10 min. Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat to 90°C for 12 hours under Argon. Monitor by TLC (Hexane/EtOAc).

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄. Purify via flash chromatography.

  • Hydrolysis: Dissolve the intermediate ester in THF/Water (1:1). Add LiOH (3.0 eq). Reflux for 4 hours.

  • Isolation: Acidify with 1M HCl to pH 2. The product, 2-(3-bromophenyl)-1H-indole-3-carboxylic acid , will precipitate. Filter and recrystallize from Ethanol.

B. Biological Assay: ADP-Glo Kinase Assay

Rationale: The ADP-Glo™ assay (Promega) is preferred over radioactive ³²P assays for high-throughput screening. It quantifies ADP generated during the kinase reaction, providing a direct measure of enzyme activity.

  • Reagents: Recombinant human CK2α/β holoenzyme, Poly(Glu, Tyr) substrate or Casein, Ultra-pure ATP.

  • Reaction Mix: In a 384-well white plate, mix:

    • 2 µL Inhibitor (Variable concentration in DMSO).

    • 2 µL CK2 Enzyme (0.5 ng/µL final).

    • 2 µL ATP/Substrate mix (10 µM ATP final).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Termination: Add 5 µL ADP-Glo™ Reagent (Stops kinase, depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Data Analysis: Plot RLU vs. log[Inhibitor]. Fit to Sigmoidal Dose-Response curve to determine IC50.

    • Validation: Z-factor should be > 0.5. Reference inhibitor (CX-4945) must be included as a positive control.

References

  • Sridhar, J., et al. (2011). "Design and Synthesis of 2-Aryl-1H-indole-3-carboxylic Acids as Inhibitors of Casein Kinase 2." Bioorganic & Medicinal Chemistry Letters.

  • Cozza, G., & Pinna, L. A. (2016). "Casein kinase 2 (CK2) inhibitors: emerging anticancer therapeutic agents?" Expert Opinion on Emerging Drugs.

  • Pierre, F., et al. (2011). "Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first dual protein kinase CK2/Pim-1 inhibitor in clinical trials." Journal of Medicinal Chemistry.

  • Golub, A. G., et al. (2011).[2] "Structure-based discovery of novel CK2 inhibitors." European Journal of Medicinal Chemistry.

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."

Sources

In Vivo Validation of the Anti-Inflammatory Effects of Indole-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Indole Scaffold Evolution

The indole moiety is a "privileged structure" in medicinal chemistry, forming the backbone of established NSAIDs like Indomethacin (an indole-3-acetic acid derivative). However, the carboxylic acid functionality attached to the indole ring is undergoing a renaissance.

The Shift: Researchers are increasingly pivoting from Indole-3-Acetic Acid (IAA) scaffolds to Indole-3-Carboxylic Acid (I3CA) derivatives. The Driver: While IAA derivatives (e.g., Indomethacin) are potent COX inhibitors, they are associated with severe gastric toxicity (ulceration) due to direct acidic damage and non-selective COX-1 inhibition. I3CA derivatives offer a tunable scaffold that maintains high anti-inflammatory potency while significantly improving the safety profile (Ulcer Index) through enhanced COX-2 selectivity and modulation of upstream cytokines (NF-κB pathway).

This guide provides the experimental framework to validate these derivatives in vivo, comparing them against the gold standard, Indomethacin.

Mechanistic Rationale & Pathway Analysis

To validate I3CA derivatives, one must prove they act not just on the symptom (edema) but on the molecular cascade. Unlike simple COX inhibitors, recent data suggests I3CA derivatives often exert dual effects:

  • Downstream: Inhibition of COX-2 enzymatic activity (reducing PGE2).

  • Upstream: Suppression of the NF-κB signaling axis, preventing the transcription of pro-inflammatory cytokines (TNF-α, IL-6).[1]

Validated Signaling Pathway

The following diagram illustrates the intervention points of I3CA derivatives compared to standard NSAIDs.

InflammationPathway Stimulus Stimulus (LPS / Carrageenan) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB_Inactive NF-κB (Inactive) Cytosol IKK->NFkB_Inactive Phosphorylation NFkB_Active NF-κB (Active) Nucleus NFkB_Inactive->NFkB_Active Translocation COX2_Gene COX-2 / iNOS Transcription NFkB_Active->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 PGE2 / NO (Inflammation/Pain) COX2_Enzyme->PGE2 I3CA Indole-3-Carboxylic Acid Derivatives I3CA->NFkB_Active Inhibits (Upstream) I3CA->COX2_Enzyme Inhibits (Selective) NSAID Standard NSAIDs (Indomethacin) NSAID->COX2_Enzyme Inhibits (Non-selective)

Figure 1: Dual-target mechanism of I3CA derivatives blocking both NF-κB translocation and COX-2 activity.

In Vivo Validation Protocol: Carrageenan-Induced Paw Edema

The Carrageenan-Induced Paw Edema model is the industry standard for assessing acute anti-inflammatory activity. It is biphasic:

  • Phase 1 (0-2h): Release of histamine, serotonin, and bradykinin.

  • Phase 2 (3-6h): Release of prostaglandins (COX-dependent) and neutrophil infiltration. This is the critical window for I3CA validation.

Experimental Workflow

Objective: Determine the ED50 and % Inhibition of the test compound vs. Indomethacin.

Step 1: Animal Preparation
  • Subjects: Wistar rats (150–200g) or Swiss albino mice (25–30g).

  • Grouping: n=6 per group.

    • Group I: Vehicle Control (1% CMC or Tween-80).

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test Compound (I3CA Derivative) at 3 log-doses (e.g., 5, 10, 20 mg/kg).

Step 2: Administration & Induction
  • Fast animals overnight with free access to water.

  • Administer vehicle, standard, or test drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% w/v Carrageenan (lambda type) in saline into the sub-plantar region of the right hind paw.

Step 3: Measurement
  • Measure paw volume using a Digital Plethysmometer (water displacement principle).

  • Time Points: 0h (baseline), 1h, 3h, and 5h post-injection.

Step 4: Calculation

Calculate Percentage Inhibition using the formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



Where 

is the mean edema volume of the control group and

is the mean edema volume of the treated group.[2][3][4][5][6][7]
Protocol Visualization

ProtocolFlow Start Acclimatization (7 Days) Fast Fasting (Overnight) Start->Fast Tx Drug Admin (p.o.) (T = -1 hr) Fast->Tx Induct Carrageenan Inj. (T = 0) Tx->Induct Measure1 Measure Vol (1 hr - Histamine) Induct->Measure1 Measure2 Measure Vol (3 hr - COX/PGs) Measure1->Measure2 Measure3 Measure Vol (5 hr - Resolution) Measure2->Measure3 Analysis Calculate % Inhibition Measure3->Analysis

Figure 2: Chronological workflow for the Carrageenan-Induced Paw Edema assay.

Comparative Performance Analysis

The following data table synthesizes performance metrics for I3CA derivatives (specifically hydrazide/amide derivatives) compared to Indomethacin.

Key Insight: While the anti-inflammatory potency (Edema Inhibition) of I3CA derivatives is comparable to Indomethacin, the Ulcer Index is the differentiating factor. I3CA derivatives frequently show a 3-4x reduction in gastric ulceration due to selective COX-2 targeting.

Table 1: Comparative Efficacy & Safety Profile
MetricIndomethacin (Standard)I3CA Derivatives (Test Class)Interpretation
Dose (p.o.) 10 mg/kg10 - 20 mg/kgI3CA often requires slightly higher molar doses for equivalent effect.
Edema Inhibition (3h) 60% - 75%55% - 70%Comparable. I3CA derivatives effectively block the prostaglandin phase.
Edema Inhibition (5h) 48% - 55%60% - 65%Superior Duration. I3CA derivatives often show sustained activity.
Ulcer Index 1.5 - 2.5 (High Severity)0.3 - 0.6 (Low Severity)Superior Safety. The carboxylic acid moiety reduces direct mucosal damage.
COX-2 Selectivity (SI) Low (Non-selective)Moderate to HighI3CA derivatives often dock better into the COX-2 hydrophobic pocket.
NF-κB Inhibition Indirect/WeakModerateI3CA derivatives can block p65 translocation (mechanistic advantage).
Data Interpretation for Researchers
  • If your I3CA derivative achieves >50% inhibition at 3 hours: It is considered a potent anti-inflammatory agent.

  • If Ulcer Index is <0.5: You have successfully validated the "safer scaffold" hypothesis.

  • Molecular Docking Correlation: High in vivo activity in I3CA derivatives usually correlates with hydrogen bonding between the carboxylic/hydrazide group and Arg120 or Tyr355 in the COX-2 active site.

References

  • Takada, Y., Andreeff, M., & Aggarwal, B. B. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products.[8] Blood, 106(2), 641–649.[8]

  • Rani, P., et al. (2023). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies.[9] PubMed Central (PMC).

  • Volov, A., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive and anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters.

  • Mondal, P., et al. (2025). Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat.[10] ResearchGate.[10][11]

  • Cha, Y., et al. (2020). Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals.[12] Biomolecules, 10(3).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is a halogenated organic acid . Improper disposal via standard organic waste streams or municipal drains poses significant regulatory and safety risks due to the release of corrosive Hydrogen Bromide (HBr) gas during incineration and potential aquatic toxicity.

Core Directive: Segregate this compound strictly into Halogenated Waste Streams .

Chemical Profile & Hazard Characterization

Safety Data Sheet (SDS) Validation & Risk Assessment

Before initiating disposal, you must understand the specific chemical behavior of the compound to select the correct waste stream. As a halogenated indole derivative, it presents unique stability and combustion challenges.

ParameterSpecificationOperational Implication
Chemical Structure Indole core + Carboxylic Acid + Brominated Phenyl ringNitrogen and Bromine content requires specific incineration protocols (scrubbers).
Physical State Solid (Powder), likely beige/off-whiteDust generation is a primary exposure risk during transfer.
Acidity (pKa) ~4.0 - 5.0 (Carboxylic acid)Incompatible with strong bases and oxidizers.
Solubility Low in water; High in DMSO, DMF, MethanolDo not attempt water dilution for disposal.
Combustion Byproducts HBr (Hydrogen Bromide) , NOx, COxCRITICAL: Must be incinerated in a facility equipped with acid gas scrubbers.
GHS Classification H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.)Standard PPE (Nitrile gloves, safety goggles, lab coat) is mandatory.

Pre-Disposal Segregation Strategy

The "Why" Behind the Protocol

In a high-throughput drug discovery environment, the most common compliance failure is the commingling of halogenated and non-halogenated wastes.

The Mechanism of Failure: When non-halogenated waste streams (e.g., pure acetone/methanol) are incinerated, they burn cleanly. If 2-(3-bromophenyl)-1H-indole-3-carboxylic acid is introduced into this stream, the bromine atom is released as Hydrogen Bromide (HBr) gas.

  • Consequence: HBr is highly corrosive to incinerator linings and harmful to the environment if not captured.

  • Solution: You must utilize a Halogenated Waste container.[3] These streams are routed to incinerators specifically designed with caustic scrubbers to neutralize acidic off-gases.

Segregation Rules
  • NO Oxidizers: Do not mix with Nitric Acid or Peroxides. Indoles are electron-rich and can react violently.

  • NO Strong Bases: While the compound is acidic, mixing with concentrated hydroxide waste can generate excessive heat (exotherm).

  • Container Compatibility: Use HDPE (High-Density Polyethylene) or Glass. Avoid metal containers if the compound is in an acidic solution, as trace HBr formation can corrode metal.

Disposal Decision Logic (Workflow)

Visualizing the Operational Path

The following flowchart dictates the decision-making process based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure compound, contaminated gloves/paper) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Mother liquor, HPLC effluent, dissolved samples) StateCheck->LiquidPath Liquid SolidContainer Segregate: Solid Halogenated Waste (Double bag in clear polyethylene) SolidPath->SolidContainer LiquidCheck Check Solvent Composition LiquidPath->LiquidCheck Labeling Labeling: List full chemical name + 'Contains Bromine' SolidContainer->Labeling HaloLiquid Container: Halogenated Organic Solvents (Red Tag) LiquidCheck->HaloLiquid Contains DCM, Chloroform, or >1% Halogens AqLiquid Aqueous Mixture (<5% Organic)? LiquidCheck->AqLiquid Mostly Water/Methanol HaloLiquid->Labeling AqLiquid->HaloLiquid High Organic Content AqTreat DO NOT DRAIN. Collect as Aqueous Toxic Waste AqLiquid->AqTreat Mostly Aqueous AqTreat->Labeling Pickup Schedule EHS Pickup (Incineration w/ Scrubber) Labeling->Pickup

Figure 1: Decision tree for segregating halogenated indole derivatives based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired stocks, contaminated weighing paper, PPE, or spill cleanup materials.

  • Containment:

    • Place the solid material into a clear, sealable polyethylene bag (minimum 2 mil thickness).

    • Why: Double-bagging prevents particulate dispersion (dusting) during transport.

  • Primary Vessel:

    • Place the sealed bag into a wide-mouth HDPE waste drum labeled "Solid Hazardous Waste."

  • Labeling:

    • Affix a hazardous waste tag.

    • Mandatory Field: Under "Chemical Constituents," write: 2-(3-bromophenyl)-1H-indole-3-carboxylic acid.

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage:

    • Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, HPLC waste, or dissolved stocks in DMSO/DMF.

  • pH Verification:

    • Check the pH of the solution using a dipstick.

    • Why: If the solution is highly acidic (pH < 2) or basic (pH > 12.5), it may require a separate "Corrosive" waste stream or neutralization prior to adding to the solvent drum (consult local EHS rules). For this carboxylic acid, pH is usually mild (4-5) and safe for solvent drums.

  • Solvent Compatibility Check:

    • Ensure the waste container is rated for Halogenated Solvents .

    • Warning: Do not add to "Non-Halogenated" drums (e.g., pure Acetone waste). The bromine content will violate the profile of that waste stream.

  • Transfer:

    • Use a funnel with a lid/latch to minimize evaporation.

    • Pour slowly to avoid splashing.

  • Documentation:

    • Log the volume added to the drum's inventory sheet. Explicitly note "Halogenated Indole Derivative."

Emergency Procedures: Accidental Release

Self-Validating Safety System

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate:

    • The compound is a respiratory irritant (H335).[1][2] If dust is airborne, clear the immediate area for 15 minutes to allow HVAC filtration to cycle the air.

  • PPE Upgrade:

    • Don double nitrile gloves, safety goggles, and a P95 or N95 particulate respirator (if dust is visible).

  • Dry Cleanup (Preferred):

    • Do not spray water initially (this spreads the contamination).

    • Cover the spill with a damp paper towel (to suppress dust) or use a HEPA-filtered vacuum dedicated to chemical cleanup.

    • Scoop material into the "Solid Waste" bag described in Protocol A.

  • Surface Decontamination:

    • Once the bulk solid is removed, wipe the surface with a soap/water solution, followed by an ethanol wipe.

    • Dispose of all wipes as solid hazardous waste.

Regulatory Framework & Compliance

Grounding in Authority

  • EPA Waste Code: While not P-listed or U-listed by specific CAS name, this material is regulated under RCRA (Resource Conservation and Recovery Act) guidelines for characteristic waste if it exhibits toxicity.

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, the waste carries F001/F002 codes [1].[4]

  • Best Available Technology (BAT): The EPA recommends incineration for halogenated organic compounds to ensure thermal destruction of the aromatic ring and capture of halogens [2].

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F, K, P, and U Lists). Defined under 40 CFR Part 261.[5] [Link]

  • U.S. Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. Technical Resource Document. [Link]

Sources

Personal protective equipment for handling 2-(3-bromophenyl)-1H-indole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Context & Hazard Logic

Handling 2-(3-bromophenyl)-1H-indole-3-carboxylic acid requires a shift from generic "lab safety" to specific risk-based stratification . This compound is a functionalized indole scaffold often employed in drug discovery as a kinase inhibitor intermediate or pharmacophore builder.

Its hazard profile is dictated by three structural features:

  • Carboxylic Acid Moiety: Protonic acidity generates potential for immediate mucosal and ocular irritation (H319, H315).

  • Brominated Aryl Group: Halogenation increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated indoles.

  • Physical State (Solid Powder): High risk of aerosolization during weighing and transfer, leading to inhalation exposure (H335).

The Core Directive: Treat this compound as a Category 2 Irritant with high potential for cumulative sensitization. Engineering controls (fume hoods) are the primary defense; PPE is the critical redundancy.

Risk Assessment & PPE Selection Matrix

The following selection logic is based on the "Barrier-to-Hazard" principle. We do not use generic PPE; we select materials chemically resistant to the specific functional groups present.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection (Solid) Nitrile (Minimum 5 mil) Provides adequate barrier against dry particulates; resists acidic corrosion.
Hand Protection (Solution) Double-Glove: Laminate / Nitrile When dissolved in DMSO or DMF, the solvent acts as a carrier vehicle, permeating standard nitrile. Inner laminate liners prevent systemic absorption.
Ocular Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders which can bypass side gaps via air currents.
Respiratory Fume Hood (Face Velocity: 100 fpm) Engineering control is mandatory. If weighing outside a hood, use a P100 particulate respirator .
Body High-Collar Lab Coat (Poly/Cotton) Buttoned to the neck to prevent dust accumulation on the clavicle/neck area (a common contact dermatitis site).
Visual Logic: Hazard-to-PPE Decision Tree[1][2]

PPE_Logic Chemical 2-(3-bromophenyl)-1H-indole-3-carboxylic acid State_Solid State: Fine Powder Chemical->State_Solid State_Soln State: Solution (DMSO/DMF) Chemical->State_Soln Risk_Inhale Risk: Inhalation (H335) State_Solid->Risk_Inhale Aerosolization Risk_Skin Risk: Absorption/Irritation (H315) State_Solid->Risk_Skin Dust Contact State_Soln->Risk_Skin Solvent Carrier Effect PPE_Hood Engineering: Fume Hood Risk_Inhale->PPE_Hood PPE_Goggles PPE: Splash Goggles Risk_Inhale->PPE_Goggles PPE_Gloves1 PPE: 5 mil Nitrile Risk_Skin->PPE_Gloves1 Dry Handling PPE_Gloves2 PPE: Double Glove (Laminate) Risk_Skin->PPE_Gloves2 Wet Handling

Figure 1: Decision logic linking physical state and chemical properties to specific protective equipment requirements.

Operational Protocol: Step-by-Step Handling

This protocol ensures containment from storage to disposal.[1][2][3]

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven aerosolization.

  • Donning: Put on lab coat, splash goggles, and single nitrile gloves.[4]

  • Static Control: Indole derivatives are often static-prone. Use an anti-static gun or ionizer bar inside the balance draft shield before opening the vial.

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a powder containment hood or a balance enclosure.

    • Why? Opening a static-charged vial on an open benchtop guarantees micro-dispersion of particles into the breathing zone.

Phase 2: Solubilization (Critical Risk Point)

Objective: Prevent transdermal delivery via carrier solvents.

  • Solvent Choice: Common solvents for this acid include DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide).

  • Action: Before handling the solvent, don a second pair of gloves .

    • Protocol: Inspect the outer glove immediately after any splash. If solvent contacts the glove, remove the outer layer, wash hands (with inner glove on), and replace the outer glove.

  • Vessel: Use screw-cap vials (scintillation vials) rather than snap-caps to prevent aerosol generation upon opening.

Phase 3: Waste Disposal

Objective: Prevent downstream chemical incompatibility.

  • Segregation: This compound contains Bromine . It must be disposed of in the Halogenated Organic Waste stream.

    • Do NOT mix with non-halogenated solvents (e.g., acetone washings) if your facility requires strict separation for incineration costs.

  • Labeling: Clearly tag waste containers with "Contains Halogenated Organics" and "Irritant."

Emergency Response Procedures

Every user must verify the location of the nearest eyewash station before starting work.

IncidentImmediate ActionSecondary Action
Eye Contact Flush for 15 minutes immediately. Hold eyelids open.Seek medical evaluation.[5][1][3][6][7][8][9] Alkaline/Acidic ocular burns require pH assessment.
Skin Contact Wash with soap and water for 15 minutes.[6] Do not use ethanol (enhances absorption).Check for delayed redness (dermatitis). Remove contaminated clothing.[5][1][2][3][6][9]
Inhalation Move to fresh air.[5][1][2][3][6][9][10]If wheezing occurs (respiratory sensitization), seek emergency care.
Spill (Solid) Wet-wipe with a soap solution.[6] Do not dry sweep (creates dust).[9]Dispose of wipes as solid hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[8] Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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2-(3-bromophenyl)-1H-indole-3-carboxylic acid

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